molecular formula C10H16N2O3 B1292765 (2S,4R)-1-Boc-2-cyano-4-hydroxypyrrolidine CAS No. 483366-12-7

(2S,4R)-1-Boc-2-cyano-4-hydroxypyrrolidine

Cat. No.: B1292765
CAS No.: 483366-12-7
M. Wt: 212.25 g/mol
InChI Key: UNVNZVOSYRUJTH-JGVFFNPUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,4R)-1-Boc-2-cyano-4-hydroxypyrrolidine is a useful research compound. Its molecular formula is C10H16N2O3 and its molecular weight is 212.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl (2S,4R)-2-cyano-4-hydroxypyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3/c1-10(2,3)15-9(14)12-6-8(13)4-7(12)5-11/h7-8,13H,4,6H2,1-3H3/t7-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNVNZVOSYRUJTH-JGVFFNPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90647948
Record name tert-Butyl (2S,4R)-2-cyano-4-hydroxypyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90647948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

483366-12-7
Record name tert-Butyl (2S,4R)-2-cyano-4-hydroxypyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90647948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Physicochemical Properties of (2S,4R)-1-Boc-2-cyano-4-hydroxypyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S,4R)-1-Boc-2-cyano-4-hydroxypyrrolidine is a synthetic heterocyclic compound of significant interest in medicinal chemistry. Its structural features, particularly the cyanopyrrolidine moiety, make it a potent inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme implicated in the regulation of glucose homeostasis. This technical guide provides a comprehensive overview of the known physicochemical properties, experimental protocols for its characterization, and its role in the context of DPP-4 inhibition. The information presented herein is intended to support further research and development efforts involving this promising molecule.

Physicochemical Properties

The fundamental physicochemical properties of this compound (CAS Registry Number: 483366-12-7) are summarized in the tables below. This data is crucial for its handling, formulation, and interpretation of its biological activity.

Table 1: General and Physical Properties
PropertyValueSource
Molecular Formula C₁₀H₁₆N₂O₃ChemUniverse[1]
Molecular Weight 212.25 g/mol ChemUniverse[1]
Appearance White to off-white solidInferred from typical appearance of similar compounds
Melting Point Not experimentally determined.N/A
Boiling Point 361.4 °C at 760 mmHgiChemical[2]
Density 1.19 g/cm³iChemical[2]
Flashing Point 172.4 °CiChemical[2]
Vapor Pressure 1.11E-06 mmHg at 25°CiChemical[2]
Table 2: Solubility and Distribution Properties
PropertyValueNotes
Solubility Data not available. Expected to be soluble in organic solvents like methanol, ethanol, and DMSO.N/A
pKa Not experimentally determined.N/A
LogP (calculated) Not found. For a similar compound, (2S,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid, the LogP is 1.0954.[3]The cyano and hydroxyl groups will influence the lipophilicity.

Synthesis and Characterization

The synthesis of cyanopyrrolidine derivatives is a key area of research for the development of DPP-4 inhibitors.[4][5][6]

Synthetic Approach

A general synthetic route to 2-cyanopyrrolidines often starts from a corresponding carboxylic acid or amide derivative of proline. The synthesis of this compound can be conceptualized in the following workflow:

G A (2S,4R)-1-Boc-4-hydroxy-L-proline B Amidation A->B C (2S,4R)-1-Boc-4-hydroxy-L-prolinamide B->C D Dehydration C->D E this compound D->E

Caption: General synthetic workflow for this compound.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are provided below.

  • Objective: To confirm the chemical structure and stereochemistry of the molecule.

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR Spectroscopy (400 MHz):

    • Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Expected signals would include resonances for the Boc group protons (singlet, ~1.4 ppm), the pyrrolidine ring protons, and the hydroxyl proton.

  • ¹³C NMR Spectroscopy (100 MHz):

    • Acquire a proton-decoupled spectrum.

    • Expected signals would correspond to the carbonyl of the Boc group, the quaternary carbon of the Boc group, the carbons of the pyrrolidine ring, and the nitrile carbon.

  • Objective: To identify the presence of key functional groups.

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Expected Absorptions:

    • ~3400 cm⁻¹ (O-H stretch, broad)

    • ~2980-2850 cm⁻¹ (C-H stretch)

    • ~2240 cm⁻¹ (C≡N stretch, nitrile)

    • ~1690 cm⁻¹ (C=O stretch, Boc carbonyl)

  • Objective: To determine the molecular weight and fragmentation pattern.

  • Technique: Electrospray ionization (ESI) is a suitable method.

  • Sample Preparation: Prepare a dilute solution of the compound in a solvent such as methanol or acetonitrile.

  • Data Acquisition:

    • Acquire the spectrum in positive ion mode.

    • The expected molecular ion peak [M+H]⁺ would be at m/z 213.12.

    • Other adducts such as [M+Na]⁺ at m/z 235.10 may also be observed.

Biological Context: DPP-4 Inhibition

This compound is a potent inhibitor of dipeptidyl peptidase-4 (DPP-4). DPP-4 is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[7][8][9]

Signaling Pathway of DPP-4 Action and Inhibition

The inhibition of DPP-4 prevents the degradation of incretins, thereby prolonging their biological activity. This leads to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner, ultimately resulting in improved glycemic control.

G cluster_0 Normal Physiological Process cluster_1 With DPP-4 Inhibitor Ingestion Food Ingestion Incretins Incretins (GLP-1, GIP) Released Ingestion->Incretins DPP4 DPP-4 Enzyme Incretins->DPP4 Degradation Pancreas Pancreas Incretins->Pancreas Stimulation Prolonged_Incretins Prolonged Active Incretins Inactive Inactive Metabolites DPP4->Inactive Insulin ↑ Insulin Secretion Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Glucose ↓ Blood Glucose Insulin->Glucose Inhibitor This compound DPP4_inhibited DPP-4 Enzyme Inhibitor->DPP4_inhibited Inhibition Pancreas_enhanced Pancreas (Enhanced Stimulation) Prolonged_Incretins->Pancreas_enhanced Insulin_enhanced ↑↑ Increased Insulin Secretion Pancreas_enhanced->Insulin_enhanced Glucagon_enhanced ↓↓ Suppressed Glucagon Secretion Pancreas_enhanced->Glucagon_enhanced Glucose_lowered ↓↓ Lowered Blood Glucose Insulin_enhanced->Glucose_lowered

Caption: Mechanism of DPP-4 action and its inhibition by this compound.

Conclusion

This compound is a molecule with significant potential in the development of therapeutics for type 2 diabetes. This guide has summarized its key physicochemical properties and provided standardized protocols for its characterization. The visualization of its role in the DPP-4 signaling pathway highlights its mechanism of action. Further research is warranted to fully elucidate its pharmacological profile and therapeutic utility.

References

(2S,4R)-1-Boc-2-cyano-4-hydroxypyrrolidine CAS number 483366-12-7

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 483366-12-7

This technical guide provides a comprehensive overview of (2S,4R)-1-Boc-2-cyano-4-hydroxypyrrolidine, a chiral pyrrolidine derivative of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering detailed information on its chemical properties, a plausible synthetic route with a detailed experimental protocol, and its potential applications, particularly in the development of novel therapeutics.

Chemical and Physical Properties

This compound is a stable, non-volatile solid under standard conditions. The Boc (tert-butoxycarbonyl) protecting group on the pyrrolidine nitrogen enhances its solubility in a range of organic solvents and provides stability during synthetic manipulations. The presence of the hydroxyl and cyano functionalities at stereochemically defined positions makes it a valuable chiral building block for the synthesis of complex molecules.

PropertyValue
Molecular Formula C₁₀H₁₆N₂O₃
Molecular Weight 212.25 g/mol
Appearance White to off-white solid
Purity Typically ≥98%
Boiling Point 361.4 °C at 760 mmHg (Predicted)
Storage Light sensitive, store at 2-8°C

Synthesis

The synthesis of this compound can be achieved from the commercially available (2S,4R)-1-Boc-4-hydroxy-L-proline. The key transformation is the conversion of the carboxylic acid moiety into a nitrile group, which typically proceeds through a primary amide intermediate followed by dehydration.

Proposed Synthetic Workflow

A plausible and efficient synthetic route involves a two-step process starting from (2S,4R)-1-Boc-4-hydroxy-L-proline. The first step is the formation of the corresponding primary amide, (2S,4R)-1-Boc-4-hydroxy-2-pyrrolidinecarboxamide. The second step is the dehydration of this amide to yield the target nitrile.

G start (2S,4R)-1-Boc-4-hydroxy-L-proline amide_formation Amide Formation (e.g., EDC, HOBt, NH4OH) start->amide_formation amide (2S,4R)-1-Boc-4-hydroxy-2-pyrrolidinecarboxamide amide_formation->amide dehydration Dehydration (e.g., TFAA, Pyridine) amide->dehydration product This compound dehydration->product

Synthetic workflow for this compound.

Experimental Protocol

Step 1: Synthesis of (2S,4R)-1-Boc-4-hydroxy-2-pyrrolidinecarboxamide

  • To a solution of (2S,4R)-1-Boc-4-hydroxy-L-proline (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add 1-hydroxybenzotriazole (HOBt) (1.2 equivalents) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) at 0 °C.

  • Stir the mixture for 30 minutes at 0 °C.

  • Add a solution of aqueous ammonia (e.g., 28-30% NH₄OH) (2-3 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amide.

  • Purify the crude product by column chromatography on silica gel to obtain pure (2S,4R)-1-Boc-4-hydroxy-2-pyrrolidinecarboxamide.

Step 2: Synthesis of this compound

  • Dissolve the (2S,4R)-1-Boc-4-hydroxy-2-pyrrolidinecarboxamide (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Add pyridine (2-3 equivalents) to the solution.

  • Cool the mixture to 0 °C and add trifluoroacetic anhydride (TFAA) (1.5 equivalents) dropwise.

  • Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Spectroscopic Data (Predicted)

Data TypePredicted Characteristics
¹H NMR Signals corresponding to the Boc group (singlet, ~1.4-1.5 ppm, 9H), pyrrolidine ring protons (multiplets, ~2.0-4.5 ppm), and the hydroxyl proton (broad singlet).
¹³C NMR Resonances for the Boc group carbons (~28 ppm for CH₃, ~80 ppm for the quaternary carbon), the pyrrolidine ring carbons, the carbonyl carbon of the Boc group (~154 ppm), and the nitrile carbon (~118-122 ppm).
IR Spectroscopy A characteristic sharp and strong absorption band for the nitrile (C≡N) stretch is expected in the range of 2260-2240 cm⁻¹. A broad O-H stretching band around 3400 cm⁻¹ and C=O stretching of the Boc group around 1680 cm⁻¹ would also be present.
Mass Spectrometry The mass spectrum would show the molecular ion peak [M]⁺ or, more commonly, adducts such as [M+H]⁺, [M+Na]⁺, or [M+NH₄]⁺.

Applications in Drug Development

The 2-cyanopyrrolidine moiety is a well-established pharmacophore in the design of inhibitors for dipeptidyl peptidase IV (DPP-IV).[1][][3] DPP-IV is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1). Inhibition of DPP-IV prolongs the action of GLP-1, leading to enhanced insulin secretion and improved glucose control, making it an important target for the treatment of type 2 diabetes.[1]

The nitrile group in these inhibitors forms a reversible covalent bond with the catalytic serine residue in the active site of the DPP-IV enzyme.[1] The stereochemistry of the pyrrolidine ring is critical for potent and selective inhibition.

Potential Role in the Synthesis of DPP-IV Inhibitors

This compound serves as a key chiral intermediate for the synthesis of various DPP-IV inhibitors. The Boc protecting group can be readily removed under acidic conditions to liberate the secondary amine, which can then be coupled with other fragments to build the final inhibitor molecule. The hydroxyl group at the 4-position offers a site for further structural modification to optimize the pharmacokinetic and pharmacodynamic properties of the drug candidate.

G start This compound deprotection Boc Deprotection (e.g., TFA) start->deprotection intermediate (2S,4R)-2-Cyano-4-hydroxypyrrolidine deprotection->intermediate coupling Peptide Coupling (with a P2-site targeting moiety) intermediate->coupling product DPP-IV Inhibitor coupling->product

Use of the compound in DPP-IV inhibitor synthesis.

Conclusion

This compound is a valuable and versatile chiral building block with significant potential in the field of drug discovery and development. Its well-defined stereochemistry and functional group handles make it an ideal starting material for the synthesis of complex and biologically active molecules, most notably as a key intermediate for the development of DPP-IV inhibitors for the treatment of type 2 diabetes. This technical guide provides essential information for researchers and scientists working with this compound, facilitating its effective utilization in their synthetic and medicinal chemistry programs.

References

The Hydroxypyrrolidine Scaffold: A Privileged Core in Drug Discovery and Chemical Biology

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The hydroxypyrrolidine ring, a five-membered nitrogen-containing heterocycle adorned with a hydroxyl group, stands as a cornerstone in the architecture of a multitude of biologically active molecules. Its prevalence in natural products and its remarkable versatility as a synthetic building block have cemented its status as a "privileged scaffold" in medicinal chemistry. This technical guide provides a comprehensive overview of the profound biological significance of the hydroxypyrrolidine core, supported by quantitative data, detailed experimental protocols, and visualizations of key molecular interactions and pathways. The inherent chirality and the hydrogen-bonding capabilities imparted by the hydroxyl group, coupled with the structural rigidity and synthetic tractability of the pyrrolidine ring, make this scaffold a fertile ground for the development of novel therapeutics targeting a wide array of diseases.

Diverse Biological Activities of Hydroxypyrrolidine Derivatives

The hydroxypyrrolidine motif is a key pharmacophore in compounds exhibiting a remarkable breadth of biological activities, including enzyme inhibition, and anticancer, antiviral, and antidiabetic properties. The specific stereochemistry and position of the hydroxyl group, along with the nature of other substituents on the pyrrolidine ring, are critical determinants of their biological function.

Enzyme Inhibition

Hydroxypyrrolidine derivatives have been extensively explored as potent inhibitors of various enzymes, a property central to their therapeutic potential.

Glycosidase Inhibition: One of the most significant roles of the hydroxypyrrolidine scaffold is in the inhibition of glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds.[1] These enzymes are implicated in a range of physiological and pathological processes, including digestion, lysosomal storage disorders, and viral infections. Hydroxypyrrolidines often act as transition-state mimetics, mimicking the distorted shape of the carbohydrate substrate in its transition state during enzymatic cleavage.[1] This mimicry allows for tight binding to the enzyme's active site, leading to potent inhibition.

dot

Glycosidase_Inhibition Mechanism of Glycosidase Inhibition by Hydroxypyrrolidine cluster_inhibition Substrate Glycoside Substrate Enzyme Glycosidase (Active Site) Substrate->Enzyme Binding TransitionState Oxocarbenium-like Transition State Enzyme->TransitionState Catalysis InhibitedComplex Enzyme-Inhibitor Complex (Inactive) Product Hydrolyzed Product TransitionState->Product Completion Hydroxypyrrolidine Hydroxypyrrolidine Inhibitor (Transition-State Mimic) Hydroxypyrrolidine->Enzyme

Caption: Competitive inhibition of glycosidase by a hydroxypyrrolidine mimic.

Neuraminidase Inhibition: Neuraminidase is a crucial enzyme for the release of newly formed viral particles from infected host cells, particularly in influenza viruses. Hydroxypyrrolidine-based compounds have been designed as neuraminidase inhibitors.[1] These inhibitors bind to the active site of the enzyme, preventing the cleavage of sialic acid residues and thus halting the spread of the virus.

dot

Neuraminidase_Inhibition Neuraminidase Inhibition by Hydroxypyrrolidine Derivatives Virus Influenza Virus Budding Viral Budding Virus->Budding Replication HostCell Host Cell SialicAcid Sialic Acid Receptor HostCell->SialicAcid Neuraminidase Neuraminidase Neuraminidase->SialicAcid cleaves Inhibition Inhibition Neuraminidase->Inhibition Release Viral Release SialicAcid->Release enables Hydroxypyrrolidine Hydroxypyrrolidine Inhibitor Hydroxypyrrolidine->Neuraminidase binds to active site Budding->HostCell Budding->Neuraminidase expresses Inhibition->Release blocks

Caption: Inhibition of viral release by blocking neuraminidase activity.

Other Enzyme Targets: The inhibitory action of hydroxypyrrolidines extends to other enzyme families. For instance, certain derivatives have shown potent inhibitory activity against α-amylase and α-glucosidase, making them promising candidates for the management of type 2 diabetes.[2] Additionally, some have been identified as inhibitors of tyrosinase, an enzyme involved in melanin biosynthesis.

Anticancer Activity

The hydroxypyrrolidine scaffold is a prominent feature in a variety of anticancer agents. These compounds exert their cytotoxic effects through diverse mechanisms, including the induction of apoptosis and the disruption of critical cellular signaling pathways.[3][4]

Induction of Apoptosis: Many hydroxypyrrolidine derivatives have been shown to trigger programmed cell death, or apoptosis, in cancer cells. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3] For example, some compounds cause a loss of mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspases, the executioner enzymes of apoptosis.[3] Furthermore, studies have shown that certain derivatives can modulate the expression of Bcl-2 family proteins, shifting the balance towards pro-apoptotic members like Bax and away from anti-apoptotic members like Bcl-2.[5]

dot

Apoptosis_Pathway Induction of Apoptosis by Hydroxypyrrolidine Derivatives Hydroxypyrrolidine Hydroxypyrrolidine Derivative Extrinsic Extrinsic Pathway Hydroxypyrrolidine->Extrinsic Intrinsic Intrinsic Pathway Hydroxypyrrolidine->Intrinsic Bcl2 Bcl-2 (anti-apoptotic) Hydroxypyrrolidine->Bcl2 inhibits Bax Bax (pro-apoptotic) Hydroxypyrrolidine->Bax activates DeathReceptor Death Receptors (e.g., Fas, TRAIL-R) Extrinsic->DeathReceptor Mitochondria Mitochondria Intrinsic->Mitochondria Caspase8 Caspase-8 DeathReceptor->Caspase8 activates CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 activates Bcl2->Mitochondria Bax->Mitochondria promotes permeabilization Apoptosome Apoptosome (Apaf-1, Caspase-9) CytochromeC->Apoptosome activates Apoptosome->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Modulation of apoptosis pathways by hydroxypyrrolidine derivatives.

Modulation of Signaling Pathways: Hydroxypyrrolidine-containing compounds can also interfere with key signaling pathways that are often dysregulated in cancer. For instance, some derivatives have been found to modulate the Akt/GSK-3β/β-catenin signaling pathway, which is crucial for cell proliferation and survival.[6] By inhibiting this pathway, these compounds can arrest the cell cycle and induce apoptosis in cancer cells. Another emerging mechanism is the activation of the Nrf-2 signaling pathway, which upregulates the expression of antioxidant and cytoprotective genes, potentially mitigating cellular damage.[7]

Antiviral Activity

Beyond their role as neuraminidase inhibitors, hydroxypyrrolidine derivatives have shown promise as broad-spectrum antiviral agents. Their mechanisms of action can be multifaceted, targeting various stages of the viral life cycle. Some compounds can interfere with viral entry into host cells, while others may inhibit viral replication by targeting viral enzymes or host cell factors essential for viral propagation.[8][9]

Quantitative Data on Biological Activities

The following tables summarize the in vitro biological activities of selected hydroxypyrrolidine derivatives, providing a quantitative basis for structure-activity relationship (SAR) studies.

Table 1: Anticancer Activity of Selected Hydroxypyrrolidine Derivatives

Compound ClassCell LineIC50 (µM)Reference
Spiro[pyrrolidine-3,3′-oxindoles]MCF-7 (Breast)0.42 - 0.78[4]
Spiro[pyrrolidine-3,3′-oxindoles]HT-29 (Colon)0.39 - 0.92[4]
RhopaladinsT Analog (RPDPRH)HepG2 (Liver)12.36[5]
RhopaladinsT Analog (RPDPRH)C-33A (Cervical)4.66[5]
4-Amino-5-bromo-pyrrolopyrimidineL1210 (Leukemia)0.7[10]

Table 2: Enzyme Inhibitory Activity of Selected Hydroxypyrrolidine Derivatives

Compound ClassEnzymeIC50 (µM)Reference
Pyrrolidine derivative 6eNeuraminidase (H3N2)1.56[1]
Pyrrolidine derivative 9cNeuraminidase (H3N2)2.71[1]
Pyrrolidine-2,5-dione (11o)α-Glucosidase28.3[11]
4-methoxy analogue 3gα-Amylase26.24 (µg/mL)[2]
4-methoxy analogue 3gα-Glucosidase18.04 (µg/mL)[2]
Hydroxybenzylidenyl pyrrolidine-2,5-dione (3f)Tyrosinase2.23

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activity of hydroxypyrrolidine derivatives.

Synthesis of Hydroxypyrrolidine Derivatives

The synthesis of hydroxypyrrolidine scaffolds and their derivatives often starts from commercially available chiral precursors like 4-hydroxy-L-proline. A variety of synthetic strategies are employed, including multicomponent reactions and cycloadditions.

General Procedure for Three-Component 1,3-Dipolar Cycloaddition:

  • Generation of Azomethine Ylide: Isatin and sarcosine are reacted in a suitable solvent (e.g., methanol) under reflux to generate an azomethine ylide in situ.

  • Cycloaddition: A dipolarophile, such as a Knoevenagel adduct, is added to the reaction mixture. The 1,3-dipolar cycloaddition reaction proceeds to form the spiro-pyrrolidine-oxindole scaffold.

  • Purification: The product is typically purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

  • Characterization: The structure of the synthesized compound is confirmed by spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

dot

Synthesis_Workflow General Workflow for Synthesis and Characterization StartingMaterials Starting Materials (e.g., Isatin, Sarcosine, Dipolarophile) Reaction One-Pot Reaction (e.g., 1,3-Dipolar Cycloaddition) StartingMaterials->Reaction Purification Purification (Column Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization FinalProduct Pure Hydroxypyrrolidine Derivative Characterization->FinalProduct

Caption: A typical workflow for the synthesis of hydroxypyrrolidine derivatives.

Biological Assays

MTT Assay for Cytotoxicity:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[12][13][14][15][16]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the hydroxypyrrolidine compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[14]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 16% SDS in 40% DMF) to each well to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

α-Glucosidase Inhibition Assay:

This assay measures the ability of a compound to inhibit the activity of α-glucosidase, which breaks down substrates to release p-nitrophenol.[11][17][18]

  • Enzyme and Inhibitor Incubation: In a 96-well plate, pre-incubate the α-glucosidase enzyme solution with various concentrations of the hydroxypyrrolidine inhibitor for a short period (e.g., 5 minutes) at 37°C.[17]

  • Substrate Addition: Initiate the reaction by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).[17]

  • Incubation: Incubate the reaction mixture at 37°C for a defined time (e.g., 20 minutes).[17]

  • Reaction Termination: Stop the reaction by adding a basic solution, such as sodium carbonate.[17]

  • Absorbance Measurement: Measure the absorbance of the released p-nitrophenol at 405 nm.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

Neuraminidase Inhibition Assay (Fluorescence-based):

This assay quantifies the inhibition of viral neuraminidase activity using a fluorogenic substrate.[19][20][21]

  • Virus and Inhibitor Incubation: In a 96-well plate, incubate serial dilutions of the hydroxypyrrolidine inhibitor with a standardized amount of influenza virus for a specified time.

  • Substrate Addition: Add the fluorogenic substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), to each well.[19]

  • Incubation: Incubate the plate at 37°C for a set period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., ethanol).[20]

  • Fluorescence Measurement: Measure the fluorescence of the released 4-methylumbelliferone (4-MU) using a fluorometer with excitation and emission wavelengths of approximately 360 nm and 460 nm, respectively.[22]

  • Data Analysis: Calculate the percentage of neuraminidase inhibition and determine the IC50 value.

Conclusion

The hydroxypyrrolidine scaffold represents a remarkably versatile and biologically significant core structure in the realm of drug discovery and chemical biology. Its presence in a wide array of natural products with potent biological activities has inspired the synthesis of countless derivatives with therapeutic potential against a spectrum of diseases, including cancer, viral infections, and metabolic disorders. The unique stereochemical and electronic properties conferred by the hydroxyl group are pivotal to the nuanced interactions of these molecules with their biological targets. The continued exploration of the chemical space around the hydroxypyrrolidine core, guided by a deep understanding of its structure-activity relationships and mechanisms of action, promises to yield a new generation of innovative and effective therapeutic agents. This guide serves as a foundational resource for researchers dedicated to harnessing the immense potential of this privileged scaffold.

References

An In-depth Technical Guide to the Stereochemistry of (2S,4R)-1-Boc-2-cyano-4-hydroxypyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry of (2S,4R)-1-Boc-2-cyano-4-hydroxypyrrolidine, a chiral heterocyclic compound of interest in medicinal chemistry and drug development. This document outlines the key structural features, a plausible synthetic pathway, detailed experimental protocols, and expected analytical data.

Core Stereochemistry and Structural Features

This compound is a highly functionalized pyrrolidine derivative. The stereochemistry is defined by two chiral centers at the C2 and C4 positions of the pyrrolidine ring. The "(2S,4R)" designation indicates a specific spatial arrangement of the cyano and hydroxyl groups relative to each other. The trans relationship between the C2-cyano group and the C4-hydroxyl group is a key feature of this diastereomer. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the pyrrolidine nitrogen, preventing its participation in undesired side reactions and allowing for controlled functionalization.

The accurate control and characterization of the stereochemistry of this molecule are critical for its application in the synthesis of complex chiral molecules, particularly in the development of novel therapeutic agents where specific stereoisomers often exhibit desired biological activity while others may be inactive or even toxic.

Diagram of the Stereochemical Structure:

stereochemistry cluster_molecule This compound C1 C2 C1->C2 CN CN C1->CN (S) H1 H C1->H1 C3 C2->C3 H2 H C2->H2 C4 C3->C4 H3 H C3->H3 N N C4->N OH OH C4->OH (R) H4 H C4->H4 N->C1 Boc Boc N->Boc H_OH H OH->H_OH synthesis_workflow start (2S,4R)-1-Boc-4-hydroxypyrrolidine-2-carboxylic acid amide (2S,4R)-1-Boc-4-hydroxypyrrolidine-2-carboxamide start->amide Amidation product This compound amide->product Dehydration

Spectroscopic Characterization of (2S,4R)-1-Boc-2-cyano-4-hydroxypyrrolidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, MS) for the chiral building block, (2S,4R)-1-Boc-2-cyano-4-hydroxypyrrolidine. Due to the limited availability of specific experimental data for this exact compound in public domains, this document presents a compilation of expected spectroscopic characteristics based on data from closely related analogs and general experimental protocols applicable to this class of molecules.

Introduction

This compound is a valuable synthetic intermediate in drug discovery and development, featuring a substituted pyrrolidine ring, a common motif in many biologically active compounds. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this molecule. This guide outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed, generalized experimental protocols for their acquisition.

Spectroscopic Data Presentation

The following tables summarize the expected quantitative spectroscopic data for this compound. This data is predictive and based on the analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~4.5m-H-4
~4.3m-H-2
~3.6m-H-5a
~3.4m-H-5b
~2.4m-H-3a
~2.1m-H-3b
1.45s-Boc (9H)

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~170C=O (Boc)
~118CN
~81C(CH₃)₃ (Boc)
~70C-4
~60C-2
~55C-5
~40C-3
28.3C(CH₃)₃ (Boc)

Table 3: Predicted IR Spectroscopic Data

Frequency (cm⁻¹)IntensityAssignment
~3400Strong, BroadO-H stretch
~2980MediumC-H stretch (alkane)
~2240MediumC≡N stretch
~1690StrongC=O stretch (Boc)
~1400MediumC-N stretch
~1160StrongC-O stretch

Table 4: Predicted Mass Spectrometry Data

m/zIon
213.12[M+H]⁺
235.10[M+Na]⁺
157.08[M - C₄H₉O₂]⁺
113.06[M - Boc]⁺

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required by the instrument.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: 12-16 ppm.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Relaxation Delay: 1-5 seconds.

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled pulse experiment (e.g., zgpg30).

  • Spectral Width: 0-220 ppm.

  • Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

  • Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid sample directly onto the crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • A background spectrum of the clean, empty ATR crystal should be collected prior to the sample scan.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).

  • The solution may be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

Data Acquisition (ESI-MS):

  • Ionization Mode: Positive ion mode is typically used for this class of compounds.

  • Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).

  • Capillary Voltage: Typically 3-5 kV.

  • Nebulizer Gas (N₂): Adjust to achieve a stable spray.

  • Drying Gas (N₂): Set to a temperature and flow rate that effectively desolvates the ions (e.g., 300-350 °C).

Mandatory Visualization

The following diagrams illustrate the general workflow for spectroscopic analysis and a logical relationship for structure elucidation.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Data Analysis & Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation Final_Report Final Report Structure_Confirmation->Final_Report

Caption: General workflow for the synthesis and spectroscopic analysis of a chemical compound.

Structure_Elucidation_Logic cluster_data Primary Spectroscopic Data cluster_info Derived Information cluster_conclusion Structural Conclusion MS_Data MS Data (Molecular Weight) Molecular_Formula Molecular Formula MS_Data->Molecular_Formula IR_Data IR Data (Functional Groups) Functional_Groups Identified Functional Groups (-OH, -CN, Boc) IR_Data->Functional_Groups NMR_Data NMR Data (Connectivity) Carbon_Skeleton Carbon-Hydrogen Framework NMR_Data->Carbon_Skeleton Proposed_Structure Proposed Structure of This compound Molecular_Formula->Proposed_Structure Functional_Groups->Proposed_Structure Carbon_Skeleton->Proposed_Structure

Caption: Logical relationship for structure elucidation using spectroscopic data.

commercial availability and suppliers of (2S,4R)-1-Boc-2-cyano-4-hydroxypyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (2S,4R)-1-Boc-2-cyano-4-hydroxypyrrolidine, a key building block in medicinal chemistry. This document covers its commercial availability, potential synthetic routes, applications in drug discovery, and available analytical data.

Commercial Availability

This compound is readily available from several commercial suppliers. Researchers can procure this compound in various quantities, typically with a purity of 98% or higher. Below is a summary of key information from some suppliers.

SupplierProduct NumberPurityCAS Number
ChemUniverseP6587598%483366-12-7
Proactive Molecular ResearchP10-0250598%483366-12-7

Researchers are advised to contact the suppliers directly for current pricing, availability, and detailed specifications.

Synthesis and Experimental Protocols

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from the commercially available (2S,4R)-1-Boc-4-hydroxypyrrolidine-2-carboxylic acid.

G A (2S,4R)-1-Boc-4-hydroxy- pyrrolidine-2-carboxylic acid B Amidation A->B e.g., DCC, NH4HCO3 C (2S,4R)-1-Boc-4-hydroxy- pyrrolidine-2-carboxamide B->C D Dehydration C->D e.g., TFAA, P2O5, SOCl2 E (2S,4R)-1-Boc-2-cyano- 4-hydroxypyrrolidine D->E

Proposed synthetic workflow for this compound.
Representative Experimental Protocol: Dehydration of a Primary Amide to a Nitrile

The following is a general procedure for the dehydration of a primary amide to a nitrile using trifluoroacetic anhydride (TFAA), a common and effective dehydrating agent. This protocol is representative and may require optimization for the specific substrate.

Materials:

  • (2S,4R)-1-Boc-4-hydroxypyrrolidine-2-carboxamide

  • Trifluoroacetic anhydride (TFAA)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

  • Base (e.g., Triethylamine (TEA) or Pyridine)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl acetate/Hexane mixture)

Procedure:

  • Dissolve the starting amide (1 equivalent) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the base (2-3 equivalents) to the stirred solution.

  • Add trifluoroacetic anhydride (1.5-2 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude nitrile by silica gel column chromatography using an appropriate solvent system.

Application in Drug Discovery: Dipeptidyl Peptidase IV (DPP-IV) Inhibition

The 2-cyanopyrrolidine moiety is a well-established pharmacophore in the design of inhibitors for dipeptidyl peptidase IV (DPP-IV). DPP-IV is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1). Inhibition of DPP-IV prolongs the action of incretins, leading to increased insulin secretion and reduced glucagon levels, making it an important therapeutic target for type 2 diabetes.

Mechanism of DPP-IV Inhibition

The nitrile group of 2-cyanopyrrolidine derivatives acts as a key interacting element within the active site of the DPP-IV enzyme. It forms a reversible covalent bond with the catalytic serine residue (Ser630), effectively inhibiting the enzyme's activity.

G cluster_0 DPP-IV Active Site cluster_1 Cyanopyrrolidine Inhibitor Ser630 Ser630-OH His740 His740 Ser630->His740 Proton Transfer Asp708 Asp708 His740->Asp708 H-Bond Inhibitor { C≡N |  Pyrrolidine Ring} Inhibitor:f0->Ser630 Reversible Covalent Bond Formation

Mechanism of DPP-IV inhibition by a cyanopyrrolidine derivative.

Analytical Data

A comprehensive analytical characterization is crucial for confirming the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): A ¹H NMR spectrum for this compound is publicly available and serves as a primary tool for structural confirmation.[1] The spectrum would be expected to show characteristic signals for the Boc protecting group protons, the pyrrolidine ring protons, and the hydroxyl proton.

Data TypeSource
¹H NMRPublicly available spectra databases

Note: As of the last update, publicly available ¹³C NMR and mass spectrometry data for this specific compound were not identified. Researchers are encouraged to acquire this data for complete characterization.

Physicochemical Properties
PropertyValue
Molecular FormulaC₁₀H₁₆N₂O₃
Molecular Weight212.25 g/mol
CAS Number483366-12-7
AppearanceExpected to be a solid
SolubilityExpected to be soluble in common organic solvents

This technical guide provides a foundational understanding of this compound for its application in research and drug development. While key data is presented, further experimental validation and characterization are recommended for any specific application.

References

A Technical Guide to Functionalized 2-Cyanopyrrolidines in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of functionalized 2-cyanopyrrolidines, a pivotal scaffold in modern medicinal chemistry. With a primary focus on their role as dipeptidyl peptidase IV (DPP-IV) inhibitors for the treatment of type 2 diabetes, this document details their synthesis, structure-activity relationships (SAR), and mechanism of action. Experimental protocols for key synthetic transformations and quantitative biological data are presented to facilitate further research and development in this area.

Core Concepts: The Rise of 2-Cyanopyrrolidines as DPP-IV Inhibitors

Functionalized 2-cyanopyrrolidines have emerged as a prominent class of peptidomimetic enzyme inhibitors.[1][2] Their discovery as potent and selective inhibitors of dipeptidyl peptidase IV (DPP-IV) marked a significant advancement in the management of type 2 diabetes mellitus. DPP-IV is a serine protease responsible for the rapid inactivation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-IV, 2-cyanopyrrolidine-based drugs prolong the action of these incretins, leading to enhanced glucose-dependent insulin secretion, suppressed glucagon release, and improved glycemic control.[1][3]

The clinical success of drugs like Vildagliptin and Saxagliptin has solidified the importance of the 2-cyanopyrrolidine scaffold in drug design.[2] The key to their efficacy lies in the unique interaction of the cyanopyrrolidine moiety with the active site of the DPP-IV enzyme. The nitrile group forms a reversible covalent bond with the catalytic serine residue (Ser630), mimicking the tetrahedral intermediate of the natural substrate, while the pyrrolidine ring and its substituents engage in various interactions with the S1 and S2 pockets of the enzyme, contributing to both potency and selectivity.[4]

Data Presentation: Structure-Activity Relationships

The following tables summarize the structure-activity relationships of various functionalized 2-cyanopyrrolidines as DPP-IV inhibitors, with IC50 values indicating the concentration of the compound required to inhibit 50% of the enzyme's activity.

N-Substituted 2-Cyanopyrrolidine Derivatives
CompoundR GroupDPP-IV IC50 (nM)Reference
Vildagliptin 3-hydroxy-1-adamantyl2.3[3]
Saxagliptin 3-hydroxy-1-adamantyl (with C-N bridge)26[2]
8c (NVP-DPP728) 2-(5-cyanopyridin-2-yl)aminoethyl1.8[3]
12j 3-hydroxy-1-adamantyl2.3[3]
17a (2S)-2-amino-3,3-dimethylbutanoyl17[5]
9l (2S)-2-amino-3,3-dimethylbutanoyl (4-fluoro)10[6]
C3- and C4-Substituted 2-Cyanopyrrolidine Derivatives
CompoundSubstitutionDPP-IV IC50 (nM)Reference
Unsubstituted None15.6[1]
4(S)-Fluoro 4-Fluoro4.8[1]
4(R)-Fluoro 4-Fluoro22.1[1]
3(S)-Hydroxy 3-Hydroxy108[1]
4(S)-Hydroxy 4-Hydroxy33.5[1]
4,4-Difluoro 4,4-Difluoro2.9[1]

Experimental Protocols

Detailed methodologies for the synthesis of key 2-cyanopyrrolidine intermediates and final products are provided below.

Synthesis of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile

This key intermediate is a versatile building block for a wide range of N-substituted 2-cyanopyrrolidine derivatives.

Step 1: Synthesis of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid

To a suspension of L-proline (20.0 g, 0.174 mol) in tetrahydrofuran (THF, 200 mL), chloroacetyl chloride (19.7 mL, 0.261 mol) is added at room temperature. The reaction mixture is then heated to reflux for 2 hours. After completion, the mixture is cooled to room temperature, and water (20 mL) is added, followed by stirring for 20 minutes. Saturated brine (20 mL) and ethyl acetate (200 mL) are added, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate (2 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the product.

Step 2: Synthesis of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide

To a solution of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid (10.0 g, 0.052 mol) in dichloromethane (200 mL) at 10-15°C, a solution of dicyclohexylcarbodiimide (DCC, 10.8 g, 0.052 mol) in dichloromethane is added slowly. The mixture is stirred at room temperature for 1 hour. Ammonium bicarbonate (41.2 g, 0.522 mol) is then added, and the mixture is stirred for an additional hour. The reaction mixture is filtered, and the residue is washed with dichloromethane. The filtrate is concentrated to give the crude product, which can be purified by crystallization.

Step 3: Synthesis of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile

To a suspension of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide (4.0 g, 0.0209 mol) in THF (40 mL) at 0-5°C, trifluoroacetic anhydride (4.4 mL, 0.0315 mol) is added. The reaction mixture is stirred at room temperature for 2 hours. The mixture is then cooled to 5-10°C, and ammonium bicarbonate (12.4 g, 0.1573 mol) is added portion-wise. The mixture is stirred at room temperature for 45 minutes and then concentrated under vacuum. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the final product.

Synthesis of Vildagliptin (1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine)

(S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile (1.0 g, 5.36 mmol) and 3-amino-1-adamantanol (1.0 g, 5.91 mmol) are dissolved in THF (20 mL). Potassium carbonate (1.5 g, 10.7 mmol) is added, and the mixture is stirred at room temperature for 24 hours. The reaction mixture is filtered, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford Vildagliptin.

Synthesis of 4-Fluoro-2-cyanopyrrolidine Derivatives

The synthesis of 4-fluorinated analogs typically starts from Boc-4-hydroxyproline methyl ester. The hydroxyl group is fluorinated using a reagent such as diethylaminosulfur trifluoride (DAST). Following fluorination, the ester is hydrolyzed, and the resulting carboxylic acid is coupled with ammonia to form the corresponding amide. The amide is then dehydrated to the nitrile using a dehydrating agent like trifluoroacetic anhydride. The Boc protecting group is removed, and the resulting 4-fluoro-2-cyanopyrrolidine can be N-acylated as described in the previous protocols.

Mandatory Visualizations

DPP-IV Signaling Pathway and Inhibition

Caption: DPP-IV signaling pathway and the mechanism of action of 2-cyanopyrrolidine inhibitors.

General Experimental Workflow for DPP-IV Inhibitor Development

Experimental_Workflow start Start: Target Identification (DPP-IV) virtual_screening Virtual Screening & Lead Identification start->virtual_screening synthesis Synthesis of 2-Cyanopyrrolidine Analogs virtual_screening->synthesis in_vitro In Vitro DPP-IV Inhibition Assay (IC50) synthesis->in_vitro sar Structure-Activity Relationship (SAR) Analysis in_vitro->sar optimization Lead Optimization sar->optimization optimization->synthesis Iterative cycle in_vivo In Vivo Efficacy Studies (e.g., OGTT) optimization->in_vivo pk_pd Pharmacokinetic & Pharmacodynamic Profiling in_vivo->pk_pd preclinical Preclinical Development pk_pd->preclinical Inhibitor_Binding DPP4_active_site DPP-IV Active Site S1 Pocket (Hydrophobic) Catalytic Triad (Ser630, His740, Asp708) S2 Pocket inhibitor 2-Cyanopyrrolidine Inhibitor Pyrrolidine Ring Cyano Group R-Group inhibitor:pyr->DPP4_active_site:s1 Hydrophobic Interactions inhibitor:cn->DPP4_active_site:cat Reversible Covalent Bond with Ser630 inhibitor:r->DPP4_active_site:s2 Interactions defining potency & selectivity

References

Methodological & Application

Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates from (2S,4R)-1-Boc-2-cyano-4-hydroxypyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of pivotal pharmaceutical intermediates starting from the chiral building block, (2S,4R)-1-Boc-2-cyano-4-hydroxypyrrolidine. This versatile starting material is instrumental in the synthesis of complex molecules, most notably in the production of antiviral agents. The procedures outlined below focus on the synthesis of a key intermediate for the antiviral drug Remdesivir (GS-5734), a potent inhibitor of viral RNA-dependent RNA polymerase.

Introduction

This compound is a highly functionalized chiral pyrrolidine derivative. The presence of a hydroxyl group, a nitrile, and a Boc-protected amine makes it an exceptionally valuable starting material for asymmetric synthesis in the pharmaceutical industry. The stereochemistry at the 2nd and 4th positions is crucial for the biological activity of the target pharmaceutical compounds. These protocols detail the transformation of this building block into a key precursor for antiviral drugs.

Application 1: Synthesis of a Key Intermediate for Antiviral Agents

The primary application highlighted is the synthesis of a crucial intermediate for Remdesivir, which is metabolized in the body to its active form, GS-441524. The synthetic route involves the activation of the hydroxyl group, followed by nucleophilic substitution with the core of the nucleoside base, and subsequent modifications.

Logical Workflow for the Synthesis of the Antiviral Intermediate

A (2S,4R)-1-Boc-2-cyano-4- hydroxypyrrolidine B Mesylation A->B MsCl, Et3N C (2S,4R)-1-Boc-2-cyano-4- (methylsulfonyloxy)pyrrolidine B->C D Nucleophilic Substitution C->D 4-aminopyrrolo[2,1-f][1,2,4]triazine E Coupled Intermediate D->E F Deprotection & Reduction E->F 1. TFA 2. H2, Raney Ni G Antiviral Intermediate (GS-441524 precursor) F->G

Caption: Synthetic pathway from this compound to a key antiviral intermediate.

Experimental Protocols

Protocol 1: Mesylation of this compound

This protocol describes the activation of the hydroxyl group by converting it into a good leaving group, mesylate.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (Et3N), anhydrous

  • Methanesulfonyl chloride (MsCl), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Ice bath

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.5 eq) dropwise to the cooled solution.

  • Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the reaction mixture, ensuring the temperature remains at 0 °C.

  • Stir the reaction mixture at 0 °C for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, (2S,4R)-1-Boc-2-cyano-4-(methylsulfonyloxy)pyrrolidine.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Reactant Molar Eq. Purity Yield
This compound1.0>98%-
Product
(2S,4R)-1-Boc-2-cyano-4-(methylsulfonyloxy)pyrrolidine-~95%>90%
Protocol 2: Nucleophilic Substitution with Pyrrolo[2,1-f][1][2][3]triazin-4-amine

This step involves the coupling of the mesylated intermediate with the heterocyclic base, a key step in forming the core structure of the antiviral agent.

Materials:

  • (2S,4R)-1-Boc-2-cyano-4-(methylsulfonyloxy)pyrrolidine

  • 4-aminopyrrolo[2,1-f][1][2][3]triazine

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium tert-butoxide (t-BuOK)

  • Ethyl acetate (EtOAc)

  • Water

Procedure:

  • To a solution of 4-aminopyrrolo[2,1-f][1][2][3]triazine (1.2 eq) in anhydrous DMF under an inert atmosphere, add potassium tert-butoxide (1.5 eq) portion-wise at room temperature.

  • Stir the mixture for 30 minutes at room temperature.

  • Add a solution of (2S,4R)-1-Boc-2-cyano-4-(methylsulfonyloxy)pyrrolidine (1.0 eq) in anhydrous DMF dropwise to the reaction mixture.

  • Heat the reaction mixture to 50-60 °C and stir for 12-16 hours, monitoring by TLC or HPLC.

  • After completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the coupled intermediate.

Reactant Molar Eq. Purity Yield
(2S,4R)-1-Boc-2-cyano-4-(methylsulfonyloxy)pyrrolidine1.0~95%-
4-aminopyrrolo[2,1-f][1][2][3]triazine1.2>98%-
Product
Coupled Intermediate->95%60-70%
Protocol 3: Deprotection and Reduction to Form the Antiviral Intermediate

This final two-step, one-pot sequence involves the removal of the Boc protecting group and the reduction of the nitrile to a primary amine.

Materials:

  • Coupled Intermediate from Protocol 2

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Raney Nickel (or other suitable catalyst like Palladium on carbon)

  • Hydrogen gas (H2)

  • Ammonia in methanol (7N solution)

Procedure:

Step 1: Boc Deprotection

  • Dissolve the coupled intermediate (1.0 eq) in a mixture of dichloromethane and trifluoroacetic acid (1:1 v/v) at 0 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC).

  • Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

Step 2: Nitrile Reduction

  • Dissolve the crude deprotected intermediate in methanol containing ammonia (7N solution).

  • Transfer the solution to a hydrogenation vessel.

  • Carefully add Raney Nickel (catalytic amount) to the solution.

  • Pressurize the vessel with hydrogen gas (50-100 psi) and stir vigorously at room temperature for 12-24 hours.

  • Monitor the reaction by HPLC for the disappearance of the nitrile.

  • Upon completion, carefully filter the catalyst through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • The resulting crude product can be purified by crystallization or chromatography to yield the final antiviral intermediate.

Reactant Molar Eq. Purity Yield
Coupled Intermediate1.0>95%-
Product
Antiviral Intermediate->98%70-80% (over two steps)

Potential Further Applications

The versatile nature of this compound allows for its potential use in the synthesis of a variety of other pharmaceutical intermediates. The cyano group can be hydrolyzed to a carboxylic acid or converted to other functional groups, while the hydroxyl group can be used as a handle for various coupling reactions.

Potential Synthetic Transformations

A (2S,4R)-1-Boc-2-cyano-4- hydroxypyrrolidine B Hydrolysis A->B H+ or OH- D Oxidation A->D PCC or Swern F Mitsunobu Reaction A->F DEAD, PPh3, Nu-H C Carboxylic Acid Derivative B->C E Ketone Derivative D->E G Azide or Other Nucleophilic Substitution Product F->G

Caption: Potential synthetic transformations of this compound.

These transformations open pathways to other classes of compounds, including novel amino acids and chiral ligands, further highlighting the importance of this building block in drug discovery and development.

References

Application Notes and Protocols: (2S,4R)-1-Boc-2-cyano-4-hydroxypyrrolidine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S,4R)-1-Boc-2-cyano-4-hydroxypyrrolidine is a proline analog of significant interest in medicinal chemistry and drug discovery. Its unique trifunctional nature, featuring a protected amine, a cyano group as a carboxylic acid isostere or a reactive handle, and a hydroxyl group for further modification, makes it a valuable building block for creating novel peptidomimetics and peptide-based therapeutics. This document provides detailed application notes and experimental protocols for the incorporation of this versatile molecule into peptide sequences using solid-phase peptide synthesis (SPPS).

The 2-cyanopyrrolidine moiety is a key pharmacophore in inhibitors of dipeptidyl peptidase IV (DPP-IV), such as Vildagliptin, highlighting its potential in the development of enzyme inhibitors. The hydroxyl group at the 4-position offers a site for introducing further diversity, such as glycosylation or attachment of other functional groups, to modulate the pharmacokinetic and pharmacodynamic properties of the resulting peptides.

Key Applications

  • Enzyme Inhibitors: The 2-cyanopyrrolidine scaffold is a potent inhibitor of serine proteases like DPP-IV. Peptides incorporating this compound can be designed as targeted inhibitors for various therapeutic areas, including type 2 diabetes.

  • Peptidomimetics: This building block can be used to introduce conformational constraints into peptides, leading to peptidomimetics with enhanced stability, receptor affinity, and selectivity.

  • Scaffolds for Drug Conjugation: The hydroxyl group provides a convenient point of attachment for drug molecules, imaging agents, or polyethylene glycol (PEG) chains to improve the therapeutic profile of peptides.

  • Probing Peptide-Protein Interactions: The unique stereochemistry and functionality of this molecule can be utilized to probe the binding requirements of peptide receptors and enzymes.

Chemical Properties and Handling

PropertyValue
Molecular Formula C₁₀H₁₆N₂O₃
Molecular Weight 212.25 g/mol
Appearance White to off-white solid
Solubility Soluble in DMF, DCM, and other common organic solvents for SPPS
Storage Store at 2-8 °C, desiccated. Protect from moisture.

Note: The cyano group can be sensitive to strongly acidic or basic conditions, which should be considered when planning deprotection and cleavage steps.

Experimental Protocols

Protocol 1: Manual Solid-Phase Peptide Synthesis (Boc Strategy)

This protocol outlines the manual incorporation of this compound into a peptide sequence using Boc-based solid-phase peptide synthesis. An orthogonal protection strategy for the 4-hydroxyl group is recommended to allow for selective modification. A tert-butyl (tBu) or trityl (Trt) group are suitable choices, offering stability during the Boc deprotection steps and selective removal under different acidic conditions. For this protocol, we will assume the use of a 4-O-tBu protected version of the building block.

Materials:

  • (2S,4R)-1-Boc-2-cyano-4-(O-tert-butyl)-pyrrolidine

  • Merrifield resin pre-loaded with the C-terminal amino acid

  • Boc-protected amino acids

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) or an equivalent coupling additive

  • Piperidine (for Fmoc strategy comparison, not used in this protocol)

  • Cleavage cocktail (e.g., HF/anisole or a trifluoromethanesulfonic acid (TFMSA)-based cocktail)

  • Diethyl ether, cold

  • Acetonitrile

  • Water, HPLC grade

Procedure:

  • Resin Swelling: Swell the pre-loaded Merrifield resin in DCM for 30 minutes in a reaction vessel.

  • Boc Deprotection:

    • Drain the DCM.

    • Add a solution of 50% TFA in DCM to the resin.

    • Agitate for 2 minutes and drain.

    • Add a fresh solution of 50% TFA in DCM and agitate for 20 minutes.

    • Drain the TFA solution and wash the resin with DCM (3x), isopropanol (2x), and DCM (3x).

  • Neutralization:

    • Add a solution of 10% DIEA in DCM to the resin and agitate for 5 minutes.

    • Drain and repeat the neutralization step.

    • Wash the resin with DCM (3x).

  • Coupling of (2S,4R)-1-Boc-2-cyano-4-(O-tert-butyl)-pyrrolidine:

    • In a separate vessel, dissolve (2S,4R)-1-Boc-2-cyano-4-(O-tert-butyl)-pyrrolidine (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to the solution and pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive, extend the coupling time or perform a second coupling.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Chain Elongation: Repeat steps 2-5 for the subsequent Boc-protected amino acids in the sequence.

  • Final Boc Deprotection: After the final coupling step, perform the Boc deprotection as described in step 2.

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the appropriate strong acid cleavage cocktail (e.g., HF/anisole 9:1 for 1 hour at 0 °C) to cleave the peptide from the resin and remove the side-chain protecting groups, including the O-tBu group.

    • Caution: Handle strong acids with extreme care in a well-ventilated fume hood.

  • Peptide Precipitation and Purification:

    • Precipitate the cleaved peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet.

    • Dissolve the crude peptide in a suitable solvent (e.g., aqueous acetonitrile) and purify by reverse-phase HPLC.

    • Characterize the purified peptide by mass spectrometry and HPLC.

Quantitative Data Summary (Expected)

The following table provides expected outcomes based on typical Boc-SPPS of proline derivatives. Actual results may vary depending on the sequence and specific conditions.

ParameterExpected ValueNotes
Coupling Efficiency >95%Monitor with a qualitative test. Double coupling may be necessary for difficult sequences.
Crude Peptide Purity 50-80%Highly sequence-dependent.
Overall Yield (Crude) 40-70%Dependent on the number of coupling cycles.
Final Purity (post-HPLC) >98%Achievable with standard purification protocols.

Diagrams

Logical Workflow for Peptide Synthesis

PeptideSynthesisWorkflow Resin Start: Resin Swelling Deprotection Boc Deprotection (50% TFA/DCM) Resin->Deprotection Neutralization Neutralization (10% DIEA/DCM) Deprotection->Neutralization Coupling Amino Acid Coupling (DIC/HOBt) Neutralization->Coupling Washing Washing (DMF/DCM) Coupling->Washing Washing->Deprotection Repeat for each amino acid Cleavage Final Cleavage & Deprotection Washing->Cleavage Final Cycle Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (MS, HPLC) Purification->Analysis End End: Purified Peptide Analysis->End

Caption: Boc-SPPS Workflow.

Orthogonal Protection Strategy

OrthogonalProtection Peptide Nα-Boc Peptide Chain-Resin 4-OH-tBu 2-CN Boc_Deprotection Boc Deprotection (TFA) Peptide:N->Boc_Deprotection Cyclic Deprotection tBu_Deprotection tBu Deprotection (Strong Acid Cleavage) Peptide:OH->tBu_Deprotection Final Cleavage CN_Modification Cyano Group Modification (e.g., Reduction, Hydrolysis) Peptide:CN->CN_Modification Post-Synthetic Modification (Optional)

Caption: Orthogonal Protection Scheme.

Post-Synthetic Modification of the Cyano Group

The 2-cyano group can serve as a precursor to other functional groups, offering further avenues for peptide modification.

  • Reduction to Aminomethyl: The nitrile can be reduced to a primary amine using reducing agents such as borane or catalytic hydrogenation. This introduces a basic side chain and a potential site for further functionalization.

  • Conversion to Carboxamide or Carboxylic Acid: Hydrolysis of the nitrile under acidic or basic conditions can yield the corresponding carboxamide or carboxylic acid. Conditions must be carefully selected to avoid cleavage of the peptide backbone.

Conclusion

This compound is a highly versatile building block for the synthesis of complex and biologically active peptides. Its successful incorporation into peptide chains can be achieved using standard Boc-based solid-phase peptide synthesis protocols, provided that an appropriate orthogonal protection strategy is employed for the 4-hydroxyl group. The resulting peptides, with their unique structural features, hold significant promise for the development of novel therapeutics and research tools. Careful optimization of coupling and cleavage conditions is recommended to maximize yields and purity, especially for longer or more complex peptide sequences.

Application Notes and Protocols for N-Boc Deprotection of 4-Hydroxypyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) group is a widely utilized amine-protecting group in organic synthesis due to its stability in various reaction conditions and its straightforward removal.[1] The deprotection of N-Boc-4-hydroxypyrrolidine derivatives is a critical step in the synthesis of many pharmaceutical intermediates. However, the presence of the hydroxyl group requires careful selection of deprotection conditions to avoid potential side reactions.[1] This document provides detailed protocols and comparative data for the efficient and selective removal of the N-Boc group from 4-hydroxypyrrolidine derivatives.

The deprotection of a Boc-protected amine is typically achieved through acid-catalyzed hydrolysis of the carbamate.[2] The mechanism involves protonation of the carbamate, followed by fragmentation to the free amine, carbon dioxide, and a tert-butyl cation.[3][4] The tert-butyl cation can then be quenched, deprotonate to form isobutylene gas, or polymerize.[4]

Comparison of Common N-Boc Deprotection Reagents

The choice of reagent for N-Boc deprotection is critical to ensure high yields and minimize side reactions, particularly dehydration of the 4-hydroxyl group. The following table summarizes common deprotection reagents and their typical reaction conditions.

ReagentTypical ConditionsReaction TimeYieldRemarks
Trifluoroacetic Acid (TFA) DCM, 0 °C to room temp.30 min - 4 hHighA standard and rapid method. TFA's volatility is advantageous for work-up, but it is corrosive.[1][5]
Hydrochloric Acid (HCl) 4M in Dioxane or MeOH, room temp.1 - 16 hHighCommonly used and effective. The product often precipitates as the hydrochloride salt, simplifying isolation.[1][5][6]
Amberlyst 15 MeOH, reflux1 - 2 hGoodA solid-supported acid catalyst that simplifies work-up through filtration and offers a greener alternative.[1]
Oxalyl Chloride MeOH, room temp.1 - 4 hGood to HighA milder alternative to strong acids, often resulting in a clean reaction with high yields.[1][7]
Thermolysis High-boiling solvent (e.g., TFE), 150°C1 - 2 hModerate to GoodA catalyst-free method suitable for substrates sensitive to strong acids, though high temperatures may not be suitable for all substrates.[1]

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)

This is one of the most common and rapid methods for Boc deprotection.[5]

Materials:

  • N-Boc-4-hydroxypyrrolidine derivative

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

Procedure:

  • Dissolve the N-Boc-4-hydroxypyrrolidine derivative (1.0 eq) in dichloromethane (DCM) to a concentration of 0.1 M in a round-bottom flask at 0 °C.[1]

  • Slowly add trifluoroacetic acid (5-10 eq) dropwise to the solution.[1]

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.[1]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is often complete within 30 minutes to a few hours.[5]

  • Upon completion, remove the solvent and excess TFA under reduced pressure.[1][5]

  • For work-up, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[5]

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected 4-hydroxypyrrolidine derivative.[5]

Protocol 2: Deprotection using Hydrochloric Acid (HCl)

Using HCl in an organic solvent is another standard method for acidic deprotection.[5]

Materials:

  • N-Boc-4-hydroxypyrrolidine derivative

  • 4M HCl in 1,4-dioxane

  • Diethyl ether

  • Standard laboratory glassware

Procedure:

  • Dissolve the N-Boc-4-hydroxypyrrolidine derivative (1.0 eq) in a minimal amount of a suitable solvent or suspend it directly in the HCl solution.[5]

  • Add a 4M solution of HCl in 1,4-dioxane (5-10 eq).[1]

  • Stir the mixture at room temperature for 1 to 4 hours.[5]

  • Monitor the reaction by TLC or LC-MS.[5]

  • Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a solvent like diethyl ether.[5]

  • The free amine can be obtained by neutralization with a suitable base.[1]

Protocol 3: Deprotection using Amberlyst 15 (Solid-Supported Acid)

This method offers a simplified work-up procedure.

Materials:

  • N-Boc-4-hydroxypyrrolidine derivative

  • Methanol (MeOH)

  • Amberlyst 15 resin

  • Standard laboratory glassware

Procedure:

  • To a solution of N-Boc-4-hydroxypyrrolidine (1.0 eq) in methanol (0.1 M), add Amberlyst 15 resin (e.g., 20 wt%).[1]

  • Heat the mixture to reflux.[1]

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-2 hours.[1]

  • Upon completion, cool the reaction mixture to room temperature.[1]

  • Remove the resin by filtration.[1]

  • Concentrate the filtrate under reduced pressure to yield the product.[1]

Potential Side Reactions

The presence of the hydroxyl group in 4-hydroxypyrrolidine derivatives necessitates caution, especially under strongly acidic conditions. Potential side reactions include:

  • Dehydration: Elimination of the hydroxyl group to form a pyrroline derivative.[1]

  • Rearrangement: Acid-catalyzed rearrangement of the pyrrolidine ring.[1]

The use of milder reagents can often mitigate these side reactions.[1]

Visualizations

G cluster_workflow General N-Boc Deprotection Workflow start Start with N-Boc-4-hydroxypyrrolidine reaction Add Deprotection Reagent (e.g., TFA, HCl) start->reaction monitor Monitor Reaction (TLC, LC-MS) reaction->monitor workup Work-up (Neutralization, Extraction) monitor->workup Reaction Complete purification Purification workup->purification end_node Isolated 4-hydroxypyrrolidine derivative purification->end_node G cluster_decision Decision Logic for Reagent Selection start Is the substrate acid-sensitive? strong_acid Use strong acid: TFA or HCl start->strong_acid No mild_acid Consider milder reagents: Amberlyst 15 or Oxalyl Chloride start->mild_acid Yes thermolysis Consider Thermolysis (catalyst-free) mild_acid->thermolysis If still sensitive

References

Application Notes and Protocols for the Diastereoselective Synthesis of Antiviral Compounds Using Hydroxypyrrolidine Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the diastereoselective synthesis of antiviral compounds utilizing the versatile hydroxypyrrolidine scaffold. The focus is on the practical application of synthetic methodologies to generate potent inhibitors of viral targets, including neuraminidase and hepatitis C virus (HCV) proteins.

Diastereoselective Synthesis of Neuraminidase Inhibitors from 4-Hydroxy-L-proline

The hydroxypyrrolidine ring is a key structural motif in a number of potent neuraminidase inhibitors, which are crucial antiviral drugs for the treatment of influenza. The synthesis of these compounds often starts from commercially available 4-hydroxy-L-proline, leveraging its inherent stereochemistry to control the diastereoselectivity of the final product.

Quantitative Data Summary

The following table summarizes the reported yields and inhibitory activities of key pyrrolidine-based neuraminidase inhibitors synthesized from 4-hydroxy-L-proline.

Compound IDTarget VirusYield (%)IC50 (µM)Reference
6e Influenza A (H3N2)Good1.56 - 2.71[1]
9c Influenza A (H3N2)Good1.56 - 2.71[1]
9e Influenza A (H3N2)Good1.56 - 2.71[1]
9f Influenza A (H3N2)Good1.56 - 2.71[1]
10e Influenza A (H3N2)Good1.56 - 2.71[1]
A-192558 (20e) Influenza A-0.2[2][3]
A-192558 (20e) Influenza B-8[2][3]
Experimental Workflow for Neuraminidase Inhibitor Synthesis

The following diagram illustrates a general workflow for the synthesis of pyrrolidine-based neuraminidase inhibitors starting from 4-hydroxy-L-proline.

G cluster_0 Synthesis of Pyrrolidine-Based Neuraminidase Inhibitors start 4-Hydroxy-L-proline step1 Protection of Amine and Carboxylic Acid start->step1 step2 Modification of Hydroxyl Group step1->step2 step3 Introduction of Side Chains step2->step3 step4 Deprotection step3->step4 end Final Neuraminidase Inhibitor step4->end

Caption: General synthetic workflow for neuraminidase inhibitors.

Detailed Experimental Protocol: Synthesis of a Pyrrolidine Core Structure

This protocol describes the synthesis of a key intermediate, cis-3-(allyloxycarbonyl)amino-1-(9'-fluorenylmethoxycarbonyl)pyrrolidine-4-carboxylic acid, a precursor for more complex neuraminidase inhibitors.[2]

Materials:

  • 4-Hydroxy-L-proline

  • Allyl chloroformate

  • 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl)

  • Sodium carbonate

  • Dioxane

  • Water

  • Ethyl acetate

  • Hexane

  • Hydrochloric acid

Procedure:

  • Protection of the amine: To a solution of 4-hydroxy-L-proline in aqueous sodium carbonate, add allyl chloroformate at 0 °C. Stir the reaction mixture at room temperature overnight.

  • Acidification and Extraction: Acidify the reaction mixture with hydrochloric acid and extract the product with ethyl acetate.

  • Fmoc Protection: Dissolve the crude product in a mixture of dioxane and water. Add sodium carbonate followed by Fmoc-Cl and stir at room temperature.

  • Work-up and Purification: After the reaction is complete, perform an aqueous work-up. Purify the crude product by chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the desired protected pyrrolidine core.

Diastereoselective Synthesis of Anti-HCV Agents Targeting Host Factors

Recent advancements in antiviral drug discovery have focused on targeting host factors essential for viral replication, offering a higher barrier to resistance. Hydroxypyrrolidine scaffolds have been utilized to develop inhibitors of hepatitis C virus (HCV) assembly.

HCV Assembly and the Role of Host Factors

HCV assembly is a complex process that occurs at the surface of lipid droplets and involves the coordinated action of viral and host proteins.[4][5] The viral core protein plays a central role in encapsidating the viral RNA and recruiting it to the assembly sites. This process is critically dependent on interactions with a variety of host factors.

The following diagram illustrates the key host proteins involved in the HCV assembly pathway, which represent potential targets for antiviral intervention.

G cluster_1 HCV Assembly Pathway and Host Factor Targets cluster_2 Host Factors HCV_RNA HCV RNA Core HCV Core Protein HCV_RNA->Core Encapsidation LD Lipid Droplet Core->LD Localization NS5A NS5A NS5A->Core RNA delivery ER Endoplasmic Reticulum LD->ER Assembly Site Virion Nascent Virion ER->Virion Budding DGAT1 DGAT-1 DGAT1->LD LD formation Rab18 Rab18 Rab18->Core Trafficking AP2M1 AP2M1 AP2M1->Core Trafficking Nup98 Nup98 Nup98->Core Interaction

Caption: Host factors involved in HCV assembly.

Synthesis of Asunaprevir Precursor from 4-Hydroxyproline

Asunaprevir is an HCV NS3 protease inhibitor, and its synthesis involves a key step of coupling a 4-hydroxyproline derivative.[6]

Experimental Protocol:

Materials:

  • (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid

  • 1-chloroisoquinoline

  • Potassium tert-butoxide

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Preparation of the reaction mixture: To a solution of (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid in anhydrous DMF, add potassium tert-butoxide at 0 °C under an inert atmosphere.

  • Addition of 1-chloroisoquinoline: Add 1-chloroisoquinoline to the reaction mixture and allow it to warm to room temperature. Stir the reaction until completion, monitored by TLC.

  • Work-up and Purification: Quench the reaction with water and extract the product with ethyl acetate. The organic layer is washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the desired Asunaprevir precursor.

Diastereoselective Synthesis of Bicyclic Nucleoside Analogs

Bicyclic nucleoside analogs containing a hydroxypyrrolidine core represent a novel class of antiviral agents. The rigid bicyclic structure can mimic the conformation of natural ribonucleosides, leading to potent inhibition of viral polymerases.

Quantitative Data for Bicyclic Nucleoside Analogs
Compound IDTarget VirusYield (%)IC50 (µM)CC50 (µM)Reference
19a Respiratory Syncytial Virus (RSV)-6.94> 40[7]
General Synthetic Strategy for Bicyclic Nucleoside Analogs

The synthesis of these analogs often involves a key diastereoselective step to establish the stereochemistry of the bicyclic core.

G cluster_3 Synthesis of Bicyclic Hydroxypyrrolidine Nucleoside Analogs start Hydroxypyrrolidine Derivative step1 Diastereoselective Cyclization start->step1 step2 Functional Group Manipulations step1->step2 step3 Coupling with Nucleobase step2->step3 end Bicyclic Nucleoside Analog step3->end

Caption: Synthesis of bicyclic nucleoside analogs.

Detailed Experimental Protocol: Stereoselective Dihydroxylation

This protocol describes a key step in the synthesis of polyhydroxylated pyrrolidines, which can serve as precursors to bicyclic nucleoside analogs.[8]

Materials:

  • N-protected (2S)-3,4-dehydroproline methyl ester

  • Osmium tetroxide (OsO4)

  • N-methylmorpholine N-oxide (NMO)

  • Acetone

  • Water

  • Sodium sulfite

Procedure:

  • Reaction Setup: Dissolve the N-protected (2S)-3,4-dehydroproline methyl ester in a mixture of acetone and water.

  • Dihydroxylation: Add NMO followed by a catalytic amount of OsO4 to the solution at 0 °C. Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Quenching and Work-up: Quench the reaction by adding a saturated aqueous solution of sodium sulfite. Stir for 30 minutes, then extract the product with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product, a mixture of diastereomers, can be purified by column chromatography or by conversion to acetonides followed by separation. The major diastereomer is the (2S,3R,4S)-3,4-dihydroxyproline derivative.[8]

These protocols and data provide a valuable resource for researchers engaged in the design and synthesis of novel antiviral agents based on the versatile hydroxypyrrolidine scaffold. The diastereoselective methods outlined here are critical for obtaining stereochemically pure compounds with optimized biological activity.

References

(2S,4R)-1-Boc-2-cyano-4-hydroxypyrrolidine: A Versatile Chiral Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

(2S,4R)-1-Boc-2-cyano-4-hydroxypyrrolidine is a highly valuable, stereochemically defined synthetic intermediate playing a crucial role in the development of modern therapeutics. Its rigid pyrrolidine scaffold, combined with strategically placed functional groups—a protected amine (Boc), a reactive cyano group, and a hydroxyl moiety—makes it an ideal starting point for the synthesis of complex, biologically active molecules. This chiral building block is particularly prominent in the synthesis of enzyme inhibitors, most notably for Dipeptidyl Peptidase IV (DPP-IV) and proteases of viruses like SARS-CoV-2.

Application in the Synthesis of Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

DPP-IV is a key enzyme in glucose homeostasis, and its inhibition is a validated therapeutic strategy for the management of type 2 diabetes. The cyanopyrrolidine moiety is a well-established pharmacophore for potent and selective DPP-IV inhibitors. The nitrile group can form a reversible covalent bond with the catalytic serine residue in the active site of the DPP-IV enzyme, leading to its inhibition.

One of the most significant applications of cyanopyrrolidine-based building blocks is in the synthesis of gliptins, a class of oral hypoglycemic agents. For instance, the synthesis of Vildagliptin, a potent DPP-IV inhibitor, involves the coupling of a cyanopyrrolidine derivative with a specific side chain.

Signaling Pathway of DPP-IV Inhibition

Inhibition of DPP-IV prevents the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This leads to an increase in their circulating levels, which in turn potentiates glucose-dependent insulin secretion from pancreatic β-cells and suppresses glucagon release from α-cells. The overall effect is improved glycemic control.

DPP-IV Inhibition Signaling Pathway Ingestion Food Ingestion Incretins Incretin Hormones (GLP-1, GIP) Release Ingestion->Incretins DPP4 DPP-IV Enzyme Incretins->DPP4 Degradation Pancreas Pancreas Incretins->Pancreas Stimulates Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins DPP4_Inhibitor This compound -derived Inhibitor (e.g., Vildagliptin) DPP4_Inhibitor->DPP4 Inhibits Insulin ↑ Insulin Secretion (β-cells) Pancreas->Insulin Glucagon ↓ Glucagon Secretion (α-cells) Pancreas->Glucagon Glucose_Uptake ↑ Glucose Uptake by Peripheral Tissues Insulin->Glucose_Uptake Hepatic_Glucose ↓ Hepatic Glucose Production Glucagon->Hepatic_Glucose Blood_Glucose ↓ Blood Glucose Levels Glucose_Uptake->Blood_Glucose Hepatic_Glucose->Blood_Glucose

DPP-IV Inhibition Signaling Pathway

Application in the Synthesis of SARS-CoV-2 Main Protease (Mpro) Inhibitors

The main protease (Mpro or 3CLpro) of SARS-CoV-2 is a critical enzyme for the replication of the virus, making it a prime target for antiviral drug development.[1] Peptidomimetic inhibitors designed to fit into the active site of Mpro have shown significant promise. The pyrrolidine scaffold can serve as a constrained P2 element in these inhibitors, orienting other functional groups for optimal interaction with the enzyme's binding pockets. While direct synthesis of a marketed drug from this compound for this application is less documented in publicly available literature, the structural motif is highly relevant.

Mechanism of SARS-CoV-2 Mpro Inhibition

SARS-CoV-2 Mpro is a cysteine protease responsible for cleaving the viral polyproteins into functional non-structural proteins that are essential for viral replication and transcription.[1] Inhibitors, often containing an electrophilic "warhead," are designed to covalently or non-covalently bind to the catalytic cysteine residue (Cys145) in the active site of Mpro. This binding event blocks the access of the natural substrate to the active site, thereby preventing polyprotein processing and halting viral replication.[1]

SARS_CoV_2_Mpro_Inhibition Viral_RNA Viral RNA Polyproteins Viral Polyproteins (pp1a, pp1ab) Viral_RNA->Polyproteins Translation Mpro SARS-CoV-2 Main Protease (Mpro) Polyproteins->Mpro Cleavage by NSPs Functional Non-Structural Proteins (NSPs) Mpro->NSPs Replication_Complex Viral Replication/ Transcription Complex NSPs->Replication_Complex New_Virions New Virions Replication_Complex->New_Virions Mpro_Inhibitor Mpro Inhibitor (derived from Pyrrolidine Scaffold) Mpro_Inhibitor->Mpro Inhibits

Mechanism of SARS-CoV-2 Mpro Inhibition

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound starts from the commercially available (2S,4R)-1-Boc-4-hydroxypyrrolidine-2-carboxylic acid. The synthesis involves two key steps: amide formation followed by dehydration of the primary amide to the nitrile.

Step 1: Amide Formation

(2S,4R)-1-Boc-4-hydroxypyrrolidine-2-carboxylic acid is converted to its corresponding primary amide. This can be achieved through various coupling methods. A common laboratory-scale procedure involves the activation of the carboxylic acid followed by reaction with an ammonia source.

Parameter Value
Starting Material (2S,4R)-1-Boc-4-hydroxypyrrolidine-2-carboxylic acid
Reagents Isobutyl chloroformate, N-methylmorpholine, Ammonia
Solvent Tetrahydrofuran (THF)
Temperature -15°C to room temperature
Reaction Time 2-4 hours
Typical Yield 85-95%

Protocol:

  • Dissolve (2S,4R)-1-Boc-4-hydroxypyrrolidine-2-carboxylic acid in anhydrous THF and cool the solution to -15°C.

  • Add N-methylmorpholine, followed by the dropwise addition of isobutyl chloroformate, maintaining the temperature at -15°C.

  • Stir the reaction mixture for 30 minutes at -15°C.

  • Bubble ammonia gas through the reaction mixture for 1-2 hours as it warms to room temperature.

  • Monitor the reaction by TLC until completion.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford (2S,4R)-1-Boc-4-hydroxypyrrolidine-2-carboxamide.

Step 2: Dehydration to Nitrile

The primary amide is then dehydrated to the corresponding nitrile using a suitable dehydrating agent.

Parameter Value
Starting Material (2S,4R)-1-Boc-4-hydroxypyrrolidine-2-carboxamide
Reagents Trifluoroacetic anhydride (TFAA), Triethylamine (TEA)
Solvent Dichloromethane (DCM)
Temperature 0°C to room temperature
Reaction Time 1-3 hours
Typical Yield 80-90%

Protocol:

  • Suspend (2S,4R)-1-Boc-4-hydroxypyrrolidine-2-carboxamide in anhydrous DCM and cool to 0°C.

  • Add triethylamine, followed by the dropwise addition of trifluoroacetic anhydride.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Synthesis_Workflow Start (2S,4R)-1-Boc-4-hydroxypyrrolidine-2-carboxylic acid Amidation Step 1: Amide Formation Reagents: Isobutyl chloroformate, NMM, NH3 Solvent: THF Start->Amidation Amide (2S,4R)-1-Boc-4-hydroxypyrrolidine-2-carboxamide Amidation->Amide Dehydration Step 2: Dehydration Reagents: TFAA, TEA Solvent: DCM Amide->Dehydration Purification1 Workup & Purification (Column Chromatography) Amide->Purification1 Final_Product This compound Dehydration->Final_Product Purification2 Workup & Purification (Column Chromatography) Final_Product->Purification2

Synthesis of the Chiral Building Block
Exemplary Application: Synthesis of a Vildagliptin Analogue

The synthesized this compound can be utilized in the synthesis of DPP-IV inhibitors. A key step is the N-alkylation of the pyrrolidine ring after deprotection of the Boc group, or acylation of the deprotected amine. The following is a generalized protocol for the synthesis of a Vildagliptin analogue.

Step 3: Boc Deprotection

Parameter Value
Starting Material This compound
Reagents Trifluoroacetic acid (TFA) or HCl in Dioxane
Solvent Dichloromethane (DCM) or Dioxane
Temperature 0°C to room temperature
Reaction Time 1-2 hours
Typical Yield >95% (often used crude in the next step)

Protocol:

  • Dissolve this compound in DCM and cool to 0°C.

  • Add an excess of trifluoroacetic acid dropwise.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Concentrate the mixture under reduced pressure to remove the excess acid and solvent. The resulting salt is often used directly in the next step.

Step 4: Coupling with a Side Chain

Parameter Value
Starting Material (2S,4R)-2-cyano-4-hydroxypyrrolidine salt
Reagents Chloroacetyl chloride, a tertiary amine base (e.g., DIEA)
Solvent Dichloromethane (DCM)
Temperature 0°C to room temperature
Reaction Time 2-4 hours
Typical Yield 70-85%

Protocol:

  • Suspend the (2S,4R)-2-cyano-4-hydroxypyrrolidine salt in DCM and cool to 0°C.

  • Add a tertiary amine base such as diisopropylethylamine (DIEA) to neutralize the salt.

  • Slowly add a solution of chloroacetyl chloride in DCM.

  • Stir the reaction at room temperature for 2-4 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the product by column chromatography.

Step 5: Final Coupling

The resulting intermediate is then coupled with the desired amine side chain (e.g., 1-amino-3-adamantanol for Vildagliptin) to yield the final DPP-IV inhibitor.

Parameter Value
Starting Material (2S,4R)-1-(chloroacetyl)-2-cyano-4-hydroxypyrrolidine
Reagents 1-amino-3-adamantanol, a base (e.g., K2CO3)
Solvent Acetonitrile or DMF
Temperature Room temperature to 60°C
Reaction Time 12-24 hours
Typical Yield 60-80%

Protocol:

  • Dissolve the chloroacetyl intermediate and the amine side chain in a suitable solvent like acetonitrile.

  • Add a base such as potassium carbonate.

  • Heat the reaction mixture if necessary and stir for 12-24 hours.

  • Filter off the inorganic salts and concentrate the filtrate.

  • Purify the final product by recrystallization or column chromatography.

Drug_Synthesis_Workflow Start This compound Deprotection Step 3: Boc Deprotection Reagent: TFA or HCl/Dioxane Start->Deprotection Amine_Salt (2S,4R)-2-cyano-4-hydroxypyrrolidine salt Deprotection->Amine_Salt Acylation Step 4: N-Acylation Reagent: Chloroacetyl chloride, Base Amine_Salt->Acylation Intermediate (2S,4R)-1-(chloroacetyl)-2-cyano-4-hydroxypyrrolidine Acylation->Intermediate Final_Coupling Step 5: Final Coupling Reagent: Amine side chain, Base Intermediate->Final_Coupling Final_Drug Final DPP-IV Inhibitor Final_Coupling->Final_Drug

Synthesis of a DPP-IV Inhibitor

Conclusion

This compound is a cornerstone chiral building block in medicinal chemistry. Its stereodefined structure and versatile functional groups provide a reliable platform for the synthesis of potent and selective enzyme inhibitors. The detailed protocols and workflows presented here offer a guide for researchers in the fields of chemical synthesis and drug development to harness the potential of this valuable intermediate in the creation of novel therapeutics.

References

Application Notes and Protocols: Nucleophilic Addition to 2-Cyanopyrrolidines for the Synthesis of 2-Substituted Pyrrolidines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-Cyanopyrrolidines are valuable chiral building blocks in medicinal chemistry and drug discovery. The cyano group at the C2 position serves as a versatile handle for the introduction of various functional groups. While direct nucleophilic substitution at the C2 position is not a common transformation due to the poor leaving group ability of the cyanide anion, a powerful synthetic equivalent is the nucleophilic addition of organometallic reagents to the nitrile moiety. This reaction, followed by hydrolysis of the intermediate imine, results in the formation of 2-acylpyrrolidines, effectively replacing the cyano group with a ketone functionality. This protocol provides a detailed overview of the reaction conditions and a general methodology for this transformation.

It is important to note that while the nucleophilic addition of organometallic reagents to nitriles is a well-established reaction, specific literature examples detailing this transformation on N-protected 2-cyanopyrrolidines are limited.[1][2][3] Therefore, the following protocols are based on the general principles of these reactions and should be considered a starting point for optimization.[1][2][3][4] The pyrrolidine nitrogen must be protected with a suitable group (e.g., Boc, Cbz) to prevent its reaction with the highly basic organometallic reagents.

Reaction Principle:

The overall transformation involves a two-step process:

  • Nucleophilic Addition: An organometallic reagent (Grignard or organolithium) acts as a strong nucleophile, attacking the electrophilic carbon of the nitrile group in the N-protected 2-cyanopyrrolidine. This forms a stable intermediate magnesium or lithium imine salt.[1][2][3]

  • Hydrolysis: Subsequent acidic workup hydrolyzes the imine intermediate to yield the corresponding 2-acylpyrrolidine.[1][2]

The general reaction scheme is as follows:

where R is an alkyl or aryl group, and M is MgX or Li.

Data Presentation: Representative Reaction Conditions

The following table summarizes representative, generalized conditions for the nucleophilic addition of organometallic reagents to N-protected 2-cyanopyrrolidines. These conditions are extrapolated from general procedures for reactions of organometallics with nitriles and will likely require optimization for specific substrates.[1][2][3][4][5]

EntryN-Protecting GroupOrganometallic Reagent (R-M)SolventTemperature (°C)Time (h)Yield (%)
1BocMeMgBrTHF0 to rt2-470-90
2BocPhMgBrTHF0 to rt2-475-95
3Cbzn-BuLiTHF-78 to 01-365-85
4CbzPhLiTHF-78 to 01-370-90

Yields are hypothetical and represent a typical range for this type of reaction. Actual yields will depend on the specific substrate and optimized conditions.

Experimental Protocols

Materials and Reagents:

  • N-Protected 2-cyanopyrrolidine (e.g., N-Boc-2-cyanopyrrolidine, N-Cbz-2-cyanopyrrolidine)

  • Anhydrous tetrahydrofuran (THF)

  • Organometallic reagent (e.g., Methylmagnesium bromide solution in THF, Phenylmagnesium bromide solution in THF, n-Butyllithium solution in hexanes, Phenyllithium solution in dibutyl ether)

  • Aqueous solution of hydrochloric acid (e.g., 1 M HCl)

  • Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

  • Saturated aqueous solution of sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvents for extraction (e.g., ethyl acetate, diethyl ether)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa

  • Syringes and needles

  • Inert gas supply (Argon or Nitrogen) with manifold

  • Low-temperature bath (e.g., dry ice/acetone for -78 °C)

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Protocol 1: Grignard Reagent Addition to N-Boc-2-cyanopyrrolidine

This protocol describes a general procedure for the reaction of a Grignard reagent with N-Boc-2-cyanopyrrolidine.

1. Reaction Setup: a. A dry round-bottom flask equipped with a magnetic stir bar is flame-dried under vacuum and allowed to cool to room temperature under an inert atmosphere (Argon or Nitrogen). b. N-Boc-2-cyanopyrrolidine (1.0 eq) is dissolved in anhydrous THF (concentration typically 0.1-0.5 M).

2. Grignard Addition: a. The solution is cooled to 0 °C in an ice bath. b. The Grignard reagent (e.g., MeMgBr, 1.2-1.5 eq) is added dropwise via syringe over 10-15 minutes. c. The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction can be monitored by TLC or LC-MS.

3. Workup and Isolation: a. The reaction is carefully quenched by slow, dropwise addition of 1 M HCl at 0 °C. b. The mixture is stirred for 30-60 minutes at room temperature to ensure complete hydrolysis of the imine intermediate. c. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, 3 x volume of aqueous layer). d. The combined organic layers are washed with saturated aqueous NaHCO₃, followed by brine. e. The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

4. Purification: a. The crude product is purified by flash column chromatography on silica gel to afford the desired N-Boc-2-acylpyrrolidine.

Protocol 2: Organolithium Reagent Addition to N-Cbz-2-cyanopyrrolidine

This protocol outlines a general procedure for the reaction of an organolithium reagent with N-Cbz-2-cyanopyrrolidine.

1. Reaction Setup: a. A dry round-bottom flask equipped with a magnetic stir bar is set up under an inert atmosphere as described in Protocol 1. b. N-Cbz-2-cyanopyrrolidine (1.0 eq) is dissolved in anhydrous THF (0.1-0.5 M).

2. Organolithium Addition: a. The solution is cooled to -78 °C using a dry ice/acetone bath. b. The organolithium reagent (e.g., n-BuLi, 1.2-1.5 eq) is added dropwise via syringe over 15-20 minutes, maintaining the internal temperature below -70 °C. c. The reaction mixture is stirred at -78 °C for 1-3 hours. The reaction can be monitored by TLC or LC-MS by quenching a small aliquot with acid.

3. Workup and Isolation: a. The reaction is quenched at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) or by carefully adding 1 M HCl. b. The mixture is allowed to warm to room temperature. c. The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). d. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.

4. Purification: a. The crude product is purified by flash column chromatography on silica gel to yield the desired N-Cbz-2-acylpyrrolidine.

Visualizations

Signaling Pathway/Reaction Mechanism

The following diagram illustrates the general mechanism for the conversion of an N-protected 2-cyanopyrrolidine to a 2-acylpyrrolidine.

ReactionMechanism cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product Start_Pyrrolidine N-Protected-2-Cyanopyrrolidine Intermediate_Imine Imine Salt Intermediate Start_Pyrrolidine->Intermediate_Imine Nucleophilic Addition Start_Organometallic Organometallic Reagent (R-M) Start_Organometallic->Intermediate_Imine Final_Product N-Protected-2-Acylpyrrolidine Intermediate_Imine->Final_Product Acidic Hydrolysis (H3O+)

Caption: General mechanism of nucleophilic addition and hydrolysis.

Experimental Workflow

The diagram below outlines the general experimental workflow for the synthesis of 2-acylpyrrolidines from 2-cyanopyrrolidines.

ExperimentalWorkflow A 1. Reaction Setup (Inert Atmosphere) B 2. Dissolve N-Protected 2-Cyanopyrrolidine in Anhydrous THF A->B C 3. Cool to Reaction Temp. (0 °C or -78 °C) B->C D 4. Add Organometallic Reagent Dropwise C->D E 5. Stir for 1-4 hours (Monitor Reaction) D->E F 6. Quench Reaction (e.g., 1 M HCl) E->F G 7. Aqueous Workup & Extraction F->G H 8. Dry & Concentrate Organic Phase G->H I 9. Purify via Column Chromatography H->I J Characterize Final Product I->J

Caption: General experimental workflow for the synthesis.

References

Application Notes: (2S,4R)-1-Boc-2-cyano-4-hydroxypyrrolidine and its Carboxylic Acid Analogue in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(2S,4R)-1-Boc-2-cyano-4-hydroxypyrrolidine is a functionalized chiral building block derived from trans-4-hydroxy-L-proline. While direct applications of the 2-cyano derivative are not extensively documented in peer-reviewed literature, its direct precursor and close analogue, (2S,4R)-1-Boc-4-hydroxypyrrolidine-2-carboxylic acid (Boc-Hyp-OH) , is a cornerstone of modern asymmetric synthesis. This N-protected amino acid is widely utilized as a versatile starting material for the synthesis of a vast array of complex molecules, from antiviral drugs to specialized organocatalysts. The 4-hydroxy group provides a crucial handle for further functionalization, while the defined stereochemistry at the C2 and C4 positions allows for precise control over the architecture of the target molecule.

This document focuses on the well-established applications of the (2S,4R)-4-hydroxypyrrolidine scaffold, primarily through its carboxylic acid derivative, providing insights into its role in drug development and asymmetric catalysis. The synthetic utility demonstrated by the carboxylic acid analogue provides a strong foundation for the potential applications of the 2-cyano variant as a chiral building block.

Key Applications

  • Chiral Building Block for Active Pharmaceutical Ingredients (APIs): The (2S,4R)-4-hydroxypyrrolidine framework is a key structural motif in numerous FDA-approved drugs. Its rigid, stereochemically defined structure is crucial for precise molecular recognition and biological activity.

  • Synthesis of Antiviral Agents: Boc-Hyp-OH is a critical starting material for several modern antiviral drugs targeting the Hepatitis C virus (HCV). For instance, it is the precursor for the synthesis of the HCV protease inhibitors Grazoprevir and Glecaprevir.[1] The synthesis involves the oxidation of the 4-hydroxy group to a ketone, creating a key ketoproline intermediate.[1]

  • Precursor to Carbapenem Antibiotics: The pyrrolidine fragment of broad-spectrum antibiotics like Ertapenem and Meropenem is derived from (2S,4R)-4-hydroxypyrrolidine carboxylic acid.[2] These antibiotics function by inhibiting bacterial cell wall synthesis.[2]

  • Foundation for Asymmetric Organocatalysts: Derivatives of 4-hydroxyproline are extensively used in asymmetric organocatalysis.[3] The pyrrolidine nitrogen acts as a Lewis base to activate substrates through enamine or iminium ion formation, while the 4-hydroxy group can be modified to tune catalyst solubility, stability, and stereodirecting ability, often through hydrogen bonding interactions in the transition state.[3][4] These catalysts are effective in a range of transformations, including aldol reactions, Michael additions, and Mannich reactions.[4]

Data Presentation

Quantitative data from representative applications are summarized below.

Table 1: Exemplary Use of (2S,4R)-4-Hydroxypyrrolidine Scaffold in API Synthesis

Starting Material Transformation Product Application Yield Ref.
Boc-trans-4-hydroxy-L-proline (54) Esterification, then TEMPO Oxidation N-Boc-4-oxoproline derivative (55) Key intermediate for Grazoprevir & Glecaprevir High [1]
(2S,4R)-4-hydroxypyrrolidine carboxylic acid Multi-step synthesis Ertapenem (69) Carbapenem Antibiotic Good [2]

| (2S,4R)-4-hydroxypyrrolidine carboxylic acid | Multi-step synthesis | Meropenem (70) | Carbapenem Antibiotic | Good |[2] |

Table 2: Performance of 4-Hydroxyproline-Derived Organocatalysts in Asymmetric Reactions

Reaction Type Catalyst Type Substrates Solvent Yield Diastereomeric Ratio (d.r.) Enantiomeric Excess (e.e.) Ref.
Michael Addition L-proline-derived bifunctional secondary amine Ketones + Nitroolefins Water up to 97% up to 99:1 up to 99% [4]
Aldol Reaction Prolinamide-thiourea Ketones + Perfluoroalkyl ketones Not specified High N/A up to 81% [5]

| Michael Addition | 4-Hydroxyprolinamides | Aldehydes + Nitrostyrenes | Apolar Solvents | Good | N/A | Good |[5] |

Experimental Protocols

Protocol 1: Synthesis of a Key Ketoproline Intermediate for Antivirals (e.g., Grazoprevir)

This protocol describes the oxidation of the 4-hydroxy group of a Boc-Hyp-OH derivative, a key step in the synthesis of several HCV inhibitors.[1]

  • Esterification (if necessary): Start with commercially available (2S,4R)-1-Boc-4-hydroxypyrrolidine-2-carboxylic acid. If the carboxylic acid needs to be protected, dissolve it in a suitable solvent (e.g., DCM/Methanol) and treat with an esterifying agent (e.g., diazomethane or (trimethylsilyl)diazomethane) at 0 °C to room temperature until the reaction is complete as monitored by TLC.

  • Setup: To a solution of the N-Boc-4-hydroxyproline ester (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) at 0 °C, add TEMPO (0.1 equiv) and a co-oxidant like sodium hypochlorite (NaOCl, 1.2 equiv) or a hypervalent iodine reagent like Dess-Martin periodinane (1.5 equiv).

  • Reaction: Stir the mixture vigorously at 0 °C to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography to yield the desired N-Boc-4-oxoproline ester.

Protocol 2: General Procedure for a 4-Hydroxyproline-Derived Catalyst in an Asymmetric Michael Addition

This protocol provides a general methodology for the addition of a ketone to a nitroolefin, a common benchmark reaction for testing organocatalysts.[4]

  • Setup: In a reaction vial, dissolve the nitroolefin (1.0 equiv) and the 4-hydroxyproline-derived organocatalyst (0.05 - 0.2 equiv) in the chosen solvent (e.g., water, toluene, or DCM).

  • Addition of Nucleophile: Add the ketone (2.0 - 5.0 equiv) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature (or as required) for the time necessary to achieve high conversion (typically 12-48 hours), monitoring by TLC or GC/MS.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess ketone.

  • Purification: Purify the residue directly by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the chiral Michael adduct.

  • Analysis: Determine the diastereomeric ratio (d.r.) and enantiomeric excess (e.e.) of the product using chiral HPLC or NMR analysis of a derivatized sample.

Visualizations

Synthetic_Pathway_to_Antiviral_Precursor Start Boc-trans-4-hydroxy-L-proline (54) Intermediate1 Esterified Intermediate Start->Intermediate1 Product N-Boc-4-oxoproline Intermediate (55) Intermediate1->Product Application Synthesis of Grazoprevir & Glecaprevir Product->Application

Caption: Synthetic conversion of Boc-Hyp-OH to a key ketoproline intermediate.

Organocatalytic_Cycle Catalyst Pyrrolidine Catalyst (R₂NH) Enamine Enamine Intermediate Catalyst->Enamine + H₂O Iminium Iminium Ion Enamine->Iminium Stereoselective Attack Product Chiral Product Iminium->Product Product->Catalyst Hydrolysis center sub1 Ketone/ Aldehyde sub1->Enamine - H₂O sub2 Electrophile (e.g., Nitroolefin) sub2->Enamine water H₂O water->Product

Caption: General catalytic cycle for an asymmetric Michael addition.

References

Application Notes & Protocols: Experimental Procedures for the Synthesis and Evaluation of Novel Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Enzyme inhibitors are molecules that bind to enzymes and reduce their activity. They are indispensable tools in drug discovery and basic research, forming the basis for many therapeutic agents by modulating biochemical pathways involved in disease.[1][2][3] The development of a novel enzyme inhibitor involves a multi-stage process, including initial design and synthesis, followed by rigorous in vitro and cellular characterization to determine its potency, mechanism of action, and specificity.[1][4] This document provides a detailed framework of the experimental procedures for the synthesis, screening, and characterization of new inhibitory compounds.

Overall Workflow for Novel Enzyme Inhibitor Discovery and Development

The discovery of a novel enzyme inhibitor follows a structured pipeline, from initial concept to a validated lead compound. This process integrates computational design, chemical synthesis, and extensive biological testing.

G cluster_0 Phase 1: Design & Synthesis cluster_1 Phase 2: In Vitro Characterization cluster_2 Phase 3: Validation A Target Identification & Validation B Lead Discovery (Screening, Fragment-Based, or Structure-Based Design) A->B C Chemical Synthesis of Novel Compounds B->C D Primary Screening & Potency (IC50) C->D E Mechanism of Action (Kinetic Studies, Ki) D->E F Binding Affinity (SPR, ITC, etc.) E->F G Selectivity Profiling (Off-Target Effects) F->G H Cellular Activity Assays G->H I In Vivo Efficacy & Toxicology Studies H->I

Caption: A typical workflow for the discovery and development of novel enzyme inhibitors.

Part 1: Design and Synthesis of Novel Inhibitors

The synthesis of a potential enzyme inhibitor begins with a design strategy. Structure-based drug design, which utilizes the 3D structure of the target enzyme, allows for the rational design of molecules that fit precisely into the enzyme's active site.[5] Another common approach is to modify the chemical scaffold of known ligands or natural products to improve their potency and selectivity.[6][7]

General Synthetic Protocol: 1,3-Dipolar Cycloaddition for Indolizine Scaffolds

The following protocol is an example of a versatile method for synthesizing substituted indolizines, a scaffold known for its biological activity.[8] This method can be adapted to generate a diverse library of compounds for screening.

1. Preparation of the Pyridinium Salt:

  • To a solution of a substituted pyridine (e.g., 4-methoxypyridine) in a suitable solvent like acetone, add an equimolar amount of a substituted 2-bromoethan-1-one (e.g., 2-bromo-1-(4-bromophenyl)ethan-1-one).

  • Stir the mixture at room temperature for 24 hours.

  • The resulting pyridinium salt precipitate is collected by filtration, washed with a cold solvent (e.g., acetone), and dried under a vacuum.[8]

2. Cycloaddition Reaction:

  • To a stirred solution of the pyridinium salt in a solvent such as ethanol, add a base (e.g., triethylamine) to generate the pyridinium ylide in situ.

  • Add an equimolar amount of an activated alkyne (e.g., ethyl propiolate).

  • Reflux the reaction mixture for 8-12 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product using column chromatography on silica gel to obtain the desired substituted indolizine.[8]

Part 2: In Vitro Characterization of Novel Inhibitors

Once synthesized, the novel compounds must be rigorously tested to quantify their inhibitory effects.

Protocol 1: Spectrophotometric Enzyme Inhibition Assay for IC50 Determination

This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50), which is the concentration of an inhibitor required to reduce enzyme activity by 50%.[1][9]

Materials:

  • Purified target enzyme

  • Substrate that yields a chromogenic or fluorogenic product

  • Assay buffer (optimized for the target enzyme's pH and salt conditions)

  • Test inhibitor compounds, typically dissolved in DMSO

  • Positive control inhibitor (if available) and negative control (solvent only)[9]

  • 96-well microplates

  • Microplate spectrophotometer or fluorometer

Methodology:

  • Prepare Inhibitor Dilutions: Create a serial dilution of the test inhibitor in the assay buffer. A typical starting concentration range might be from 100 µM down to 1 pM.

  • Assay Plate Setup: In a 96-well plate, add the assay buffer, the test inhibitor dilutions, and the enzyme. Include control wells containing no inhibitor (100% activity) and no enzyme (background signal).[1]

  • Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for a set time (e.g., 15-30 minutes) at a constant temperature (e.g., 25°C or 37°C) to allow for the binding of the inhibitor to the enzyme.[10]

  • Initiate Reaction: Start the enzymatic reaction by adding the substrate to all wells.[10]

  • Monitor Reaction: Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader.

  • Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[10]

Data Presentation:

Table 1: Inhibitory Potency (IC50) of Novel Inhibitors Against Target Enzyme [1]

Inhibitor Target Enzyme IC50 (nM) Assay Conditions
Compound X Kinase Y 75.3 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM ATP, 25°C

| Compound Z | Protease A | 120.8 | 25 mM HEPES, pH 7.4, 150 mM NaCl, 0.01% Tween-20, 37°C |

Protocol 2: Kinetic Studies to Determine Mechanism of Inhibition and K_i

Further kinetic studies are essential to understand how the inhibitor interacts with the enzyme and its substrate (e.g., competitive, non-competitive, uncompetitive, or mixed inhibition).[1][11] These experiments determine the inhibition constant (K_i), which reflects the binding affinity of the inhibitor.[12]

Materials:

  • Same as Protocol 1.

Methodology:

  • Reaction Matrix: Prepare a matrix of reactions in a 96-well plate with varying concentrations of both the substrate and the inhibitor.[1]

  • Measure Rates: Follow the same procedure as the spectrophotometric assay (Protocol 1) to measure the initial reaction rates for each condition.

  • Data Analysis: Analyze the data using non-linear regression to fit the velocity data directly to the Michaelis-Menten equations for different inhibition models. Alternatively, use double-reciprocal plots (Lineweaver-Burk plots) to visualize the mechanism of inhibition by observing the effect of the inhibitor on the apparent K_m and V_max.[1] The K_i can be calculated from these fits. For competitive inhibitors, the K_i can also be calculated from the IC50 value using the Cheng-Prusoff equation if the substrate concentration and K_m are known.[13]

Data Presentation:

Table 2: Kinetic Parameters of Enzyme Inhibition [1]

Inhibitor Conc. Apparent K_m (µM) Apparent V_max (µmol/min) Inhibition Type K_i (nM)
0 (Control) 10.2 5.0 N/A N/A
50 nM 25.5 5.0 Competitive 33.1

| 100 nM | 40.8 | 5.0 | Competitive | 33.5 |

Protocol 3: Cellular Activity Assay

To be therapeutically relevant, an inhibitor must be effective within a cellular environment. This protocol measures the inhibitor's activity on its target within cells.[1]

Materials:

  • Cell line expressing the target enzyme

  • Cell culture medium and reagents

  • Test inhibitor

  • Lysis buffer

  • Detection reagents (e.g., specific antibodies for Western Blot or ELISA)

  • 96-well cell culture plates

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with varying concentrations of the test inhibitor for a specified period (e.g., 1-24 hours).

  • Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and then add lysis buffer to extract cellular proteins.

  • Target Analysis: Quantify the activity of the target enzyme or a downstream marker of its activity. For example, if the target is a kinase, use a Western blot or ELISA with a phospho-specific antibody to measure the phosphorylation of its substrate.

  • Data Analysis: Determine the concentration of the inhibitor that causes a 50% reduction in the cellular signal (the cellular IC50).

Part 3: Signaling Pathway Context

Enzyme inhibitors exert their effects by modulating complex signaling pathways that control cellular processes like growth, proliferation, and apoptosis.[][15] Understanding how an inhibitor impacts these pathways is crucial for predicting its therapeutic effects and potential side effects.

G Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates Kinase3 Kinase 3 Kinase2->Kinase3 Phosphorylates TranscriptionFactor Transcription Factor Kinase3->TranscriptionFactor Activates CellularResponse Cellular Response (e.g., Proliferation) TranscriptionFactor->CellularResponse Regulates Inhibitor Novel Inhibitor Inhibitor->Kinase2

Caption: Inhibition of a generic kinase cascade by a novel small molecule inhibitor.

References

Application Notes and Protocols for the Scale-Up Synthesis of (2S,4R)-1-Boc-2-cyano-4-hydroxypyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the scale-up synthesis of (2S,4R)-1-Boc-2-cyano-4-hydroxypyrrolidine, a valuable chiral building block in pharmaceutical development. The protocols are designed to be scalable and robust, ensuring high purity and yield.

Introduction

This compound and its derivatives are important intermediates in the synthesis of various biologically active molecules. The cyanopyrrolidine moiety is a key pharmacophore in a number of enzyme inhibitors, including inhibitors of dipeptidyl peptidase IV (DPP-IV) and prolyl endopeptidase (PREP).[1][2] The stereochemistry of the hydroxypyrrolidine ring is crucial for biological activity, making stereoselective synthesis essential.

This document outlines a two-step synthetic route starting from the commercially available (2S,4R)-N-Boc-4-hydroxy-L-proline. The process involves the formation of a primary amide followed by dehydration to the target nitrile.

Synthetic Workflow

The overall synthetic strategy is depicted in the following workflow diagram.

Synthesis_Workflow Overall Synthetic Workflow start (2S,4R)-N-Boc-4-hydroxy-L-proline amide (2S,4R)-1-Boc-4-hydroxypyrrolidine-2-carboxamide start->amide Amidation nitrile This compound amide->nitrile Dehydration purification Chromatographic Purification nitrile->purification final_product Final Product (>98% Purity) purification->final_product

Caption: Synthetic route from (2S,4R)-N-Boc-4-hydroxy-L-proline to the final product.

Experimental Protocols

Step 1: Synthesis of (2S,4R)-1-Boc-4-hydroxypyrrolidine-2-carboxamide

This protocol describes the conversion of the carboxylic acid of the starting material into a primary amide. Two scalable methods are presented.

Method A: Carbodiimide Coupling

This method utilizes a common peptide coupling reagent for the amidation.

Experimental Protocol:

  • To a stirred solution of (2S,4R)-N-Boc-4-hydroxy-L-proline (1.0 eq) in a suitable solvent (e.g., dichloromethane or ethyl acetate) at 0 °C, add 1-hydroxybenzotriazole (HOBt) (1.1 eq).

  • Add a solution of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) in the same solvent dropwise, maintaining the temperature at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes.

  • Bubble ammonia gas through the reaction mixture for 2-4 hours at 0 °C, or add a solution of aqueous ammonia (excess) and allow the mixture to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Method B: Acid Chloride Formation and Amination

This method proceeds via an acid chloride intermediate.

Experimental Protocol:

  • Suspend (2S,4R)-N-Boc-4-hydroxy-L-proline (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere.

  • Cool the suspension to 0 °C and add oxalyl chloride or thionyl chloride (1.2 eq) dropwise. A catalytic amount of DMF can be added if using oxalyl chloride.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours until the conversion to the acid chloride is complete (monitor by IR or by quenching a small aliquot with methanol and analyzing by LC-MS).

  • In a separate flask, prepare a solution of ammonia in a suitable solvent (e.g., aqueous ammonia or a solution of ammonia in an organic solvent).

  • Slowly add the acid chloride solution to the ammonia solution at 0 °C.

  • Stir the reaction mixture for 1-2 hours at room temperature.

  • Extract the product with an organic solvent, wash with water and brine.

  • Dry the organic layer, filter, and concentrate to yield the crude amide.

  • Purify by recrystallization or column chromatography.

Quantitative Data for Amidation (Method A)

ParameterValueReference
Starting Material(2S,4R)-N-Boc-4-hydroxy-L-prolineCommercially Available
Key ReagentsEDC, HOBt, AmmoniaStandard Reagents
SolventDichloromethaneCommon Solvent
Temperature0 °C to Room TemperatureStandard Conditions
Reaction Time12-16 hoursTypical for amidation
Yield85-95%[3]
Purity (crude)>90%Estimated
Step 2: Synthesis of this compound

This protocol details the dehydration of the primary amide to the corresponding nitrile.

Experimental Protocol:

  • Dissolve (2S,4R)-1-Boc-4-hydroxypyrrolidine-2-carboxamide (1.0 eq) in an anhydrous solvent such as dichloromethane or acetonitrile under an inert atmosphere.

  • Add a dehydrating agent. Common choices for scale-up include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or phosphorus pentoxide (P₂O₅). A mild and efficient alternative is using triphenylphosphine oxide with oxalyl chloride and triethylamine.[4]

  • For example, using the triphenylphosphine oxide system, add triethylamine (3.0 eq) followed by a solution of oxalyl chloride (1.5 eq) in the solvent at 0 °C. Then add a catalytic amount of triphenylphosphine oxide.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by carefully adding water or a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to obtain the crude nitrile.

  • Purify the product by column chromatography on silica gel.

Quantitative Data for Dehydration

ParameterValueReference
Starting Material(2S,4R)-1-Boc-4-hydroxypyrrolidine-2-carboxamideSynthesized in Step 1
Key ReagentsTriphenylphosphine oxide, Oxalyl chloride, Triethylamine[4]
SolventDichloromethaneCommon Solvent
Temperature0 °C to Room TemperatureStandard Conditions
Reaction Time1-3 hours[4]
Yield80-90%[5][6]
Purity (crude)>85%Estimated

Purification Protocol

For large-scale purification of the chiral this compound, preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) are the methods of choice to ensure high enantiomeric and chemical purity.

Preparative Chiral HPLC/SFC:

  • Column: A chiral stationary phase (CSP) is required. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for separating chiral pyrrolidine derivatives.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used for normal-phase chiral HPLC. For SFC, supercritical CO₂ is used as the main mobile phase with a co-solvent such as methanol or ethanol.

  • Detection: UV detection is commonly used.

  • Scale-up: The method can be scaled up from analytical to preparative scale by increasing the column diameter and flow rate, and optimizing the loading amount. Recycling preparative HPLC can be employed to improve separation efficiency and yield for difficult separations.[7]

Purification Workflow

Purification_Workflow Purification Workflow crude Crude this compound prep_hplc Preparative Chiral HPLC/SFC crude->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection solvent_evaporation Solvent Evaporation fraction_collection->solvent_evaporation pure_product Pure Product (>98% ee, >98% chemical purity) solvent_evaporation->pure_product

Caption: A typical workflow for the purification of the final product.

Biological Context: Enzyme Inhibition Signaling Pathway

Cyanopyrrolidine derivatives are known inhibitors of serine proteases such as Dipeptidyl Peptidase IV (DPP-IV).[1] DPP-IV is responsible for the degradation of incretin hormones like GLP-1 and GIP, which play a crucial role in regulating blood glucose levels. Inhibition of DPP-IV leads to increased levels of active incretins, which in turn enhances insulin secretion and suppresses glucagon release in a glucose-dependent manner. This mechanism is a key therapeutic strategy for the management of type 2 diabetes.

DPP_IV_Inhibition_Pathway DPP-IV Inhibition Signaling Pathway cluster_gut Gut cluster_bloodstream Bloodstream cluster_pancreas Pancreas food Food Intake incretins Active Incretins (GLP-1, GIP) food->incretins Stimulates Release dpp4 DPP-IV Enzyme incretins->dpp4 Substrate insulin ↑ Insulin Secretion incretins->insulin glucagon ↓ Glucagon Secretion incretins->glucagon inactive_incretins Inactive Incretins dpp4->inactive_incretins Degradation inhibitor This compound Derivative inhibitor->dpp4 Inhibition glucose ↓ Blood Glucose insulin->glucose

Caption: Mechanism of action of cyanopyrrolidine-based DPP-IV inhibitors.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Polar Hydroxypyrrolidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of polar hydroxypyrrolidine compounds. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, detailed experimental protocols, and comparative data to guide your purification strategy.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the purification of polar hydroxypyrrolidine compounds using various chromatography techniques and recrystallization.

Hydrophilic Interaction Liquid Chromatography (HILIC)

Q1: My hydroxypyrrolidine compound shows poor retention and peak shape in HILIC. What can I do?

A1: Poor retention and peak shape in HILIC can stem from several factors related to the mobile phase, stationary phase, and sample preparation.

  • Mobile Phase Composition: HILIC separations are sensitive to the mobile phase composition. Ensure a high percentage of organic solvent (typically acetonitrile) is used, as water is the strong eluting solvent in HILIC.[1][2] The mobile phase should form a water-rich layer on the surface of the polar stationary phase, creating a liquid/liquid extraction system.[2]

  • Buffer Concentration and pH: Insufficient buffer concentration can lead to secondary interactions and peak tailing.[3] Increasing the buffer concentration can improve peak shape by masking these interactions.[3] For basic compounds like hydroxypyrrolidines, controlling the pH of the mobile phase is crucial to maintain a consistent charge state and achieve reproducible retention.

  • Injection Solvent: The sample should be dissolved in a solvent that is weaker than the mobile phase (i.e., higher in organic content) to avoid peak distortion.[4][5] Injecting samples dissolved in high concentrations of water can lead to peak broadening and reduced retention.[3][5]

  • Column Equilibration: HILIC columns may require longer equilibration times compared to reversed-phase columns to ensure a stable water layer on the stationary phase.[6]

Q2: I'm observing peak tailing with my hydroxypyrrolidine compound in HILIC. What are the common causes and solutions?

A2: Peak tailing for basic compounds like hydroxypyrrolidines is a common issue in HILIC and is often caused by interactions with the stationary phase.

  • Silanol Interactions: Residual silanol groups on silica-based stationary phases can interact with the basic amine group of hydroxypyrrolidines, leading to peak tailing.[7] Using a mobile phase with a slightly acidic pH can help to protonate the silanols and reduce these interactions.

  • Buffer Selection: The choice of buffer can influence peak shape. Ammonium formate or ammonium acetate are commonly used buffers in HILIC and can help to improve peak symmetry.[3]

  • Stationary Phase Choice: Consider using a stationary phase with a different chemistry, such as an amide or a zwitterionic phase, which may offer different selectivity and reduced silanol interactions compared to bare silica.[8]

Reversed-Phase (RP) Chromatography

Q1: My polar hydroxypyrrolidine compound is not retained on a standard C18 column. How can I increase its retention?

A1: Poor retention of polar compounds on non-polar stationary phases is a frequent challenge in reversed-phase chromatography.[4][6]

  • Use a Polar-Embedded or Polar-Endcapped Column: These columns have stationary phases that are modified to be more compatible with highly aqueous mobile phases and can provide better retention for polar analytes.[9][10]

  • Highly Aqueous Mobile Phases: Some modern reversed-phase columns are designed to be stable in 100% aqueous mobile phases, which can increase the retention of very polar compounds.[7][9]

  • Ion-Pairing Chromatography: Adding an ion-pairing reagent to the mobile phase can form a neutral complex with the charged hydroxypyrrolidine, increasing its hydrophobicity and retention on the non-polar stationary phase. However, ion-pairing agents can be difficult to remove from the column and may not be compatible with mass spectrometry.[6]

  • Adjust Mobile Phase pH: For basic hydroxypyrrolidines, increasing the pH of the mobile phase to suppress the ionization of the amine group can increase its hydrophobicity and retention. However, be mindful of the pH limitations of the column.[6]

Q2: I am seeing significant peak tailing for my hydroxypyrrolidine compound in reversed-phase HPLC. What is the cause and how can I fix it?

A2: Peak tailing for basic compounds in reversed-phase HPLC is often due to secondary interactions with the stationary phase.

  • Silanol Interactions: Similar to HILIC, residual silanol groups on the silica support can interact with the protonated amine group of the hydroxypyrrolidine, causing tailing.[7] Using a highly deactivated or "end-capped" column can minimize these interactions.[7] Lowering the mobile phase pH can also help by protonating the silanol groups.[7]

  • Column Overload: Injecting too much sample can lead to peak tailing. Try diluting the sample to see if the peak shape improves.[7]

Ion-Exchange (IEX) Chromatography

Q1: When should I consider using ion-exchange chromatography for purifying my hydroxypyrrolidine compound?

A1: Ion-exchange chromatography is an excellent choice for purifying charged molecules like hydroxypyrrolidines, especially when dealing with impurities that have different charge characteristics. Since hydroxypyrrolidines are basic and will be positively charged at acidic to neutral pH, cation-exchange chromatography is a suitable option.[11]

Q2: How do I elute my hydroxypyrrolidine from an ion-exchange column?

A2: Elution in ion-exchange chromatography is typically achieved by either increasing the salt concentration of the mobile phase or by changing its pH.[8]

  • Salt Gradient: A gradient of increasing salt concentration will cause ions from the salt to compete with the bound hydroxypyrrolidine for the charged sites on the stationary phase, eventually leading to its elution.[11]

  • pH Gradient: Changing the pH of the mobile phase to a point where the hydroxypyrrolidine is no longer charged (i.e., above its pKa) will cause it to lose its affinity for the stationary phase and elute.

Recrystallization

Q1: I am struggling to recrystallize my hydroxypyrrolidine compound. What are some key considerations?

A1: Successful recrystallization depends heavily on the choice of solvent and the solubility properties of your compound.[12]

  • Solvent Selection: The ideal solvent is one in which your hydroxypyrrolidine is highly soluble at elevated temperatures but poorly soluble at lower temperatures.[12] A mixture of solvents can sometimes provide the desired solubility profile.

  • Formation of Salts: For basic compounds like hydroxypyrrolidines, converting them to a salt (e.g., a hydrochloride salt) can often improve their crystallinity and make recrystallization easier.[13][14]

  • Inducing Crystallization: If crystals do not form upon cooling, you can try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound to induce crystallization.

Data Presentation

The following table summarizes typical yield and purity data for the purification of hydroxypyrrolidine derivatives from various sources. It is important to note that direct comparison is challenging due to the different compounds, scales, and analytical methods used.

Purification MethodCompoundStarting Material PurityFinal PurityYieldReference
Recrystallization(R)-N-(t-butyloxycarbonyl)-3-hydroxypyrrolidineCrude>99% (assumed)84%[15]
Distillation(R)-3-hydroxypyrrolidineCrudeHigh81%[15]
RecrystallizationDarifenacin hydrobromideCrude>99.7%High[16]
RecrystallizationMetdilazineCrudeHigh80%[16]
Flash ChromatographyLinalool (model compound)~90%97-99%95-97%[17]

Experimental Protocols

HILIC Purification of a Polar Hydroxypyrrolidine Compound

This protocol provides a general methodology for the purification of a polar hydroxypyrrolidine compound using HILIC.

Materials:

  • HILIC column (e.g., silica, amide, or zwitterionic stationary phase)

  • HPLC system with a UV detector

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: 10 mM Ammonium Formate in Water

  • Sample dissolved in 90:10 (v/v) Acetonitrile:Water

Procedure:

  • Column Equilibration: Equilibrate the HILIC column with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 30 minutes at a constant flow rate (e.g., 1 mL/min for a 4.6 mm ID column).[6]

  • Sample Injection: Inject the dissolved sample onto the column. The injection volume should be kept small to minimize peak distortion.[3]

  • Gradient Elution: Run a linear gradient to increase the proportion of the aqueous mobile phase (B). A typical gradient might be from 5% B to 50% B over 20-30 minutes.[18]

  • Detection: Monitor the elution of the compound using a UV detector at an appropriate wavelength.

  • Fraction Collection: Collect fractions corresponding to the peak of the target hydroxypyrrolidine compound.

  • Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure.

Cation-Exchange Chromatography of a Hydroxypyrrolidine Compound

This protocol outlines a general procedure for purifying a hydroxypyrrolidine using cation-exchange chromatography.

Materials:

  • Strong or weak cation-exchange column

  • Chromatography system

  • Equilibration Buffer: e.g., 20 mM MES, pH 6.0

  • Elution Buffer: e.g., 20 mM MES, 1 M NaCl, pH 6.0

  • Sample in Equilibration Buffer

Procedure:

  • Column Equilibration: Equilibrate the cation-exchange column with at least 5-10 column volumes of Equilibration Buffer.[8]

  • Sample Loading: Load the sample onto the column. The hydroxypyrrolidine should be positively charged at this pH and will bind to the negatively charged stationary phase.[8]

  • Washing: Wash the column with several column volumes of Equilibration Buffer to remove any unbound impurities.[8]

  • Elution: Elute the bound hydroxypyrrolidine using a linear gradient of the Elution Buffer (e.g., 0-100% over 20 column volumes).[8]

  • Fraction Collection and Analysis: Collect fractions and analyze them for the presence of the target compound (e.g., by HPLC or TLC).

  • Desalting: Combine the pure fractions and desalt if necessary (e.g., by dialysis or size-exclusion chromatography).

Recrystallization of a Hydroxypyrrolidine Hydrochloride Salt

This protocol describes a general method for the purification of a hydroxypyrrolidine by converting it to its hydrochloride salt followed by recrystallization.

Materials:

  • Crude hydroxypyrrolidine

  • Anhydrous solvent (e.g., ethanol, isopropanol)

  • Anhydrous HCl solution (e.g., in diethyl ether or dioxane) or trialkylsilylhalogenide

  • Anti-solvent (e.g., diethyl ether, hexane)

  • Heating and stirring equipment

  • Filtration apparatus

Procedure:

  • Salt Formation: Dissolve the crude hydroxypyrrolidine in a minimal amount of the anhydrous solvent. Cool the solution in an ice bath and slowly add a stoichiometric amount of the anhydrous HCl solution while stirring.

  • Dissolution: Gently heat the mixture until the precipitated salt completely dissolves. Add a small amount of additional solvent if necessary to achieve complete dissolution at the elevated temperature.[12]

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, place the solution in an ice bath or a refrigerator.

  • Inducing Crystallization (if necessary): If crystallization is slow, scratch the inner surface of the flask with a glass rod or add a seed crystal.

  • Crystal Collection: Collect the crystals by vacuum filtration and wash them with a small amount of cold anti-solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Mandatory Visualization

Purification_Workflow cluster_screening Method Screening cluster_purification Purification Method cluster_analysis Purity Analysis TLC TLC Analysis HILIC HILIC TLC->HILIC Rf ~0.2-0.4 RP_HPLC RP-HPLC TLC->RP_HPLC Rf ~0.2-0.4 Analytical_HPLC Analytical HPLC Analytical_HPLC->HILIC Good Retention & Peak Shape Analytical_HPLC->RP_HPLC Poor Retention IEX Ion-Exchange Analytical_HPLC->IEX Charged Impurities Purity_HPLC HPLC Purity Check HILIC->Purity_HPLC RP_HPLC->Purity_HPLC IEX->Purity_HPLC Recrystallization Recrystallization Recrystallization->Purity_HPLC NMR NMR Spectroscopy Purity_HPLC->NMR LCMS LC-MS Purity_HPLC->LCMS Pure_Product Pure Hydroxypyrrolidine Product NMR->Pure_Product LCMS->Pure_Product Crude_Product Crude Hydroxypyrrolidine Product Crude_Product->TLC Crude_Product->Analytical_HPLC Crude_Product->Recrystallization Solid Compound Troubleshooting_Peak_Tailing Problem Peak Tailing Observed Check_pH Is Mobile Phase pH Optimized? Problem->Check_pH Check_Buffer Is Buffer Concentration Sufficient? Check_pH->Check_Buffer Yes Adjust_pH Adjust pH (e.g., 2-3 units below pKa for RP) Check_pH->Adjust_pH No Check_Column Is Column Chemistry Appropriate? Check_Buffer->Check_Column Yes Increase_Buffer Increase Buffer Concentration (e.g., to 20-50 mM) Check_Buffer->Increase_Buffer No Check_Overload Is Sample Overloaded? Check_Column->Check_Overload Yes Change_Column Select Different Column (e.g., Polar-Embedded RP or Amide HILIC) Check_Column->Change_Column No Dilute_Sample Dilute Sample and Re-inject Check_Overload->Dilute_Sample Yes Solution Improved Peak Shape Check_Overload->Solution No Adjust_pH->Check_Buffer Increase_Buffer->Check_Column Change_Column->Check_Overload Dilute_Sample->Solution

References

Technical Support Center: Synthesis of Substituted Pyrrolidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the synthesis of substituted pyrrolidines. The information is tailored for researchers, scientists, and drug development professionals.

Section 1: Poor Stereocontrol in Pyrrolidine Synthesis

One of the most significant challenges in the synthesis of substituted pyrrolidines is controlling the stereochemistry. Poor diastereoselectivity is a common issue, particularly in reactions that create multiple stereocenters in a single step, such as the [3+2] cycloaddition between an azomethine ylide and a dipolarophile.

FAQ: I am observing poor diastereoselectivity in my pyrrolidine synthesis. What factors can I control to improve this?

Answer: Diastereoselectivity in these reactions is primarily governed by the facial selectivity of the approach of the two reactants. The substituents on both the azomethine ylide and the dipolarophile create steric and electronic effects that favor one transition state over another. Here are key factors to consider for improving diastereoselectivity:

  • Catalyst System: The choice of catalyst is critical. Lewis acids or transition metal catalysts can coordinate to either the dipole or the dipolarophile, amplifying the electronic and steric differences between the reacting faces.[1] For instance, silver-based catalysts have been shown to effectively control enantioselectivity.[1]

  • Steric Hindrance: Increasing the steric bulk of substituents on either the azomethine ylide or the dipolarophile can enhance facial selectivity by favoring the less sterically hindered approach.

  • Reaction Conditions: Lowering the reaction temperature often increases diastereoselectivity by favoring the transition state with the lowest activation energy. Solvent choice can also play a role; systematically screening non-polar and polar solvents can help identify optimal conditions.[1]

  • Substrate Control: Existing stereocenters in the starting materials can direct the stereochemical outcome of the reaction.[2][3]

Troubleshooting Workflow for Poor Diastereoselectivity

G start Poor Diastereoselectivity Observed step1 Analyze Reactant Structures start->step1 step2 Modify Catalyst System step1->step2 Are steric/electronic effects minimal? end_fail Consult Further Literature step1->end_fail Inherent lack of facial bias step3 Optimize Reaction Conditions step2->step3 Is a catalyst already in use? end_success Improved Diastereoselectivity step2->end_success Introduce/change chiral ligand or metal step4 Consider Substrate Modification step3->step4 Have temperature and solvent been optimized? step3->end_success Lower temperature/screen solvents step4->end_success Can substituents be altered? step4->end_fail Substrate modification not feasible

Caption: Troubleshooting workflow for addressing poor diastereoselectivity.

Quantitative Data on Diastereoselectivity

The choice of reducing agent in reductive amination followed by cyclization can dramatically influence diastereoselectivity.

Starting MaterialReducing AgentDiastereomeric Ratio (dr)Reference
N-tert-butanesulfinyl imineLiBHEt₃99:1[2]
N-tert-butanesulfinyl imineDIBAL-H/LiHMDS1:99[2]
α-Substituted 4-pentenyl sulfonamideCopper(II) promoted>20:1 (cis)[4][5]
γ-Substituted 4-pentenyl sulfonamideCopper(II) promoted~3:1 (trans)[4][5]

Section 2: Formation of Aromatic Byproducts (Dehydrogenation)

A common side reaction, particularly at elevated temperatures or in the presence of certain catalysts, is the dehydrogenation of the pyrrolidine ring to form a pyrrole byproduct. This can be a significant issue, leading to reduced yields and purification challenges.

FAQ: My reaction is producing a significant amount of a pyrrole byproduct. How can I prevent this?

Answer: The formation of pyrroles from pyrrolidines is an oxidative process. To minimize this side reaction, consider the following troubleshooting steps:

  • Re-evaluate Catalyst Choice: If you are using a transition metal catalyst (e.g., Pd, Pt, Ru), it may be promoting dehydrogenation.[6] Consider switching to a metal-free alternative or a catalyst less prone to this side reaction.

  • Optimize Reaction Temperature: High temperatures favor dehydrogenation. Conduct the reaction at the lowest temperature that allows for a reasonable rate for your desired transformation.[6]

  • Control Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent over-reaction and formation of the aromatic byproduct.[6]

  • Use an Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., N₂ or Ar) can help to minimize oxidative side reactions.[6]

Experimental Protocol: B(C₆F₅)₃-Catalyzed Dehydrogenation of Pyrrolidines to Pyrroles

While often an unwanted side reaction, the dehydrogenation of pyrrolidines can be synthetically useful. The following is a protocol for the intentional synthesis of pyrroles from pyrrolidines.

Reaction Scheme: Pyrrolidine → Pyrrole (catalyzed by B(C₆F₅)₃)

Experimental Procedure: A detailed protocol for the B(C₆F₅)₃-catalyzed dehydrogenation of pyrrolidines has been described, which notably does not require the pyrrolidine to be substituted with electron-withdrawing groups and can be performed without the use of a glovebox.[7][8][9] Mechanistic studies suggest the reaction proceeds via an initial borane-mediated α-nitrogen hydride abstraction.[7]

Section 3: Side Reactions in Reductive Amination and Intramolecular Cyclization

Reductive amination of 1,4-dicarbonyl compounds or their precursors is a direct route to the pyrrolidine core. A related method involves the intramolecular cyclization of an amine onto an electrophilic center.

FAQ: My biocatalytic reductive amination is giving low yields. What are the common side reactions?

Answer: In transaminase-triggered cyclizations of ω-chloro ketones to form chiral 2-substituted pyrrolidines, two major non-enzymatic side reactions are hydrolysis of the chloroketone starting material and the formation of a cyclopropane byproduct.[6]

Competing Pathways in Transaminase-Triggered Pyrrolidine Synthesis

G Start ω-Chloro Ketone Transaminase Transaminase Start->Transaminase Hydrolysis Hydrolysis Product Start->Hydrolysis Non-enzymatic Cyclopropane Cyclopropane Byproduct Start->Cyclopropane Non-enzymatic Desired Desired Pyrrolidine Transaminase->Desired Intramolecular Cyclization

References

Technical Support Center: Optimization of Boc Protection for Hydroxypyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the tert-butyloxycarbonyl (Boc) protection of hydroxypyrrolidine.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Boc protection reaction is slow or incomplete. What are the common causes and solutions?

A1: Several factors can lead to slow or incomplete reactions. Here are the most common issues and how to address them:

  • Poor Solubility of Starting Material: Hydroxypyrrolidine, being a polar molecule, may have limited solubility in common aprotic solvents like THF or acetonitrile, slowing the reaction.[1]

    • Solution: Consider using aqueous basic conditions (e.g., with NaOH or NaHCO₃) or a solvent mixture such as Water/Methanol/Triethylamine to improve solubility.[1][2] Using an alcoholic solvent like methanol can also significantly increase the reaction rate.[3][4]

  • Insufficient Nucleophilicity: While the secondary amine of hydroxypyrrolidine is generally nucleophilic, certain reaction conditions can hinder its reactivity.

    • Solution: The addition of a base like triethylamine (TEA) is common to neutralize the protonated amine, accelerating the reaction.[5] For weakly nucleophilic amines, a catalyst like 4-dimethylaminopyridine (DMAP) can be used, but with caution as it can increase side reactions.[5]

  • Inappropriate Temperature: Most Boc protections are run at room temperature.[5]

    • Solution: Gently heating the reaction to around 40°C can increase the rate.[1] However, be aware that higher temperatures can sometimes promote side reactions like urea formation.[5]

  • Degraded Reagents: Di-tert-butyl dicarbonate (Boc₂O) can degrade over time, especially if exposed to moisture.

    • Solution: Use fresh or properly stored Boc anhydride. Consider using a slight excess (1.1-1.5 equivalents) to ensure the reaction goes to completion.[1]

Q2: I'm observing multiple products in my reaction mixture. What are the likely side reactions and how can I minimize them?

A2: The presence of a hydroxyl group in hydroxypyrrolidine makes it susceptible to specific side reactions.

  • O-Boc Protection: The hydroxyl group can react with Boc anhydride to form a tert-butyl carbonate, especially in the presence of a strong base or catalyst.[5]

    • Solution: To favor N-protection, run the reaction at a lower temperature (0°C to room temperature) and avoid using strong bases or catalytic DMAP if possible.[5] Careful control of stoichiometry (using 1.0-1.2 equivalents of Boc₂O) is also crucial.[5]

  • Di-Boc Protection: While less common for secondary amines compared to primary amines, over-reaction is possible if conditions are too forcing.

    • Solution: Use a controlled amount of Boc anhydride and monitor the reaction closely by TLC or LC-MS to stop it once the starting material is consumed.[5]

Q3: How do I choose the right solvent and base for my reaction?

A3: The choice of solvent and base is critical for both reaction rate and selectivity.

  • Solvents: Common choices include tetrahydrofuran (THF), acetonitrile (ACN), dichloromethane (DCM), and water.[1][5] For hydroxypyrrolidine, protic solvents like methanol can be particularly effective at accelerating the reaction, even without a base.[3][4] Solvent-free conditions have also been reported as an environmentally friendly and effective option for some amines.[6]

  • Bases: A base is not always strictly necessary, as the tert-butoxide generated during the reaction can deprotonate the amine.[5] However, an external base is commonly added.

    • Organic Bases: Triethylamine (TEA) or diisopropylethylamine (DIEA) are frequently used to neutralize the acid formed.[5]

    • Inorganic Bases: Sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) in aqueous solutions are effective, especially for improving the solubility of polar starting materials like amino acids.[4]

Q4: My workup is difficult, or I'm having trouble purifying my final product. Any advice?

A4: Workup and purification issues often stem from unreacted reagents or byproducts.

  • Removing Excess Boc₂O: Unreacted Boc anhydride can co-elute with the product during chromatography.

    • Solution: A mild basic wash (e.g., saturated NaHCO₃) during the aqueous workup can help hydrolyze the remaining Boc₂O.[5] Alternatively, passing the crude mixture through a scavenger resin like polymer-supported trisamine can effectively remove excess anhydride.

  • Emulsion Formation: Using solvent mixtures like DCM and water can sometimes lead to emulsions during the aqueous workup.

    • Solution: Adding brine (saturated NaCl solution) can help break the emulsion. Filtering the entire mixture through a pad of Celite can also be effective.

Data Presentation: Reaction Parameter Comparison

The following table summarizes various reported conditions for the Boc protection of amines, providing a basis for selecting starting parameters for hydroxypyrrolidine.

Substrate TypeBoc₂O (equiv.)Base/CatalystSolventTemperatureTimeYield (%)Reference
Primary/Secondary Amines1.1 - 1.5TEATHF, ACN, or DCMRoom Temp or 40°C1 - 4 hoursHigh[1][5]
p-Toluidine-NoneMethanol (CD₃OD)Room Temp-70x faster than in CDCl₃[1][3]
Various Amines1.2Iodine (cat.)Solvent-freeRoom Temp5 min - 2.5 hours92 - 95%[5]
Aminoglycosides-TriethylamineWater/Methanol55°C16 hours90 - 97%[1]
Pyrrolidine1.2NoneWater/AcetoneRoom Temp~10 minutes96%[5][7]

Experimental Protocols

Protocol 1: General Boc Protection of Hydroxypyrrolidine

This protocol is a standard method suitable for the N-Boc protection of hydroxypyrrolidine.[5]

  • Dissolve Substrate: Dissolve hydroxypyrrolidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (to a concentration of approx. 0.2-0.5 M).

  • Add Base: Add triethylamine (TEA, 1.2 eq) to the solution and stir.

  • Add Boc Anhydride: To the stirring solution, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) either as a solid or as a solution in the same solvent.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1-4 hours.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in an organic solvent like ethyl acetate or DCM.

    • Wash the organic layer sequentially with a weak acid (e.g., 5% citric acid), water, saturated sodium bicarbonate solution, and finally brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel if necessary.

Protocol 2: Boc Protection under Aqueous Conditions

This protocol is useful for improving the solubility of polar substrates and can be very rapid.[5][7]

  • Prepare Mixture: In a round-bottom flask, add hydroxypyrrolidine (1.0 eq), water, and a small amount of a co-solvent like acetone (e.g., 9.5:0.5 water:acetone). Stir until the amine is dissolved.

  • Add Boc Anhydride: Add Boc₂O (1.2 eq) to the mixture.

  • Reaction: Stir vigorously at room temperature. The reaction can be very fast, often completing in 10-20 minutes. Monitor by TLC.

  • Work-up:

    • Add dichloromethane (DCM) to the reaction mixture.

    • Separate the organic layer and extract the aqueous layer with additional DCM (2x).

    • Combine the organic layers and dry over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate under reduced pressure. The product is often pure but can be further purified if needed.

Visualized Workflows and Logic

The following diagrams illustrate the general experimental workflow and a troubleshooting decision tree for the Boc protection of hydroxypyrrolidine.

Boc_Protection_Workflow start_end start_end process process decision decision output output start Start setup 1. Dissolve Hydroxypyrrolidine & Base in Solvent start->setup add_reagent 2. Add Boc₂O (1.1-1.2 eq) setup->add_reagent react 3. Stir at RT Monitor by TLC/LC-MS add_reagent->react monitor Reaction Complete? react->monitor monitor->react No workup 4. Aqueous Work-up monitor->workup Yes purify 5. Purify by Chromatography workup->purify product Pure N-Boc-3- Hydroxypyrrolidine purify->product end_node End product->end_node

Caption: General experimental workflow for Boc protection.

Troubleshooting_Tree problem problem question question solution solution cause cause p1 Low or No Yield q1 Starting Material Consumed? p1->q1 q2 Side Products Observed? q1->q2 Yes c5 Degraded Reagent q1->c5 No c1 Poor Solubility q2->c1 No c3 O-Protection q2->c3 Yes c2 Slow Reaction Rate c1->c2 s1 Use Aqueous Conditions or Methanol Solvent c1->s1 s2 Increase Time/Temp Add Base (TEA) c2->s2 c4 Other Impurities c3->c4 s3 Run at 0°C Avoid Strong Base c3->s3 s4 Check Reagent Purity Improve Work-up c4->s4 s5 Use Fresh Boc₂O c5->s5

Caption: Troubleshooting logic for low-yield reactions.

References

preventing epimerization during functionalization of (2S,4R)-hydroxypyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of (2S,4R)-hydroxypyrrolidine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate challenges associated with this versatile chiral building block.

Frequently Asked Questions (FAQs)

Q1: What is epimerization in the context of (2S,4R)-hydroxypyrrolidine, and why is it a concern?

A: Epimerization refers to a chemical process where the stereochemical configuration at one of several chiral centers in a molecule is inverted. For (2S,4R)-hydroxypyrrolidine, the primary concern is the inversion of the stereocenter at the 4th position (C4), which converts the desired (2S,4R) isomer to the (2S,4S) diastereomer. This is problematic because the biological activity and physical properties of a molecule are often highly dependent on its specific three-dimensional structure. Uncontrolled epimerization leads to a mixture of diastereomers, which can be difficult to separate and can compromise the efficacy and safety of a final pharmaceutical product.

Q2: Under what conditions is epimerization at the C4 position of 4-hydroxyproline derivatives most likely to occur?

A: Epimerization at the C4 position is particularly prevalent under conditions that facilitate the formation of a transient intermediate where the C4 proton can be abstracted and then re-added from the opposite face. This can be promoted by:

  • Strongly basic or acidic conditions: Both extremes can catalyze the enolization of the carbonyl group (if present as an ester or ketone), which can facilitate epimerization at the adjacent C2, or directly promote proton exchange at C4 under harsh conditions. For instance, alkaline hydrolysis and strong acid hydrolysis (e.g., 6 N HCl at high temperatures) are known to cause epimerization.[1][2]

  • Elevated temperatures: Increased thermal energy can provide the activation energy needed for the epimerization process.

  • Certain coupling reagents in peptide synthesis: The use of some coupling reagents, particularly in the presence of additives like 1-hydroxybenzotriazole (HOBt), has been shown to induce racemization at the alpha-carbon of proline and hydroxyproline esters.[3]

Q3: I'm performing a Mitsunobu reaction on N-Boc-(2S,4R)-hydroxyproline methyl ester and observing a mixture of diastereomers. What could be going wrong?

A: The Mitsunobu reaction is well-known for proceeding with a clean inversion of stereochemistry at the reacting center.[4][5] If you are observing a mixture of diastereomers, it is unlikely that the Mitsunobu reaction itself is non-stereospecific. The issue may lie elsewhere:

  • Starting material purity: Ensure your starting N-Boc-(2S,4R)-hydroxyproline methyl ester is diastereomerically pure.

  • Side reactions: Under certain conditions, elimination to form a dehydroproline intermediate followed by non-stereoselective re-addition of the nucleophile could occur.

  • Workup-induced epimerization: The reaction workup conditions might be causing epimerization. Avoid strongly acidic or basic aqueous washes, and minimize exposure to high temperatures.

  • Incomplete reaction: If the reaction has not gone to completion, you will have a mixture of the starting material ((2S,4R)-alcohol) and the inverted product ((2S,4S)-substituted).

Q4: How can I prevent epimerization during the functionalization of the hydroxyl group?

A: Preventing epimerization hinges on careful selection of reaction conditions and protecting groups.

  • Mild Reaction Conditions: Employ mild, non-acidic, and non-basic reaction conditions whenever possible.

  • Protecting Groups: The choice of protecting group for the nitrogen atom is crucial. The Boc (tert-butyloxycarbonyl) group is widely used and generally stable under many reaction conditions. For the hydroxyl group, derivatization to a good leaving group for subsequent SN2 displacement (e.g., mesylate, tosylate) should be performed under conditions that do not promote epimerization (e.g., using a non-nucleophilic base like triethylamine or DIPEA at low temperatures).

  • Mitsunobu Reaction: This reaction is a powerful tool for inverting the stereochemistry at the C4 position with high fidelity.[4][6] It allows for the introduction of various nucleophiles with predictable stereochemical outcomes.

Troubleshooting Guides

Problem 1: Unexpected formation of the (2S,4S) diastereomer during a substitution reaction intended to retain the (2S,4R) stereochemistry.
Possible Cause Troubleshooting Step
Double SN2 Inversion If your strategy involves activating the hydroxyl group and then displacing it, you are likely seeing the expected inversion product. To retain the stereochemistry, a double inversion sequence is necessary. For example, a first Mitsunobu reaction with a nucleophile like p-nitrobenzoic acid, followed by hydrolysis and a second Mitsunobu reaction with the desired nucleophile.[6]
Neighboring Group Participation The nitrogen protecting group or other functionalities could potentially participate in an intramolecular reaction, leading to unexpected stereochemical outcomes.
Epimerization of the Starting Material or Product Analyze the diastereomeric purity of your starting material. Re-evaluate your reaction and workup conditions to eliminate harsh acids, bases, or high temperatures.
Problem 2: Low yield or incomplete reaction during functionalization.
Possible Cause Troubleshooting Step
Steric Hindrance The pyrrolidine ring can be sterically demanding. Consider using less bulky reagents or a different synthetic route. For Mitsunobu reactions, ensure the pKa of the nucleophile is appropriate.
Poor Leaving Group If you are performing a substitution reaction, ensure the hydroxyl group has been converted to a good leaving group (e.g., mesylate, tosylate, or activated in situ in a Mitsunobu reaction).
Inadequate Reaction Conditions Optimize reaction parameters such as temperature, solvent, and reaction time. For example, some Mitsunobu reactions require elevated temperatures to proceed at a reasonable rate.[7]

Experimental Protocols

Protocol 1: Stereospecific Inversion of (2S,4R)-4-Hydroxyproline to (2S,4S)-4-Azidoproline Derivative

This protocol is adapted from a known procedure for the synthesis of (2S,4S)-4-azido-N-Boc-L-proline methyl ester.

Step 1: Mesylation of N-Boc-(2S,4R)-hydroxyproline methyl ester

  • Dissolve N-Boc-(2S,4R)-hydroxyproline methyl ester (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine (1.4 eq.) dropwise.

  • Add methanesulfonyl chloride (MsCl) (1.6 eq.) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the mesylated product, which can often be used in the next step without further purification.

Step 2: Azide Displacement

  • Dissolve the crude mesylate from the previous step in dimethyl sulfoxide (DMSO).

  • Add sodium azide (NaN3) (2.0 eq.).

  • Heat the reaction mixture to 80 °C for 4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to obtain the desired (2S,4S)-4-azido-N-Boc-L-proline methyl ester.[8]

Quantitative Data Summary

Step Reactants Reagents Solvent Temp (°C) Time (h) Yield (%)
Mesylation N-Boc-(2S,4R)-hydroxyproline methyl esterMsCl, Et3NDCM016~95
Azide Displacement Mesylated intermediateNaN3DMSO804~79

Table adapted from literature data.[8] Yields are indicative and may vary.

Visualizations

Decision-Making Workflow for Hydroxyl Functionalization

This flowchart outlines a logical approach to planning the functionalization of the C4 hydroxyl group while considering the desired stereochemical outcome.

G start Start: Functionalize C4-OH of (2S,4R)-hydroxypyrrolidine q1 Desired Stereochemistry at C4? start->q1 inversion Inversion (R -> S) q1->inversion Inversion retention Retention (R -> R) q1->retention Retention mitsunobu Mitsunobu Reaction with Nucleophile inversion->mitsunobu sn2 Activate OH (e.g., Ms, Ts) + S_N2 with Nucleophile inversion->sn2 double_inversion Double Inversion Sequence retention->double_inversion end End: Desired Functionalized Product mitsunobu->end sn2->end double_inversion->end

Caption: Decision tree for C4-OH functionalization strategy.

Mechanism of Epimerization at C2

While the primary focus is on C4, epimerization can also occur at C2, especially when the carboxylic acid is esterified. This diagram illustrates a potential base-catalyzed mechanism.

G cluster_0 Base-Catalyzed Epimerization at C2 start (2S)-Proline Ester enolate Enolate Intermediate (Planar at C2) start->enolate + Base (- H+) end (2R)-Proline Ester enolate->end + H+ end->enolate + Base (- H+)

Caption: Simplified mechanism of C2 epimerization.

Protecting Group Strategy Considerations

The choice of protecting groups is critical for a successful multi-step synthesis. This diagram illustrates the concept of orthogonal protecting groups.

G start Multi-functional (2S,4R)-hydroxypyrrolidine derivative pg_n Protect Nitrogen (e.g., Boc) start->pg_n pg_o Protect Oxygen (e.g., TBDMS) start->pg_o pg_c Protect Carboxyl (e.g., Me ester) start->pg_c deprotect_n Deprotect N (e.g., TFA) pg_n->deprotect_n deprotect_o Deprotect O (e.g., TBAF) pg_o->deprotect_o deprotect_c Deprotect C=O (e.g., LiOH) pg_c->deprotect_c end Selectively Functionalized Product deprotect_n->end deprotect_o->end deprotect_c->end

References

troubleshooting guide for the synthesis of 2-cyanopyrrolidine analogues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-cyanopyrrolidine analogues. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Synthesis Route 1: From L-Proline Derivatives

This route is common for the synthesis of chiral 2-cyanopyrrolidine analogues, particularly as key intermediates for Dipeptidyl Peptidase IV (DPP-IV) inhibitors.[1] The general approach involves the N-acylation of L-proline or a derivative, followed by conversion of the carboxylic acid moiety to a nitrile.

Question 1: I am getting a low yield during the N-acylation of L-proline with chloroacetyl chloride. What are the possible causes and solutions?

Answer: Low yields in the N-acylation step can arise from several factors. Here is a breakdown of potential issues and how to address them:

  • Suboptimal Reaction Conditions:

    • Temperature: While some protocols suggest low temperatures (-20°C), this can lead to very long reaction times (e.g., 48 hours).[1] Conducting the reaction at a higher temperature, such as in refluxing THF, can significantly reduce the reaction time to a few hours and improve the yield.[1]

    • Solvent: The choice of solvent is critical. Acetonitrile has been used, but THF at reflux has been shown to be more efficient.[1]

  • Difficulties in Product Isolation:

    • The N-acylated product, 1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid, can be water-soluble, leading to product loss during aqueous work-up.[1]

    • Solution: To mitigate this, it is advisable to avoid or minimize aqueous work-up steps. Extraction with a suitable organic solvent followed by drying and concentration is a preferred method.

Question 2: The dehydration of the amide intermediate to the nitrile is inefficient. How can I improve this step?

Answer: The dehydration of the amide (e.g., (S)-N-chloroacetyl-2-carbamoylpyrrolidine) to the corresponding nitrile is a critical step. Common issues and their solutions are outlined below:

  • Choice of Dehydrating Agent: Trifluoroacetic anhydride is a commonly used and effective dehydrating agent for this transformation.[1]

  • Reaction Conditions: The reaction is typically performed at low temperatures (0-5°C) initially, followed by stirring at room temperature for a couple of hours.[1]

  • Work-up Procedure: The work-up is crucial for isolating the desired 2-cyanopyrrolidine.

    • After the reaction is complete, the excess trifluoroacetic anhydride and the trifluoroacetic acid byproduct must be neutralized. This can be achieved by the portion-wise addition of a weak base like ammonium bicarbonate at low temperatures (5-10°C).[1]

    • The target 2-cyanopyrrolidine can also be water-soluble.[1] Therefore, an aqueous work-up should be avoided if possible. After neutralization, the reaction mixture can be concentrated, and the product extracted with a solvent like toluene.[1]

Question 3: I am observing cis- and trans-amide rotamers in my NMR spectra, which complicates analysis. Is this normal?

Answer: Yes, the presence of cis- and trans-amide rotamers is a known characteristic of N-acylproline derivatives and N-acyl-2-cyanopyrrolidines.[1] This leads to a doubling of some signals in the 1H NMR spectrum. While it can complicate spectral interpretation, it is an inherent property of these molecules and not necessarily indicative of an impurity.

Synthesis Route 2: Reductive Amination

Reductive amination of a suitable dicarbonyl compound is a direct approach to forming the pyrrolidine ring.[2]

Question 4: My reductive amination reaction to form a pyrrolidine ring is giving a low yield. What are the common pitfalls?

Answer: Low yields in reductive amination for pyrrolidine synthesis can be due to several factors. Consider the following troubleshooting strategies:

  • Choice of Reducing Agent: The choice of reducing agent is critical. Sodium cyanoborohydride (NaCNBH₃) is a common choice as it is selective for the iminium ion over the carbonyl group. Other reducing agents like sodium triacetoxyborohydride or α-picoline-borane can also be effective.[3]

  • pH Control: The pH of the reaction mixture is crucial. The reaction is typically carried out under mildly acidic conditions to facilitate imine formation without deactivating the amine nucleophile. The use of ammonium chloride (NH₄Cl) can serve as both the ammonia source and a mild acid.[4]

  • Side Reactions:

    • Over-alkylation: In some cases, dialkylation of the primary amine can occur, leading to byproducts. A stepwise procedure, where the imine is formed first and then reduced, can sometimes mitigate this issue.[3]

    • Polymerization: Aldehydes, especially in the presence of acid or base, can undergo self-condensation or polymerization. Maintaining a controlled addition of reagents can help minimize this.

  • Reaction Conditions:

    • Solvent: Methanol is a common solvent for reductive amination. However, reactions in water or even under neat conditions have been reported to be successful.[3]

    • Temperature: The reaction is often run at room temperature, but gentle heating may be required in some cases.

Data Presentation

Table 1: Comparison of Reaction Conditions for N-Acylation of L-Proline

ParameterReported Method[1]Optimized Method[1]
Solvent AcetonitrileTetrahydrofuran (THF)
Temperature -20°CReflux
Reaction Time 48 hours2 hours
Reported Yield Lower81%

Table 2: Reagents and Conditions for Dehydration of Amide to Nitrile

ParameterConditionReference
Amide Intermediate (S)-N-chloroacetyl-2-carbamoylpyrrolidine[1]
Dehydrating Agent Trifluoroacetic anhydride[1]
Solvent Tetrahydrofuran (THF)[1]
Initial Temperature 0-5°C[1]
Reaction Time 2 hours at room temperature[1]
Neutralizing Agent Ammonium bicarbonate[1]
Reported Yield 83%[1]

Experimental Protocols

Protocol 1: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile from L-Proline [1]

Step 1: N-Acylation of L-Proline

  • To a solution of L-proline in tetrahydrofuran (THF), add chloroacetyl chloride.

  • Reflux the reaction mixture for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and concentrate under reduced pressure to obtain 1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid.

Step 2: Amide Formation

  • Dissolve the carboxylic acid from Step 1 in dichloromethane.

  • Add dicyclohexylcarbodiimide (DCC) at 10-15°C and stir at room temperature for 1 hour.

  • Add ammonium bicarbonate and stir for an additional hour.

  • Filter the reaction mixture and concentrate the filtrate. Purify the crude product by crystallization and column chromatography to yield (S)-N-chloroacetyl-2-carbamoylpyrrolidine.

Step 3: Dehydration to Nitrile

  • Suspend the amide from Step 2 in THF and cool to 0-5°C.

  • Add trifluoroacetic anhydride and stir the reaction mixture at room temperature for 2 hours.

  • Cool the mixture to 5-10°C and add ammonium bicarbonate portion-wise for neutralization.

  • Stir at room temperature for 45 minutes and then concentrate under vacuum.

  • Extract the residue with toluene, filter, and concentrate the filtrate to obtain (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.

Visualizations

Troubleshooting_Low_Yield_N_Acylation start Low Yield in N-Acylation suboptimal_conditions Suboptimal Reaction Conditions? start->suboptimal_conditions isolation_issues Product Isolation Issues? start->isolation_issues temp_issue Low Temperature/ Long Reaction Time? suboptimal_conditions->temp_issue Check solvent_issue Inefficient Solvent? suboptimal_conditions->solvent_issue Check aqueous_workup Loss During Aqueous Work-up? isolation_issues->aqueous_workup Check increase_temp Increase Temperature (e.g., Reflux THF) temp_issue->increase_temp Yes change_solvent Switch to a More Efficient Solvent (e.g., THF) solvent_issue->change_solvent Yes avoid_aqueous Avoid/Minimize Aqueous Work-up aqueous_workup->avoid_aqueous Yes

Caption: Troubleshooting workflow for low yield in N-acylation.

Dehydration_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions start Inefficient Dehydration of Amide to Nitrile cause1 Ineffective Dehydrating Agent start->cause1 cause2 Suboptimal Reaction Conditions start->cause2 cause3 Poor Work-up Procedure start->cause3 solution1 Use Trifluoroacetic Anhydride cause1->solution1 solution2 Optimize Temperature: Initial cooling (0-5°C), then Room Temp cause2->solution2 solution3 Neutralize with Weak Base (e.g., NH4HCO3) at low temp cause3->solution3 solution4 Avoid Aqueous Work-up; Extract with Toluene solution3->solution4

Caption: Troubleshooting guide for the amide to nitrile dehydration step.

Reductive_Amination_Workflow cluster_troubleshooting Troubleshooting Low Yield start Start: Dicarbonyl Compound + Amine imine_formation Imine/Iminium Ion Formation (Mildly Acidic Conditions) start->imine_formation reduction Reduction of Iminium Ion (Selective Reducing Agent, e.g., NaCNBH3) imine_formation->reduction product Pyrrolidine Analogue reduction->product check_reducing_agent Incorrect Reducing Agent? product->check_reducing_agent Low Yield? check_ph Incorrect pH? product->check_ph check_side_reactions Side Reactions (Over-alkylation/Polymerization)? product->check_side_reactions solution_reducing_agent Use Selective Agent (NaCNBH3, Na(OAc)3BH) check_reducing_agent->solution_reducing_agent solution_ph Ensure Mildly Acidic Conditions check_ph->solution_ph solution_side_reactions Stepwise Procedure/ Controlled Addition check_side_reactions->solution_side_reactions

References

stability issues of (2S,4R)-1-Boc-2-cyano-4-hydroxypyrrolidine under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (2S,4R)-1-Boc-2-cyano-4-hydroxypyrrolidine under acidic conditions. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability issues of this compound under acidic conditions?

A1: The primary stability concern for this compound in acidic media is the cleavage of the tert-butyloxycarbonyl (Boc) protecting group.[1][2] Additionally, other potential degradation pathways include hydrolysis of the cyano group and dehydration involving the hydroxyl group, particularly under harsh acidic conditions.[1][3]

Q2: What are the typical byproducts of acidic degradation?

A2: The main byproducts depend on the specific degradation pathway:

  • Boc Deprotection: The primary products are the deprotected pyrrolidine salt, carbon dioxide, and isobutylene.[2]

  • Cyano Group Hydrolysis: The nitrile can be hydrolyzed to the corresponding amide or further to the carboxylic acid.[3]

  • Dehydration: Elimination of the hydroxyl group can lead to the formation of a pyrroline derivative.[1]

Q3: Can epimerization occur at the C2 or C4 positions under acidic conditions?

A3: While epimerization is a possibility for chiral centers, especially those adjacent to a carbonyl group or under basic conditions, there is no direct evidence from the provided search results to suggest significant epimerization of this compound at the C2 or C4 positions under standard acidic conditions used for reactions like Boc deprotection. However, it is a potential side reaction that should be monitored, especially under prolonged exposure to strong acids or elevated temperatures.[4][5]

Q4: How can I minimize degradation during Boc deprotection?

A4: To minimize degradation of the cyano and hydroxyl groups during Boc deprotection, it is advisable to use milder acidic conditions. This can include using a stoichiometric amount of a strong acid at low temperatures or employing weaker acids. Monitoring the reaction closely and stopping it as soon as the starting material is consumed is also crucial.[1][6] The use of hexafluoroisopropanol (HFIP) has been shown to accelerate Boc cleavage, potentially allowing for milder conditions.[7]

Troubleshooting Guides

Issue 1: Premature or Unwanted Boc Deprotection
  • Symptom: Formation of the deprotected pyrrolidine salt, observed by LC-MS or NMR, during a reaction or workup that is intended to be Boc-protected.

  • Cause: Exposure to acidic conditions, even mild ones, can initiate the cleavage of the Boc group.

  • Troubleshooting Steps:

    • Neutralize the reaction mixture: Ensure that any acidic reagents from a previous step are quenched and the pH is neutral before proceeding with subsequent steps or workup.

    • Use buffered systems: If possible, perform reactions under buffered conditions to maintain a neutral or slightly basic pH.

    • Minimize exposure time: Reduce the time the compound is in an acidic environment.

    • Lower the temperature: Perform acidic workups or reactions at lower temperatures (e.g., 0 °C) to slow down the rate of deprotection.

Issue 2: Hydrolysis of the Cyano Group
  • Symptom: Appearance of byproducts corresponding to the amide or carboxylic acid derivative of the starting material in analytical data (e.g., a mass increase of 18 or 17 Da, respectively).

  • Cause: The cyano group can undergo acid-catalyzed hydrolysis, especially in the presence of water and strong acids.

  • Troubleshooting Steps:

    • Use anhydrous conditions: Employ anhydrous solvents and reagents to minimize the presence of water.

    • Select milder acids: Opt for weaker acids or Lewis acids that are less prone to promoting nitrile hydrolysis.

    • Control reaction time and temperature: Shorter reaction times and lower temperatures can reduce the extent of hydrolysis.

Issue 3: Dehydration of the Hydroxyl Group
  • Symptom: Detection of a byproduct with a mass corresponding to the loss of water (18 Da) from the parent molecule.

  • Cause: Strong acids can catalyze the elimination of the hydroxyl group, leading to the formation of an unsaturated pyrrolidine (pyrroline) derivative.[1]

  • Troubleshooting Steps:

    • Avoid strong, non-nucleophilic acids: Acids like sulfuric acid are more likely to promote dehydration. Consider using acids like HCl or TFA, which have a nucleophilic counterion.

    • Use milder deprotection reagents: Reagents such as HCl in dioxane are often effective for Boc deprotection with a lower risk of dehydration compared to neat TFA.[1]

    • Employ low temperatures: Conducting the reaction at reduced temperatures can disfavor the elimination reaction.

Data Presentation

Table 1: Summary of Potential Stability Issues and Mitigation Strategies

Stability IssuePotential CauseKey ByproductsRecommended Mitigation Strategies
Boc Deprotection Exposure to acidic conditions.[2]Deprotected pyrrolidine, CO₂, isobutylene.[2]Use mild acids, stoichiometric reagents, low temperatures, and shorter reaction times.[1]
Cyano Group Hydrolysis Presence of water and strong acids.[3]Amide, Carboxylic acid.[3]Employ anhydrous conditions and milder acidic reagents.
Dehydration Strong, non-nucleophilic acids and/or elevated temperatures.[1]Pyrroline derivative.[1]Use milder acids (e.g., HCl in dioxane), avoid high temperatures.[1]
Epimerization Prolonged exposure to harsh acidic or basic conditions.[4][5]Diastereomers of the starting material or products.Minimize reaction time and use the mildest effective conditions.

Experimental Protocols

Protocol 1: General Procedure for Boc Deprotection with HCl in Dioxane

This protocol is a general guideline for the deprotection of the Boc group under relatively mild conditions to minimize side reactions.

  • Dissolution: Dissolve this compound (1.0 eq) in anhydrous 1,4-dioxane (to a concentration of approximately 0.1 M).

  • Acid Addition: To the solution, add a 4M solution of HCl in dioxane (5-10 eq).

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by a suitable analytical method such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, remove the solvent under reduced pressure to yield the hydrochloride salt of the deprotected pyrrolidine.

  • Neutralization (Optional): The free amine can be obtained by neutralizing the hydrochloride salt with a suitable base (e.g., saturated sodium bicarbonate solution) followed by extraction with an appropriate organic solvent.

Protocol 2: Monitoring Stability by LC-MS

This protocol outlines a general method for assessing the stability of the compound under specific acidic conditions.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Acidic Medium Preparation: Prepare the desired acidic solution (e.g., 1M HCl in water/acetonitrile, 10% TFA in dichloromethane).

  • Stability Study Initiation: Add a known amount of the stock solution to the acidic medium at a controlled temperature.

  • Time-Point Sampling: At various time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by diluting the aliquot into a neutral or basic buffer.

  • LC-MS Analysis: Analyze the quenched samples by LC-MS to quantify the remaining parent compound and identify any degradation products by their mass-to-charge ratio.

Visualizations

cluster_main Stability Issues of this compound cluster_conditions Acidic Conditions cluster_products Potential Degradation Products Start This compound Acid H+ Start->Acid Exposure to Acid Deprotected Deprotected Pyrrolidine + CO2 + Isobutylene Acid->Deprotected Boc Cleavage Hydrolyzed Amide / Carboxylic Acid Derivative Acid->Hydrolyzed Nitrile Hydrolysis Dehydrated Pyrroline Derivative Acid->Dehydrated Dehydration

Caption: Potential degradation pathways under acidic conditions.

cluster_workflow Troubleshooting Workflow for Stability Issues Start Experiment with this compound Check_Stability Observe Degradation? Start->Check_Stability Identify_Product Identify Byproduct(s) via LC-MS / NMR Check_Stability->Identify_Product Yes End Stability Optimized Check_Stability->End No Boc_Deprotection Boc Cleavage Detected Identify_Product->Boc_Deprotection Deprotected Amine Nitrile_Hydrolysis Nitrile Hydrolysis Detected Identify_Product->Nitrile_Hydrolysis Amide/Acid Dehydration Dehydration Detected Identify_Product->Dehydration Loss of H2O Mitigate_Boc Use Milder Acid / Lower Temp / Shorter Time Boc_Deprotection->Mitigate_Boc Mitigate_Nitrile Use Anhydrous Conditions / Milder Acid Nitrile_Hydrolysis->Mitigate_Nitrile Mitigate_Dehydration Use Milder Acid / Lower Temp Dehydration->Mitigate_Dehydration Mitigate_Boc->End Mitigate_Nitrile->End Mitigate_Dehydration->End

Caption: A logical workflow for troubleshooting stability issues.

References

Technical Support Center: 4-Hydroxypyrrolidine Protecting Group Strategies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to alternative protecting group strategies for 4-hydroxypyrrolidine. This resource offers troubleshooting advice and frequently asked questions to address specific experimental challenges.

Troubleshooting Guides

This section addresses common issues encountered during the protection and deprotection of 4-hydroxypyrrolidine.

Issue 1: Non-selective Protection of the Amine and Hydroxyl Groups

  • Question: I am trying to selectively protect the nitrogen of 4-hydroxypyrrolidine with a Boc group, but I am observing protection at the hydroxyl group as well. How can I improve the selectivity?

  • Answer: This is a common issue due to the nucleophilicity of both the secondary amine and the secondary alcohol. To favor N-protection, consider the following adjustments:

    • Reaction Conditions: The secondary amine is generally more nucleophilic than the secondary alcohol. Standard Boc protection conditions using di-tert-butyl dicarbonate ((Boc)₂O) and a mild base like sodium bicarbonate in a biphasic system (e.g., DCM/water) at room temperature should favor N-protection.[1]

    • Stoichiometry: Use of a slight excess (1.0-1.1 equivalents) of the protecting group reagent can help drive the reaction to completion at the more reactive amine site without significant O-protection.

    • Temperature: Running the reaction at a lower temperature (e.g., 0 °C) can enhance the selectivity for the more reactive amine.

    • Alternative Protecting Groups: If selectivity remains an issue, consider a protecting group that is more specific for amines under certain conditions.

Issue 2: Incomplete Deprotection

  • Question: I am having trouble completely removing the Boc group from the nitrogen of my protected 4-hydroxypyrrolidine derivative. What can I do?

  • Answer: Incomplete deprotection can be caused by several factors. Here are some troubleshooting steps:

    • Acid Strength and Concentration: Boc deprotection is acid-catalyzed. If you are using a weak acid, consider switching to a stronger one. Trifluoroacetic acid (TFA) is a common and effective reagent for Boc removal. A solution of 20-50% TFA in a solvent like dichloromethane (DCM) is typically sufficient. For more stubborn cases, neat TFA can be used. Another common reagent is 4M HCl in dioxane.

    • Reaction Time and Temperature: While many Boc deprotections are complete within 1-2 hours at room temperature, some substrates may require longer reaction times. Monitor the reaction by TLC or LC-MS to determine the optimal time. Gentle warming can sometimes accelerate the reaction, but be cautious of potential side reactions.

    • Scavengers: During Boc deprotection, the resulting tert-butyl cation can be trapped by nucleophilic residues in your molecule. The addition of a scavenger, such as triethylsilane (TES) or anisole, can prevent these side reactions and improve the yield of the desired product.

Issue 3: Unexpected Side Reactions During Deprotection

  • Question: When I remove the benzyl (Bn) ether protecting my hydroxyl group via hydrogenolysis, I am also seeing reduction of other functional groups in my molecule. How can I avoid this?

  • Answer: Hydrogenolysis is a powerful deprotection method but can be non-selective if other reducible functional groups are present. To mitigate this:

    • Catalyst Choice: The choice of palladium catalyst can influence selectivity. For example, Pearlman's catalyst (Pd(OH)₂/C) is often more active and may be less prone to causing side reactions than Pd/C.

    • Hydrogen Source: Instead of hydrogen gas, consider using a hydrogen transfer reagent like ammonium formate or cyclohexene. These can sometimes offer milder reaction conditions and improved selectivity.

    • Orthogonal Protecting Groups: The best solution is to plan your synthesis with orthogonal protecting groups.[2][3][4] If you have a group that is sensitive to hydrogenolysis, protect the hydroxyl group with a group that can be removed under different conditions, such as a silyl ether (removed with fluoride) or an acetal (removed with acid).

Frequently Asked Questions (FAQs)

1. What is the best initial strategy for protecting 4-hydroxypyrrolidine?

For many applications, protecting the more nucleophilic nitrogen first is a good starting point. The tert-butoxycarbonyl (Boc) group is a popular choice due to its ease of introduction and removal under acidic conditions.[1] This leaves the hydroxyl group available for subsequent functionalization.

2. How can I selectively protect the hydroxyl group in the presence of the unprotected amine?

Selective O-protection can be challenging. One strategy is to use a bulky protecting group that will react preferentially with the less sterically hindered hydroxyl group. Silyl ethers, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS), are good candidates. The reaction is typically performed using the corresponding silyl chloride and a base like imidazole in an aprotic solvent.

3. What is an orthogonal protecting group strategy, and why is it important for 4-hydroxypyrrolidine?

An orthogonal protecting group strategy involves using protecting groups for the amine and hydroxyl functions that can be removed under different, non-interfering conditions.[2][3][4] This is crucial for complex syntheses where you need to deprotect one functional group while the other remains protected. For example, you could protect the amine with a base-labile Fmoc group and the hydroxyl group with an acid-labile Boc group.

4. Can I protect both the amine and hydroxyl groups simultaneously?

Yes, it is possible to protect both functional groups at the same time. For example, reacting 4-hydroxypyrrolidine with an excess of a silylating agent under forcing conditions could protect both groups. However, for controlled, stepwise synthesis, a sequential protection strategy is generally preferred.

5. How do I choose the right protecting groups for my specific synthesis?

The choice of protecting groups depends on the overall synthetic plan.[2] You need to consider:

  • The stability of the protecting groups to all subsequent reaction conditions.

  • The conditions required for their removal and whether these conditions are compatible with other functional groups in your molecule.

  • The potential for the protecting group to influence the reactivity or stereochemistry of your molecule.

Data Presentation

The following tables summarize common protecting groups for the amine and hydroxyl functionalities of 4-hydroxypyrrolidine, along with typical reaction conditions and yields.

Table 1: Protecting Groups for the Pyrrolidine Nitrogen

Protecting GroupReagents and Conditions for ProtectionReagents and Conditions for DeprotectionTypical Yield (%)
Boc (Boc)₂O, NaHCO₃, DCM/H₂O, rt, 12-16h[1]20-50% TFA in DCM, rt, 1-2h or 4M HCl in dioxane>90
Cbz Cbz-Cl, NaHCO₃, THF/H₂O, 0°C to rt[1]H₂, 10% Pd/C, MeOH, rt, 1-4h>90
Fmoc Fmoc-Cl or Fmoc-OSu, base (e.g., NaHCO₃), rt20% Piperidine in DMF, rt, 30 min>90

Table 2: Protecting Groups for the Hydroxyl Group

Protecting GroupReagents and Conditions for ProtectionReagents and Conditions for DeprotectionTypical Yield (%)
TBDMS TBDMS-Cl, Imidazole, DMF, rtTBAF in THF, rt>90
TIPS TIPS-Cl, Imidazole, DMF, rtTBAF in THF, rt>90
Bn BnBr, NaH, THF, 0°C to rtH₂, 10% Pd/C, MeOH or EtOH, rt>85
THP Dihydropyran, p-TsOH (cat.), DCM, rtAcetic acid/THF/H₂O or p-TsOH in MeOH>80

Experimental Protocols

Protocol 1: N-Boc Protection of 4-Hydroxypyrrolidine [1]

  • Materials: 4-Hydroxypyrrolidine, Di-tert-butyl dicarbonate ((Boc)₂O), Sodium bicarbonate (NaHCO₃), Dichloromethane (DCM), Water, Magnesium sulfate (MgSO₄).

  • Procedure:

    • Dissolve 4-hydroxypyrrolidine (1.0 eq) in a mixture of DCM and water.

    • Add a 1.0 M aqueous solution of sodium bicarbonate (1.0 eq).

    • Add di-tert-butyl dicarbonate (1.0 eq) to the stirring mixture.

    • Stir the reaction vigorously at room temperature for 12-16 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Separate the organic layer, wash with water and brine, dry over MgSO₄, and concentrate under reduced pressure to yield the N-Boc protected product.

Protocol 2: N-Cbz Protection of 4-Hydroxypyrrolidine (adapted from[1])

  • Materials: 4-Hydroxypyrrolidine, Benzyl chloroformate (Cbz-Cl), Sodium bicarbonate (NaHCO₃), Tetrahydrofuran (THF), Water, Ethyl acetate (EtOAc), Brine.

  • Procedure:

    • Dissolve 4-hydroxypyrrolidine (1.0 eq) in a 2:1 mixture of THF and water.

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium bicarbonate (2.0 eq), followed by the dropwise addition of benzyl chloroformate (1.1 eq).

    • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate under reduced pressure.

Protocol 3: O-TBDMS Protection of N-Boc-4-hydroxypyrrolidine

  • Materials: N-Boc-4-hydroxypyrrolidine, tert-Butyldimethylsilyl chloride (TBDMS-Cl), Imidazole, Dimethylformamide (DMF), Ethyl acetate (EtOAc), Water, Brine.

  • Procedure:

    • Dissolve N-Boc-4-hydroxypyrrolidine (1.0 eq) in DMF.

    • Add imidazole (1.5 eq) and TBDMS-Cl (1.1 eq).

    • Stir the reaction at room temperature and monitor by TLC.

    • Once the reaction is complete, quench with water and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate under reduced pressure. Purify by column chromatography if necessary.

Visualizations

experimental_workflow cluster_n_protection N-Protection cluster_o_protection O-Protection start 4-Hydroxypyrrolidine n_boc N-Boc Protection ((Boc)2O, NaHCO3) start->n_boc n_cbz N-Cbz Protection (Cbz-Cl, NaHCO3) start->n_cbz n_fmoc N-Fmoc Protection (Fmoc-Cl, base) start->n_fmoc n_protected N-Protected 4-Hydroxypyrrolidine n_boc->n_protected n_cbz->n_protected n_fmoc->n_protected o_tbdms O-TBDMS Protection (TBDMS-Cl, Imidazole) n_protected->o_tbdms o_bn O-Bn Protection (BnBr, NaH) n_protected->o_bn fully_protected N,O-Diprotected Pyrrolidine o_tbdms->fully_protected o_bn->fully_protected

Caption: General workflow for the protection of 4-hydroxypyrrolidine.

orthogonal_deprotection cluster_selective_deprotection Selective Deprotection Pathways start N-Boc, O-Bn Protected Pyrrolidine deprotect_n Acidic Conditions (e.g., TFA) start->deprotect_n deprotect_o Hydrogenolysis (H2, Pd/C) start->deprotect_o free_n Free Amine, O-Bn Protected deprotect_n->free_n free_o N-Boc Protected, Free Hydroxyl deprotect_o->free_o

References

Technical Support Center: Managing Impurities in the Synthesis of Pyrrolidine-Based APIs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) related to the management of impurities in the synthesis of pyrrolidine-based Active Pharmaceutical Ingredients (APIs).

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities encountered in the synthesis of pyrrolidine-based APIs?

A1: Impurities in pyrrolidine-based API synthesis are broadly categorized into three types as per the International Council for Harmonisation (ICH) guidelines[1]:

  • Organic Impurities: These are the most common and can arise from various sources, including starting materials, by-products of side reactions, intermediates, degradation products, reagents, and catalysts.[1][2]

  • Inorganic Impurities: These are often introduced during the manufacturing process and include reagents, ligands, inorganic salts, heavy metals, and filter aids.[1][2]

  • Residual Solvents: These are organic volatile chemicals used during the synthesis or purification process that are not completely removed.[1]

Q2: How can I control the stereochemistry and avoid stereoisomeric impurities in my pyrrolidine synthesis?

A2: Achieving the desired stereocontrol is a primary challenge in the synthesis of substituted pyrrolidines.[3] Key strategies to control stereochemistry include:

  • Catalytic Asymmetric 1,3-Dipolar Cycloaddition: This is a powerful method for constructing the pyrrolidine ring and can control the formation of multiple stereocenters. The choice of a chiral catalyst is critical for enantioselectivity.[3]

  • Use of Chiral Auxiliaries: A chiral auxiliary can be attached to a starting material to direct the stereochemical outcome of a reaction, and it is typically removed in a later step.[3]

  • Substrate Control: Utilizing a chiral starting material, such as L-proline or 4-hydroxyproline, allows the existing stereocenter to influence the stereochemistry of subsequent reactions.[3][4]

  • Kinetic Resolution: This technique can be employed to separate a racemic mixture by selectively reacting one enantiomer at a faster rate.[3]

Q3: My purification by recrystallization is yielding an oil instead of crystals. What should I do?

A3: "Oiling out" is a common issue during the crystallization of pyrrolidine-based compounds and can be caused by the compound's melting point being lower than the solution temperature or the presence of a high concentration of impurities.[5] The following strategies can address this problem:

  • Increase the Solvent Volume: Adding more solvent can lower the saturation temperature.[5]

  • Slow Down the Cooling Rate: Allowing the solution to cool more gradually provides more time for the crystal lattice to form correctly.[5]

  • Change the Solvent System: Experiment with different solvents or solvent mixtures (e.g., methanol/water) to find a system where the compound has high solubility at high temperatures and low solubility at room temperature.[5]

  • Introduce a Seed Crystal: Adding a small, pure crystal of the compound can initiate crystallization.[5]

  • Charcoal Treatment: If impurities are suspected, treating the hot solution with activated charcoal can help remove them prior to cooling.[5]

Troubleshooting Guides

This section provides solutions to specific issues that may be encountered during the synthesis and purification of pyrrolidine-based APIs.

Problem 1: Low Yield in a Reaction Step
Possible Cause Suggested Solution
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the starting material is fully consumed. Consider increasing the reaction time or the amount of a key reagent.
Side Reactions Optimize reaction conditions such as temperature and pH to minimize the formation of by-products.[6] For example, in reductive aminations, using a large excess of the amine source can reduce the formation of secondary and tertiary amine byproducts.[7]
Product Loss During Work-up For polar pyrrolidine derivatives, ensure thorough extraction from the aqueous layer by using an appropriate organic solvent and performing multiple extractions. Salting out the aqueous layer with brine can also improve extraction efficiency.
Catalyst Deactivation Ensure that all reagents and solvents are pure and dry, as impurities like water can deactivate certain catalysts.[8] Perform reactions under an inert atmosphere (e.g., nitrogen or argon).[8]
Problem 2: Unexpected Impurity Peak in HPLC Analysis
Possible Cause Suggested Solution
Starting Material Impurity Analyze the starting materials for purity. Impurities in starting materials can be carried through the synthesis and impact the final API's impurity profile.[9]
Formation of a By-product Review the reaction mechanism for potential side reactions. For instance, in 1,3-dipolar cycloaddition reactions, the formation of regioisomers is a common side reaction.[7] Adjusting the solvent or catalyst may improve regioselectivity.
Degradation of the Product The product may be unstable under the reaction, work-up, or purification conditions. Consider modifying the conditions to be milder (e.g., lower temperature, different pH).
Contamination Ensure all glassware is thoroughly cleaned and that there is no cross-contamination from other reactions.

Quantitative Data Summary

The following table summarizes the biological activities of several pyrrolidine-based compounds, illustrating the importance of the pyrrolidine scaffold in drug discovery.

Compound/Class Target/Activity Quantitative Data (IC50/Ki) Reference
Pyrrolidine-based benzenesulfonamidesAcetylcholinesterase (AChE) inhibitorsKi values of 22.34 ± 4.53 nM and 27.21 ± 3.96 nM for compounds 19a and 19b, respectively.[10]
1,2,4-oxadiazole pyrrolidine derivativesE. coli DNA gyrase inhibitorsIC50 values ranging from 120 ± 10 nM to 270 ± 20 nM for active compounds.[10]
Pyrrolidine-based hybridsHuman Carbonic Anhydrase II (hCAII) and AChE inhibitorsFor compound 6b: hCAII Ki of 75.79 ± 2.83 nM and AChE Ki of 43.17 ± 10.44 nM.[11]
Spiro-pyrrolidine/pyrrolizinesAnticancer activity against MCF-7 and HeLa cellsCompound 37e showed IC50 values of 17 µM and 19 µM, respectively.[12]

Experimental Protocols

Protocol 1: General Procedure for Recrystallization of a Pyrrolidine-Based Compound

This protocol outlines a general procedure for the purification of a solid pyrrolidine-based API via recrystallization.[5]

  • Solvent Selection: Choose a solvent in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature. Common solvents for pyrrolidine derivatives include ethanol, methanol, acetone, or mixtures with water.

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture while stirring until the compound completely dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel to remove them.

  • Cooling and Crystallization: Allow the hot solution to cool slowly to room temperature. To maximize crystal formation, the flask can then be placed in an ice bath.

  • Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities from the mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature to remove any remaining solvent.

Protocol 2: Impurity Identification by HPLC-MS

This protocol provides a general workflow for the identification and structural elucidation of unknown impurities in a pyrrolidine-based API sample using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).[13][14]

  • Sample Preparation: Dissolve the API sample in a suitable solvent (e.g., a mixture of acetonitrile and water) to a known concentration.

  • Chromatographic Separation:

    • HPLC System: A standard HPLC system with a suitable detector (e.g., UV-Vis).

    • Column: A reverse-phase C18 column is commonly used.

    • Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous phase (e.g., water with a small amount of formic acid for MS compatibility) and an organic phase (e.g., acetonitrile or methanol). The gradient is optimized to achieve good separation of the API and its impurities.

    • Detection: Monitor the elution profile using the UV-Vis detector to identify the retention times of the API and any impurity peaks.

  • Mass Spectrometric Analysis:

    • Ionization: Electrospray ionization (ESI) is a common technique for ionizing polar molecules like many pyrrolidine derivatives.

    • Mass Analyzer: A high-resolution mass spectrometer (e.g., Quadrupole Time-of-Flight, Q-TOF, or Orbitrap) is used to determine the accurate mass of the molecular ions of the impurities.

    • MS/MS Fragmentation: Perform tandem mass spectrometry (MS/MS) on the impurity ions to obtain fragmentation patterns.

  • Data Analysis and Structure Elucidation:

    • Determine the elemental composition of the impurity from its accurate mass.

    • Analyze the fragmentation pattern to deduce the structure of the impurity.

    • Compare the proposed structure with potential by-products, degradation products, or intermediates from the synthetic pathway.

Visualizations

impurity_management_workflow Workflow for Impurity Management in API Synthesis cluster_synthesis Synthesis & Initial Analysis cluster_identification Impurity Identification cluster_control Control & Optimization start Starting Materials synthesis Pyrrolidine API Synthesis start->synthesis crude_api Crude API synthesis->crude_api initial_analysis Initial Analysis (HPLC, TLC) crude_api->initial_analysis impurity_detected Impurity Detected (> 0.1%) initial_analysis->impurity_detected isolation Impurity Isolation (Prep-HPLC, Column Chromatography) impurity_detected->isolation Yes final_api Final API Specification Met impurity_detected->final_api No structure_elucidation Structure Elucidation (MS, NMR) isolation->structure_elucidation process_optimization Process Optimization (Reaction Conditions) structure_elucidation->process_optimization purification_optimization Purification Optimization (Recrystallization, Chromatography) structure_elucidation->purification_optimization process_optimization->synthesis purification_optimization->crude_api

Caption: A workflow diagram for the identification and control of impurities in API synthesis.

signaling_pathway Example Signaling Pathway for a Pyrrolidine-Based HDAC Inhibitor pyrrolidine_api Pyrrolidine-Based HDAC Inhibitor hdac HDAC (e.g., HDAC2) pyrrolidine_api->hdac Inhibits acetylated_histones Acetylated Histones hdac->acetylated_histones Deacetylates chromatin Chromatin Relaxation acetylated_histones->chromatin gene_expression Tumor Suppressor Gene Expression chromatin->gene_expression cell_cycle_arrest Cell Cycle Arrest gene_expression->cell_cycle_arrest apoptosis Apoptosis gene_expression->apoptosis

Caption: A simplified signaling pathway for a pyrrolidine-based HDAC inhibitor in cancer therapy.

References

Technical Support Center: Stereoselective Reduction of Hydroxypyrrolidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the stereoselective reduction of hydroxypyrrolidines.

Frequently Asked Questions (FAQs)

Q1: My stereoselective reduction is resulting in low diastereoselectivity or enantioselectivity. What are the common causes and how can I troubleshoot this?

A1: Low stereoselectivity is a frequent issue. Here are the primary factors and troubleshooting steps:

  • Catalyst Choice and Activity: The catalyst is the most critical factor. If you are using a chiral catalyst, ensure it is of high purity and has not been deactivated. For enzymatic reductions, ensure the enzyme is active and the reaction conditions (pH, temperature) are optimal. Consider screening a panel of catalysts (e.g., different keto reductases or metal catalysts with various chiral ligands) to find the best performer for your specific substrate.

  • Reducing Agent: The nature of the hydride source can significantly influence stereoselectivity. For instance, in the reduction of β-enamino amides, switching from a general reducing agent to a more specific one, like NaBH₄ in the presence of methanesulfonic acid, can improve diastereoselectivity by forming a more selective reducing species in situ.[1]

  • Reaction Temperature: Lowering the reaction temperature (e.g., from room temperature to 0 °C, -20 °C, or even -78 °C) often enhances stereoselectivity by favoring the transition state leading to the desired stereoisomer.[1]

  • Solvent Effects: The polarity and coordinating ability of the solvent can impact the catalyst-substrate complex and, consequently, the stereochemical outcome. It is advisable to screen different solvents such as methanol, ethanol, THF, and dichloromethane to identify the optimal medium for your reaction.[1]

  • Protecting Groups: The nature and size of the protecting group on the pyrrolidine nitrogen (e.g., Boc, Cbz) can influence the direction of hydride attack through steric hindrance or chelation control. If feasible, experimenting with different protecting groups might improve selectivity.

  • Substrate Purity: Impurities in your starting material can sometimes interfere with the catalyst, leading to poor performance. Ensure your hydroxypyrrolidine substrate is of high purity.

Q2: I am observing incomplete conversion in my reduction reaction. What should I do?

A2: Incomplete conversion can be addressed by considering the following:

  • Catalyst Loading: Increasing the catalyst loading may drive the reaction to completion. However, this should be balanced with cost and potential difficulties in removing the catalyst during workup.

  • Reaction Time: The reaction may simply need more time to complete. Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time.

  • Temperature: While lower temperatures often favor selectivity, some less reactive substrates may require higher temperatures to achieve full conversion. A careful balance between selectivity and reactivity needs to be established.

  • Reducing Agent Stoichiometry: Ensure you are using a sufficient excess of the reducing agent (hydride source).

  • Catalyst Deactivation: The catalyst may be deactivating over the course of the reaction. This can be due to impurities in the substrate or solvent, or inherent instability of the catalyst under the reaction conditions.

Q3: How do I choose between a chemical catalyst and a biocatalyst (enzyme) for my stereoselective reduction?

A3: The choice between a chemical catalyst and a biocatalyst depends on several factors:

  • Selectivity: Biocatalysts, such as keto reductases (KREDs), often exhibit extremely high enantioselectivity (>99% ee) and can be highly specific for a particular substrate.[1] Chemical catalysts can also be highly selective, but may require more optimization of ligands and reaction conditions.

  • Reaction Conditions: Biocatalytic reductions are typically performed under mild conditions (aqueous buffer, near-neutral pH, room temperature), which can be advantageous for sensitive substrates. Chemical reductions may require anhydrous conditions, cryogenic temperatures, or inert atmospheres.

  • Substrate Scope: While the substrate scope of enzymes is ever-expanding, some substrates may not be accepted by known enzymes. Chemical catalysts may offer a broader substrate scope.

  • Cost and Availability: The cost and availability of the catalyst can be a deciding factor. Some enzymes are commercially available and can be cost-effective, especially when used as whole-cell biocatalysts. Chiral ligands for metal catalysts can be expensive.

  • Downstream Processing: Removal of a water-soluble enzyme from an organic product can be straightforward. However, residual metals from chemical catalysts may require specific purification steps to meet regulatory requirements in pharmaceutical applications.

Q4: I have obtained a mixture of diastereomers. What are the common methods for their separation?

A4: The separation of diastereomers is a common challenge. Here are some effective techniques:

  • Column Chromatography: This is the most common method for separating diastereomers at the lab scale. Careful selection of the stationary phase (e.g., silica gel, alumina) and the eluent system is crucial. It may require screening different solvent systems to achieve good separation.

  • Preparative HPLC: For difficult separations or when high purity is required, preparative High-Performance Liquid Chromatography (HPLC) can be employed. Chiral stationary phases are not necessary for separating diastereomers.

  • Crystallization: If one diastereomer is crystalline and has significantly lower solubility in a particular solvent system than the other, fractional crystallization can be an effective and scalable purification method.

  • Derivatization: In some cases, derivatizing the mixture with a chiral resolving agent can form new diastereomers that are more easily separated by chromatography or crystallization. The original functionality can then be regenerated.

Troubleshooting Guides

Guide 1: Low Diastereoselectivity in the Reduction of N-Boc-4-hydroxy-L-proline Derivatives
Symptom Potential Cause Troubleshooting Action Expected Outcome
Poor diastereomeric ratio (d.r.)Suboptimal Reducing AgentScreen different reducing agents (e.g., NaBH₄, L-Selectride®, Red-Al®). Consider the steric bulk of the reducing agent.Improved d.r. due to better facial selectivity of the hydride attack.
Low selectivity at room temperatureInsufficient thermal controlPerform the reaction at lower temperatures (e.g., 0 °C, -20 °C, or -78 °C).Increased diastereoselectivity as the kinetic product is favored at lower temperatures.
Inconsistent results between batchesMoisture or air sensitivityEnsure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents.Reproducible and potentially higher diastereoselectivity.
Catalyst poisoningImpurities in the substrate or solventPurify the starting material and use high-purity, anhydrous solvents.Consistent catalyst performance and improved selectivity.
Guide 2: Inefficient Enzymatic Reduction of a Prochiral Hydroxypyrrolidinone
Symptom Potential Cause Troubleshooting Action Expected Outcome
Low enantiomeric excess (% ee)Suboptimal enzyme selectionScreen a panel of keto reductases (KREDs) with known selectivities (e.g., from Codexis or other suppliers).Identification of an enzyme with high enantioselectivity for the target substrate.
Low conversionInsufficient cofactor regenerationEnsure an efficient cofactor regeneration system is in place (e.g., using isopropanol with the enzyme or a glucose/glucose dehydrogenase system).Drive the equilibrium towards the product side, leading to higher conversion.
Enzyme inhibitionSubstrate or product inhibitionPerform the reaction at a lower substrate concentration or consider in-situ product removal.Improved enzyme activity and higher conversion.
Incorrect pH or bufferSuboptimal reaction environmentScreen different pH values and buffer systems to find the optimal conditions for the specific KRED.Enhanced enzyme activity and stability, leading to better performance.

Data Presentation

Table 1: Comparison of Catalysts for the Stereoselective Reduction of N-Boc-3-pyrrolidinone

Catalyst/EnzymeReducing Agent/CofactorSolvent/BufferTemp. (°C)Yield (%)Enantiomeric Excess (ee, %)Reference
KRED-P1-B02IsopropanolKPi buffer (pH 7.0)3090 (isolated)>99 (R)[1]
KRED-P2-C02IsopropanolKPi buffer (pH 7.0)3085 (isolated)>99 (S)[1]
Baker's YeastSucroseWaterRT90-95High (S)[2]

Table 2: Diastereoselective Reduction of 4-Hydroxypyrrolidin-2-one Derivatives

SubstrateCatalyst/Reducing AgentSolventTemp. (°C)Diastereomeric Ratio (d.r.)Yield (%)Reference
4-Hydroxy-1-tritylpyrrolidin-2-oneNaBH₄Methanol01:1 (cis:trans)90[3]
4-Hydroxy-1-tritylpyrrolidin-2-oneL-Selectride®THF-784:1 (cis:trans)92[4]
4-Hydroxy-1-tritylpyrrolidin-2-oneRed-Al®THF-781:4 (cis:trans)-[5]

Experimental Protocols

Protocol 1: General Procedure for Biocatalytic Reduction of N-Boc-3-pyrrolidinone using a Keto Reductase (KRED)
  • Preparation of the Reaction Mixture: In a suitable reaction vessel, prepare a solution of N-Boc-3-pyrrolidinone (1.0 eq) in a minimal amount of a water-miscible co-solvent (e.g., isopropanol or DMSO).

  • Buffer and Cofactor: To this solution, add a buffered aqueous solution (e.g., 100 mM potassium phosphate buffer, pH 7.0) containing the cofactor NAD(P)H (typically 1-5 mol%). If using a cofactor regeneration system, add the components at this stage (e.g., isopropanol as a cosubstrate for the KRED, or glucose and glucose dehydrogenase).

  • Enzyme Addition: Initiate the reaction by adding the keto reductase (as a lyophilized powder or a solution). The enzyme loading is typically in the range of 1-10% (w/w) relative to the substrate.

  • Reaction Conditions: Stir the reaction mixture at a controlled temperature (usually between 25-40 °C). Monitor the progress of the reaction by TLC or LC-MS.

  • Workup and Purification: Once the reaction is complete, quench the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate). Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired chiral N-Boc-3-hydroxypyrrolidine.

Protocol 2: Diastereoselective Reduction of a 4-Hydroxypyrrolidin-2-one using L-Selectride®
  • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add a solution of the 4-hydroxypyrrolidin-2-one substrate (1.0 eq) in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Reducing Agent: Slowly add L-Selectride® (1.0 M solution in THF, typically 1.1-1.5 eq) dropwise to the cooled solution via a syringe.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor its progress by TLC.

  • Quenching: Once the starting material is consumed, carefully quench the reaction at -78 °C by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup and Extraction: Allow the mixture to warm to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate). Separate the layers and wash the organic layer with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to separate the diastereomers and obtain the desired product.

Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start: Substrate (Hydroxypyrrolidine) catalyst_selection Catalyst Selection start->catalyst_selection Choose catalyst type reagent_prep Reagent & Solvent Preparation catalyst_selection->reagent_prep reaction_setup Reaction Setup (Inert atmosphere, Temp. control) reagent_prep->reaction_setup reaction_monitoring Reaction Monitoring (TLC, LC-MS) reaction_setup->reaction_monitoring quenching Quenching reaction_monitoring->quenching Reaction Complete extraction Extraction quenching->extraction purification Purification (Column Chromatography) extraction->purification analysis Stereochemical Analysis (Chiral HPLC/GC, NMR) purification->analysis end End: Pure Stereoisomer analysis->end

Caption: General experimental workflow for stereoselective reduction.

troubleshooting_workflow start Problem: Low Stereoselectivity check_temp Is the reaction temperature optimized? start->check_temp lower_temp Lower Reaction Temperature check_temp->lower_temp No check_catalyst Is the catalyst optimal? check_temp->check_catalyst Yes re_evaluate Re-evaluate Results lower_temp->re_evaluate screen_catalysts Screen Different Catalysts/Ligands check_catalyst->screen_catalysts No check_solvent Is the solvent optimal? check_catalyst->check_solvent Yes screen_catalysts->re_evaluate screen_solvents Screen Different Solvents check_solvent->screen_solvents No check_reagent Is the reducing agent optimal? check_solvent->check_reagent Yes screen_solvents->re_evaluate screen_reagents Screen Different Reducing Agents check_reagent->screen_reagents No check_reagent->re_evaluate Yes screen_reagents->re_evaluate

Caption: Troubleshooting logic for low stereoselectivity.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of (2S,4R)-1-Boc-2-cyano-4-hydroxypyrrolidine Derivatives as Dipeptidyl Peptidase IV Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activity of (2S,4R)-1-Boc-2-cyano-4-hydroxypyrrolidine derivatives, focusing on their role as inhibitors of Dipeptidyl Peptidase IV (DPP-IV). DPP-IV is a well-established therapeutic target for the management of type 2 diabetes mellitus. The inhibition of this enzyme prolongs the action of incretin hormones, such as glucagon-like peptide-1 (GLP-1), leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release.

The 2-cyanopyrrolidine scaffold has emerged as a key pharmacophore for potent and selective DPP-IV inhibitors. Modifications at the 4-position of the pyrrolidine ring, including the introduction of a hydroxyl group, have been explored to optimize the potency, selectivity, and pharmacokinetic properties of these inhibitors. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways to offer an objective comparison of these derivatives with other relevant alternatives.

Comparative Biological Activity

The following tables summarize the in vitro DPP-IV inhibitory activity of various 2-cyanopyrrolidine derivatives. The data highlights the structure-activity relationships (SAR), particularly the influence of substitutions at the 1- and 4-positions of the pyrrolidine ring.

Table 1: DPP-IV Inhibitory Activity of 4-Substituted-2-cyanopyrrolidine Derivatives

Compound IDR (Substitution at N-1)X (Substitution at C-4)DPP-IV IC50 (µM)
1a BocH>100
1b Boc(4R)-OH-
2a AminoacetylH0.089
2b Aminoacetyl(4S)-F0.017 [1]
2c Aminoacetyl(4R)-F0.026
2d Aminoacetyl(4R)-OH0.045
Vildagliptin --0.063
Sitagliptin --0.018

Note: A lower IC50 value indicates higher inhibitory potency. Data for 1b with the specific Boc protecting group and 4-hydroxy substitution was not available in the reviewed literature in the form of a direct IC50 value, as the Boc group is typically removed or replaced with other acyl groups for biological activity.

Table 2: Selectivity of Key 2-Cyanopyrrolidine Derivatives

CompoundDPP-IV IC50 (µM)DPP-8 IC50 (µM)DPP-9 IC50 (µM)Selectivity (DPP-8/DPP-IV)Selectivity (DPP-9/DPP-IV)
Compound 17a (a 4-fluoro derivative) [1]0.017 22.519.813241164
Compound 9l (a 4-fluoro derivative) [2]0.01 8.985.66898566

Note: High selectivity for DPP-IV over related proteases like DPP-8 and DPP-9 is crucial for minimizing potential side effects.

Experimental Protocols

The following is a detailed methodology for a typical in vitro Dipeptidyl Peptidase IV (DPP-IV) inhibitor screening assay.

DPP-IV Inhibitory Activity Assay Protocol

1. Materials and Reagents:

  • Human recombinant DPP-IV enzyme
  • DPP-IV substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
  • Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.5)
  • Test compounds (e.g., (2S,4R)-1-acyl-2-cyano-4-hydroxypyrrolidine derivatives) and a reference inhibitor (e.g., Sitagliptin)
  • 96-well black microplates
  • Fluorescence microplate reader

2. Enzyme and Substrate Preparation:

  • The DPP-IV enzyme is diluted to a working concentration in the assay buffer.
  • The Gly-Pro-AMC substrate is dissolved in a suitable solvent (e.g., DMSO) and then diluted to the final working concentration in the assay buffer.

3. Assay Procedure:

  • A defined volume of the assay buffer is added to the wells of the 96-well plate.
  • Serial dilutions of the test compounds and the reference inhibitor are added to the respective wells.
  • The reaction is initiated by adding the DPP-IV enzyme to all wells except for the blank (no enzyme).
  • The plate is incubated at a controlled temperature (e.g., 37°C) for a specific period (e.g., 30 minutes).
  • Following incubation, the substrate solution (Gly-Pro-AMC) is added to all wells.
  • The fluorescence is measured kinetically or at a fixed time point using a microplate reader with an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 460 nm.

4. Data Analysis:

  • The rate of the enzymatic reaction is determined from the increase in fluorescence over time.
  • The percentage of inhibition for each compound concentration is calculated relative to the control (enzyme activity without inhibitor).
  • The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Mechanisms

The primary mechanism of action for this compound derivatives as antidiabetic agents is the inhibition of the DPP-IV enzyme. The following diagram illustrates the role of DPP-IV in the GLP-1 signaling pathway.

DPP4_Pathway cluster_0 Gut (Post-Meal) cluster_1 Pancreatic Islets cluster_2 Target Tissues Food Intake Food Intake GLP-1 Release GLP-1 Release Food Intake->GLP-1 Release stimulates Beta-cells Beta-cells Insulin Release Insulin Release Beta-cells->Insulin Release increases Alpha-cells Alpha-cells Glucagon Release Glucagon Release Alpha-cells->Glucagon Release decreases Glucose Uptake Glucose Uptake Active GLP-1 Active GLP-1 GLP-1 Release->Active GLP-1 Active GLP-1->Beta-cells stimulates Active GLP-1->Alpha-cells inhibits DPP-IV DPP-IV Active GLP-1->DPP-IV inactivated by Inactive GLP-1 Inactive GLP-1 DPP-IV->Inactive GLP-1 Inhibitor (2S,4R)-2-Cyano-4-hydroxy pyrrolidine Derivative Inhibitor->DPP-IV inhibits Insulin Release->Glucose Uptake promotes Glucose Production\n(Liver) Glucose Production (Liver) Glucagon Release->Glucose Production\n(Liver) decreases

Caption: DPP-IV Inhibition Pathway

The experimental workflow for identifying and characterizing DPP-IV inhibitors is a multi-step process that begins with the synthesis of the compounds and progresses through in vitro and in vivo testing.

Experimental_Workflow Start Synthesis Chemical Synthesis of (2S,4R)-2-Cyano-4-hydroxy pyrrolidine Derivatives Start->Synthesis Purification Purification and Structural Characterization (NMR, MS) Synthesis->Purification InVitro In Vitro DPP-IV Inhibition Assay Purification->InVitro IC50 Determine IC50 Value InVitro->IC50 Selectivity Selectivity Profiling (DPP-8, DPP-9) IC50->Selectivity InVivo In Vivo Efficacy Studies (e.g., Oral Glucose Tolerance Test in animal models) Selectivity->InVivo PK Pharmacokinetic (PK) Profiling InVivo->PK Lead Lead Candidate Identification PK->Lead

Caption: DPP-IV Inhibitor Discovery Workflow

References

A Comparative Guide to the Synthetic Routes of Chiral 4-Hydroxypyrrolidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chiral 4-hydroxypyrrolidines are pivotal structural motifs in a vast array of pharmaceuticals and biologically active compounds. Their stereochemistry profoundly influences pharmacological activity, making the development of efficient and stereoselective synthetic routes a critical endeavor in medicinal chemistry and drug development. This guide provides an objective comparison of three prominent synthetic strategies for accessing enantiopure 4-hydroxypyrrolidines: synthesis from the chiral pool, chemoenzymatic synthesis, and asymmetric reduction of a prochiral ketone.

Comparison of Synthetic Routes

The selection of a synthetic route to a chiral 4-hydroxypyrrolidine is often a balance between factors such as stereochemical control, yield, scalability, and the availability of starting materials. The following table summarizes the quantitative data for the three distinct approaches detailed in this guide.

ParameterRoute 1: Chiral Pool (from L-Hydroxyproline)Route 2: Chemoenzymatic SynthesisRoute 3: Asymmetric Reduction (CBS)
Starting Material trans-4-Hydroxy-L-prolinePyrrolidineN-Boc-pyrrolidin-4-one
Key Transformation Protection and EsterificationPhotoenzymatic C-H Oxyfunctionalization and Biocatalytic ReductionAsymmetric Ketone Reduction
Chiral Reagent/Catalyst L-Hydroxyproline (inherent chirality)Keto Reductase (KRED)(R)-CBS-Oxazaborolidine
Overall Yield ~100% (for N-Boc methyl ester)[1]Up to 45%[2]High (Specific data not available in cited abstract)
Enantiomeric Excess (ee) >99% (starting material dependent)>99%[2]High (expected for CBS reductions)
Number of Steps 2 (for protected derivative)1 (one-pot)1
Key Advantages Readily available and inexpensive chiral starting material, high enantiopurity.High enantioselectivity, mild reaction conditions, one-pot procedure.High enantioselectivity, predictable stereochemistry.
Key Disadvantages May require additional steps for functional group manipulation.Moderate yield, requires specialized enzymes and photochemical setup.Requires stoichiometric borane reagent and a chiral catalyst.

Experimental Protocols

Route 1: Synthesis from the Chiral Pool (N-Boc Protection and Esterification of trans-4-Hydroxy-L-proline)

This method utilizes the naturally occurring and enantiopure amino acid, trans-4-hydroxy-L-proline, as the starting material. The inherent chirality of the starting material directs the stereochemistry of the final product. The following protocol describes the synthesis of N-Boc-trans-4-hydroxy-L-proline methyl ester, a versatile intermediate.[1]

Step 1: Esterification of trans-4-Hydroxy-L-proline

  • To a suspension of trans-4-hydroxy-L-proline in methanol, thionyl chloride is added dropwise at 0 °C.

  • The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

  • The solvent is removed under reduced pressure to yield trans-4-hydroxy-L-proline methyl ester hydrochloride.

Step 2: N-Boc Protection

  • The hydrochloride salt from Step 1 is suspended in dichloromethane and cooled to 0 °C.

  • Triethylamine, 4-(dimethylamino)pyridine (DMAP), and di-tert-butyl dicarbonate (Boc anhydride) are added sequentially.

  • The reaction mixture is allowed to warm to room temperature and stirred for 2 hours.

  • After workup and purification, N-Boc-trans-4-hydroxy-L-proline methyl ester is obtained as a white solid.[1]

Route 2: Chemoenzymatic Synthesis (One-Pot Photoenzymatic Synthesis of N-Boc-3-hydroxypyrrolidine)

This innovative one-pot approach combines a photochemical C-H activation with a highly selective enzymatic reduction to produce chiral hydroxypyrrolidines with excellent enantiomeric excess.[2] While the specific example details the synthesis of the 3-hydroxy isomer, the principles can be extended to the synthesis of 4-hydroxy analogues.

  • A solution of pyrrolidine in a suitable solvent is subjected to photochemical oxyfunctionalization to generate the corresponding pyrrolidinone in situ.

  • N-protection is then carried out in the same pot by adding di-tert-butyl dicarbonate to form N-Boc-pyrrolidinone.

  • A keto reductase (KRED) enzyme and a suitable cofactor (e.g., NADPH) are then introduced into the reaction mixture.

  • The enzymatic reduction of the prochiral ketone proceeds with high stereoselectivity to yield the chiral N-Boc-hydroxypyrrolidine.

  • The reaction is incubated at a controlled temperature (e.g., 30 °C) for approximately 20 hours.

  • The product is then isolated and purified, affording the chiral alcohol with up to 45% overall yield and >99% enantiomeric excess.[2]

Route 3: Asymmetric Reduction of a Prochiral Ketone (Corey-Bakshi-Shibata Reduction)

The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely used method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols. This route involves the use of a chiral oxazaborolidine catalyst.

  • To a solution of the chiral catalyst, (R)-2-Methyl-CBS-oxazaborolidine, in a dry, aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere, a borane source (e.g., borane-dimethyl sulfide complex) is added at a controlled temperature.

  • The prochiral ketone, N-Boc-pyrrolidin-4-one, dissolved in THF, is then added dropwise to the catalyst-borane complex.

  • The reaction is stirred at the specified temperature until completion, as monitored by TLC.

  • The reaction is then carefully quenched, typically with methanol, followed by an aqueous workup.

  • The resulting chiral N-Boc-4-hydroxypyrrolidine is purified by chromatography to yield the enantiomerically enriched product.

Visualization of Synthetic Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the three synthetic strategies described above.

chiral_pool_synthesis start trans-4-Hydroxy-L-proline esterification Esterification (SOCl2, MeOH) start->esterification protection N-Boc Protection (Boc2O, Et3N, DMAP) esterification->protection product N-Boc-(2S,4R)-4-hydroxypyrrolidine-2-carboxylate protection->product chemoenzymatic_synthesis cluster_one_pot start Pyrrolidine one_pot One-Pot Reaction start->one_pot product Chiral N-Boc-hydroxypyrrolidine one_pot->product photooxy 1. Photo-oxyfunctionalization nboc 2. N-Boc Protection enzymatic 3. Enzymatic Reduction (KRED) asymmetric_reduction start N-Boc-pyrrolidin-4-one reduction Asymmetric Reduction start->reduction product Chiral N-Boc-4-hydroxypyrrolidine reduction->product catalyst (R)-CBS-Oxazaborolidine catalyst->reduction reagent Borane (BH3) reagent->reduction

References

The Pivotal Role of (2S,4R)-1-Boc-2-cyano-4-hydroxypyrrolidine as a Privileged Scaffold in Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a core molecular scaffold is a critical decision that profoundly influences the ultimate therapeutic efficacy and pharmacokinetic profile of a drug candidate. Among the plethora of heterocyclic structures, the pyrrolidine ring, and specifically its functionalized derivatives, has emerged as a cornerstone in medicinal chemistry.[1] This guide provides an objective, data-driven comparison of the efficacy of (2S,4R)-1-Boc-2-cyano-4-hydroxypyrrolidine as a scaffold versus other prominent heterocycles, with a focus on its application in the development of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors for the treatment of type 2 diabetes.

The pyrrolidine nucleus is a key structural motif in numerous pharmaceuticals due to its ability to introduce a basic nitrogen atom, crucial for target engagement, and to provide a three-dimensional framework that can effectively explore chemical space.[1][2] The subject of this guide, this compound, incorporates several key features that enhance its utility as a scaffold: the Boc-protected amine allows for straightforward synthetic manipulation, the cyano group can act as a key pharmacophore, and the hydroxy group provides a handle for further functionalization and can influence physicochemical properties such as solubility.

Comparative Efficacy of Heterocyclic Scaffolds in DPP-IV Inhibition

The inhibition of DPP-IV is a validated therapeutic strategy for managing type 2 diabetes. This enzyme is responsible for the degradation of incretin hormones like glucagon-like peptide-1 (GLP-1), which play a vital role in regulating glucose homeostasis. By inhibiting DPP-IV, the levels of active GLP-1 are increased, leading to enhanced insulin secretion and suppressed glucagon release.[1]

The this compound scaffold has been extensively utilized in the design of potent DPP-IV inhibitors. The cyanopyrrolidine moiety is a well-established pharmacophore that mimics the proline residue of natural DPP-IV substrates. Below is a comparative summary of the in vitro efficacy (IC50 values) of various heterocyclic scaffolds as DPP-IV inhibitors.

Scaffold ClassRepresentative Compound/DerivativeDPP-IV IC50 (nM)Reference
Cyanopyrrolidine NVP-DPP728 (a cyanopyrrolidine derivative)11[3]
Cyanopyrrolidine 1-({[1-(Hydroxymethyl)cyclopentyl]amino}acetyl)pyrrolidine-2,5-cis-dicarbonitrileNot specified, but described as a potent inhibitor[4]
α-Amino Pyrrole-2-CarbonitrileCompound 534[5]
α-Amino Pyrrole-2-CarbonitrileCompound 5410[5]
1,2,3-Triazole-5-CarboximidamideCompound 26.57 (µM)[5]
TriazolopiperazineCompound 32[5]
TriazolopiperazineCompound 42[5]
ThiazoloquinazolineCompound 271.12[5][6]
Fused β-homophenylalanineCompound 570.87[5][6]
Quinoxaline-6-sulfonamideCompound I6.7[7]
Quinoxaline-6-sulfonamideCompound II39[7]
Angular-Substituted[8][9]Thiazino[3,4-a]IsoquinolineCompound 4g350[10]

Note: The IC50 values presented are from different studies and may have been determined under varying experimental conditions. Direct comparison should be made with caution.

Physicochemical and Pharmacokinetic Properties: A Comparative Overview

Beyond target affinity, the overall success of a drug candidate is dictated by its absorption, distribution, metabolism, and excretion (ADME) properties. The choice of a central scaffold plays a significant role in determining these characteristics.

PropertyThis compound (Predicted)PiperidineAzetidineGeneral Observations for Other Heterocycles
Molecular Weight ( g/mol ) ~242.26~85.15 (unsubstituted)~57.09 (unsubstituted)Varies widely based on structure and substitution.
pKa (Conjugate Acid) Estimated to be lower than pyrrolidine due to electron-withdrawing groups~11.22~11.29Varies significantly. For example, the pKa of pyrazole is ~2.5.
logP (Octanol/Water) Estimated to be relatively low (hydrophilic)~0.84Typically lower than piperidineCan range from very hydrophilic to very lipophilic.
Metabolic Stability The pyrrolidine ring is generally stable, but specific substitutions can be sites of metabolism.Generally stable, but can be susceptible to oxidation adjacent to the nitrogen.Ring strain can sometimes lead to different metabolic pathways.Highly dependent on the specific ring system and its substituents.
Conformational Flexibility Adopts flexible envelope and twist conformations.Prefers a more rigid chair conformation.High ring strain leads to a more planar and rigid structure.Aromatic heterocycles are planar, while saturated heterocycles have varying degrees of flexibility.

Experimental Protocols

Synthesis of this compound Derivatives (General Procedure)

The synthesis of cyanopyrrolidine-based DPP-IV inhibitors often starts from commercially available protected hydroxyproline derivatives. A general synthetic route is outlined below:

  • Protection of Hydroxyproline: Commercially available (2S,4R)-4-hydroxy-L-proline is first protected at the nitrogen atom, typically with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc2O).

  • Amide Coupling: The carboxylic acid of the Boc-protected hydroxyproline is then coupled with a desired amine. This is often achieved using standard peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).

  • Conversion to Nitrile: The primary amide at the 2-position is then dehydrated to the corresponding nitrile. This can be accomplished using various dehydrating agents, such as trifluoroacetic anhydride (TFAA) or cyanuric chloride.

In Vitro DPP-IV Inhibition Assay (Fluorescence-Based)

This protocol outlines a common method for determining the in vitro inhibitory activity of test compounds against DPP-IV.

  • Reagent Preparation:

    • Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 8.0).

    • DPP-IV Enzyme Solution: Recombinant human DPP-IV is diluted to a working concentration in the assay buffer.

    • Substrate Solution: A fluorogenic substrate, such as Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC), is dissolved in the assay buffer.

    • Test Compound Solutions: Test compounds are dissolved in DMSO to create stock solutions, which are then serially diluted.

  • Assay Procedure:

    • In a 96-well microplate, add the test compound solution and the DPP-IV enzyme solution.

    • Incubate the plate at 37°C for a specified period (e.g., 10 minutes).

    • Initiate the enzymatic reaction by adding the substrate solution to each well.

    • Incubate the plate at 37°C for a further period (e.g., 30 minutes).

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., λex=360 nm / λem=460 nm for AMC).

    • The percent inhibition is calculated by comparing the fluorescence of the wells containing the test compound to the control wells (with and without the enzyme).

    • IC50 values are determined by plotting the percent inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.[11]

Microsomal Stability Assay

This assay is used to assess the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.

  • Reagent Preparation:

    • Liver Microsomes: Pooled human or animal liver microsomes.

    • NADPH regenerating system (Cofactor).

    • Test Compound.

    • Control Compounds (e.g., a known stable and a known unstable compound).

  • Assay Procedure:

    • The test compound is incubated with liver microsomes and the NADPH regenerating system at 37°C.

    • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, 60 minutes).

    • The reaction is quenched at each time point by adding a cold organic solvent (e.g., acetonitrile).

  • Data Analysis:

    • The concentration of the parent compound remaining at each time point is quantified using LC-MS/MS.

    • The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[11][12][13][14]

Kinetic Solubility Assay

This high-throughput assay provides an early assessment of a compound's solubility.

  • Sample Preparation:

    • A stock solution of the test compound is prepared in DMSO.

  • Assay Procedure:

    • A small volume of the DMSO stock solution is added to an aqueous buffer (e.g., phosphate-buffered saline, PBS) in a microplate well.

    • The plate is shaken for a defined period (e.g., 1-2 hours) to allow for dissolution.

  • Detection and Quantification:

    • Nephelometry: The amount of precipitated compound is measured by light scattering.

    • Direct UV/LC-MS: The solution is filtered to remove any precipitate, and the concentration of the dissolved compound in the filtrate is determined by UV-spectroscopy or LC-MS.[8][9][15][16][17]

Visualizing the Landscape: Signaling Pathways and Discovery Workflows

To better illustrate the context in which these scaffolds operate, the following diagrams, generated using Graphviz, depict the relevant biological pathway and a generalized drug discovery workflow.

DPP-IV Inhibition and GLP-1 Signaling Pathway cluster_gut Gut cluster_circulation Circulation cluster_pancreas Pancreas Food Food Intake L_Cell Intestinal L-Cells Food->L_Cell stimulates GLP1_active Active GLP-1 L_Cell->GLP1_active releases DPP4 DPP-IV Enzyme GLP1_active->DPP4 degraded by Beta_Cell Pancreatic Beta-Cells GLP1_active->Beta_Cell stimulates Alpha_Cell Pancreatic Alpha-Cells GLP1_active->Alpha_Cell inhibits GLP1_inactive Inactive GLP-1 DPP4->GLP1_inactive DPP4_Inhibitor (2S,4R)-1-Boc-2-cyano-4- hydroxypyrrolidine Scaffold DPP4_Inhibitor->DPP4 inhibits Insulin Insulin Secretion Beta_Cell->Insulin Glucose_Control Improved Glycemic Control Insulin->Glucose_Control leads to Glucagon Glucagon Secretion Alpha_Cell->Glucagon Glucagon->Glucose_Control (suppression) leads to

Caption: DPP-IV Inhibition and GLP-1 Signaling Pathway.

Scaffold Hopping Workflow in Drug Discovery Start Initial Hit Compound (e.g., with known scaffold) Deconstruction Deconstruct into Core Scaffold and Peripheral Groups Start->Deconstruction Reconstruction Combine Peripheral Groups with New Scaffolds Deconstruction->Reconstruction Scaffold_DB Virtual Library of Alternative Scaffolds (e.g., Pyrrolidines, Piperidines, Azetidines, etc.) Scaffold_DB->Reconstruction Virtual_Screening In Silico Screening (Docking, ADME Prediction) Reconstruction->Virtual_Screening Synthesis Chemical Synthesis of Promising Candidates Virtual_Screening->Synthesis Bio_Assay In Vitro Biological Assays (e.g., DPP-IV Inhibition) Synthesis->Bio_Assay Lead_Opt Lead Optimization Bio_Assay->Lead_Opt Iterative Process Lead_Opt->Bio_Assay

Caption: Scaffold Hopping Workflow in Drug Discovery.

Conclusion

The this compound scaffold stands out as a highly effective and versatile starting point in drug discovery, particularly for the development of DPP-IV inhibitors. Its inherent structural features, including stereochemistry and multiple points for functionalization, allow for the fine-tuning of both potency and pharmacokinetic properties. While other heterocyclic scaffolds, such as thiazoloquinazolines and fused β-homophenylalanines, have demonstrated exceptional potency against DPP-IV, the cyanopyrrolidine framework remains a privileged and well-validated scaffold. The choice of a scaffold is ultimately a multi-parameter optimization problem, and a thorough understanding of the comparative efficacy and properties of different heterocyclic systems is paramount for the rational design of novel therapeutics. This guide provides a foundational comparison to aid researchers in making informed decisions in their drug discovery endeavors.

References

A Comparative Spectroscopic Analysis of (2S,4R)-1-Boc-2-cyano-4-hydroxypyrrolidine and Its Diastereomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and medicinal chemistry, the precise characterization of chiral molecules is paramount. Pyrrolidine scaffolds, in particular, are privileged structures found in numerous bioactive compounds. This guide provides a comparative spectroscopic analysis of (2S,4R)-1-Boc-2-cyano-4-hydroxypyrrolidine and its diastereomers. Understanding the distinct spectroscopic signatures of each diastereomer is crucial for ensuring stereochemical purity, a critical factor in drug efficacy and safety.

The following sections present a detailed comparison of available spectroscopic data for the target molecule and its closely related carboxylic acid precursors. This information, gathered from various sources, will aid researchers in identifying and differentiating between these stereoisomers.

Spectroscopic Data Comparison

1H NMR Spectral Data

The proton NMR spectra are particularly informative for distinguishing between diastereomers. The chemical shifts and coupling constants of the pyrrolidine ring protons are highly sensitive to their spatial arrangement.

Compound/DiastereomerKey ¹H NMR Signals (δ ppm)
This compound Data available, but specific shifts require access to spectral databases like ChemicalBook.[1]
(2R,4R)-N-Boc-4-hydroxypyrrolidine-2-carboxylic acid (in CD3OD) 1.44 (9H, m, Boc), 1.99-2.09 (1H, m), 2.35-2.49 (1H, m), 3.32-3.35 (1H, m), 3.60 (1H, dd, J=6, 12 Hz), 4.25 (1H, dd, J=6, 12 Hz), 4.31-4.36 (1H, m).[2][3]
(2S,4S)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid Spectral data for this diastereomer's carboxylic acid precursor is available through various suppliers, though specific peak lists are not consistently published in open-access literature.[4]
(2R,4S)-N-Boc-4-hydroxy-D-proline, trans- As the enantiomer of the (2S,4R) carboxylic acid, it is expected to have an identical NMR spectrum in an achiral solvent.[5]

Note: The provided data for the carboxylic acid precursors serves as a reference to anticipate the types of spectral differences that would be observed among the cyano-substituted diastereomers. The presence of the cyano group at C2 will further influence the chemical shifts of adjacent protons.

13C NMR Spectral Data

Carbon NMR provides complementary information on the carbon framework of the molecules. The chemical shifts of the pyrrolidine ring carbons, particularly C2, C4, and C5, are expected to differ among the diastereomers.

Compound/DiastereomerKey ¹³C NMR Signals (δ ppm)
This compound Data available through specialized databases.[1]
(2R,4R)-N-Boc-4-hydroxypyrrolidine-2-carboxylic acid (in CDCl3) 172.47, 151.74, 75.81, 67.15, 55.24, 52.27, 35.97, 25.63.[2]
(2S,4S)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid Data is available from commercial suppliers upon request.[4]
(2R,4S)-N-Boc-4-hydroxy-D-proline, trans- Expected to be identical to the (2S,4R) carboxylic acid precursor in an achiral solvent.[5]
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. Key vibrational bands for these compounds include those for the hydroxyl (O-H), cyano (C≡N), and carbamate (C=O) groups. The exact position of these bands can be influenced by the stereochemistry due to differences in intramolecular hydrogen bonding.

Compound/DiastereomerKey IR Bands (cm⁻¹)
This compound Expected to show characteristic absorptions for O-H, C-H, C≡N, and the Boc C=O.
(2R,4R)-N-Boc-4-hydroxypyrrolidine-2-carboxylic acid (thin film) 3462, 2976, 2934, 1740, 1639.[2]
(2S,4S)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid Data can be obtained from suppliers.
(2R,4S)-N-Boc-4-hydroxy-D-proline, trans- Expected to have an IR spectrum identical to its enantiomer.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds. While the diastereomers will have the same molecular weight, high-resolution mass spectrometry (HRMS) can confirm the elemental composition. Fragmentation patterns in MS/MS experiments could potentially show differences between the diastereomers due to their different stereochemical arrangements, although this is not always the case.

Compound/DiastereomerMolecular WeightKey Fragmentation Peaks
All Diastereomers of 1-Boc-2-cyano-4-hydroxypyrrolidine 212.25 g/mol Expected loss of the Boc group (C5H9O2, 101.06 Da) or fragments thereof.
All Diastereomers of N-Boc-4-hydroxypyrrolidine-2-carboxylic acid 231.25 g/mol HRMS (ESI): m/z [M+H]⁺ calcd for C10H18NO5 232.1185; found 232.1171 for the (2R,4R) isomer.[2]

Experimental Protocols

The following are general experimental protocols for the spectroscopic analysis of N-Boc protected hydroxypyrrolidine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆). The choice of solvent may affect the chemical shifts, particularly of exchangeable protons (OH, NH).

  • Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is recommended for better signal dispersion, which is crucial for resolving the complex spin systems of the pyrrolidine ring.

  • Data Acquisition:

    • ¹H NMR: Acquire standard proton spectra. For detailed structural elucidation, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable for assigning proton and carbon signals, respectively.

    • ¹³C NMR: Acquire proton-decoupled ¹³C spectra. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal. This is a rapid and common method.

    • Thin Film: The sample is dissolved in a volatile solvent, and a drop of the solution is placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound.

    • KBr Pellet: A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin pellet.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: Typically, spectra are recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile, or water) at a low concentration (e.g., 1 mg/mL) and may be further diluted prior to analysis.

  • Instrumentation: An electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight (TOF), or Orbitrap) is commonly used.

  • Data Acquisition:

    • Full Scan MS: Acquire a full scan spectrum to determine the molecular weight of the compound (as [M+H]⁺, [M+Na]⁺, etc.).

    • MS/MS: For further structural information, select the molecular ion and subject it to collision-induced dissociation (CID) to obtain a fragmentation pattern.

Workflow and Logic Diagrams

To visualize the process of spectroscopic analysis and the relationship between the different techniques, the following diagrams are provided.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Diastereomeric Pyrrolidine Sample Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Solid_Prep Solid Sample Preparation (ATR, Thin Film, or KBr) Sample->Solid_Prep MS_Prep Dilution for MS Sample->MS_Prep NMR NMR Spectroscopy (¹H, ¹³C, 2D) Dissolution->NMR IR IR Spectroscopy Solid_Prep->IR MS Mass Spectrometry (HRMS, MS/MS) MS_Prep->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Diastereomeric Purity Assessment Structure_Elucidation->Purity_Assessment Comparative_Analysis Comparative Analysis Structure_Elucidation->Comparative_Analysis

Caption: General workflow for the spectroscopic analysis of pyrrolidine diastereomers.

Logical_Relationship Molecule This compound and its Diastereomers Stereochemistry Stereochemistry at C2 and C4 Molecule->Stereochemistry Spectra Spectroscopic Data (NMR, IR, MS) Stereochemistry->Spectra influences Properties Physicochemical & Biological Properties Stereochemistry->Properties determines Spectra->Properties correlates with

Caption: Logical relationship between stereochemistry, spectroscopic data, and properties.

References

A Comparative Guide to In Vitro Performance of Dipeptidyl Peptidase IV Inhibitors Synthesized from (2S,4R)-1-Boc-2-cyano-4-hydroxypyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro performance of various dipeptidyl peptidase IV (DPP-IV) inhibitors synthesized from the common starting material, (2S,4R)-1-Boc-2-cyano-4-hydroxypyrrolidine. The data presented herein is intended to inform structure-activity relationship (SAR) studies and guide the development of novel therapeutic agents for type 2 diabetes. This document summarizes key quantitative data, details experimental methodologies, and visualizes important biological pathways and workflows.

Introduction to DPP-IV Inhibition

Dipeptidyl peptidase IV (DPP-IV) is a serine protease that plays a crucial role in glucose homeostasis. It inactivates the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are responsible for stimulating insulin secretion and suppressing glucagon release in a glucose-dependent manner. By inhibiting DPP-IV, the half-life of active incretins is prolonged, leading to enhanced glycemic control. The cyanopyrrolidine scaffold, derived from this compound, has emerged as a key pharmacophore in the design of potent and selective DPP-IV inhibitors.

Performance Comparison of Synthesized Compounds

The following tables summarize the in vitro inhibitory activity of various cyanopyrrolidine derivatives against DPP-IV. For comparative purposes, data for the well-established DPP-IV inhibitors, Sitagliptin and Vildagliptin, are also included.

Table 1: In Vitro DPP-IV Inhibitory Activity of 4-Fluoropyrrolidine-2-Carbonitrile Derivatives
Compound IDSubstitution at N-1DPP-IV IC50 (µM)Reference
17a [Structure not fully specified]0.017[1]
8l [Structure not fully specified]0.05[2]
9l [Structure not fully specified]0.01[2]
Table 2: In Vitro DPP-IV Inhibitory Activity of Prolyl-Fluoropyrrolidine Derivatives
Compound IDR Group on PiperazineDPP-IV IC50 (µM)Reference
9 Aryl substituted0.83[3]
10 Aryl substituted0.43[3]
Table 3: In Vitro DPP-IV Inhibitory Activity of Comparator Compounds
CompoundDPP-IV IC50 (nM)Reference
Sitagliptin 4.38[4]
Vildagliptin ~3.5[5]

Selectivity Profile

The selectivity of DPP-IV inhibitors against other homologous dipeptidyl peptidases, such as DPP-8 and DPP-9, is a critical determinant of their safety profile. Inhibition of DPP-8 and DPP-9 has been associated with off-target toxicities.

Table 4: Selectivity of Cyanopyrrolidine Derivatives and Comparator Drugs
CompoundDPP-8/DPP-4 Selectivity RatioDPP-9/DPP-4 Selectivity RatioReference
17a 13241164[1]
9l 898566[2]

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the underlying biology and experimental procedures, the following diagrams were generated.

DPP-IV Signaling Pathway cluster_0 Gut cluster_1 Pancreas Food Intake Food Intake Incretins GLP-1 & GIP Food Intake->Incretins stimulates Insulin Secretion Insulin Secretion Incretins->Insulin Secretion stimulates Glucagon Secretion Glucagon Secretion Incretins->Glucagon Secretion inhibits DPP-IV DPP-IV Incretins->DPP-IV substrate Glucose Uptake Glucose Uptake Insulin Secretion->Glucose Uptake promotes Hepatic Glucose Production Hepatic Glucose Production Glucagon Secretion->Hepatic Glucose Production stimulates Inactive Incretins Inactive Incretins DPP-IV->Inactive Incretins inactivates DPP-IV_Inhibitor Cyanopyrrolidine Inhibitor DPP-IV_Inhibitor->DPP-IV inhibits

Caption: DPP-IV Signaling Pathway in Glucose Homeostasis.

Experimental_Workflow start Start prep Prepare Reagents: - Recombinant Human DPP-IV - Test Compounds (dissolved in DMSO) - Fluorogenic Substrate (Gly-Pro-AMC) - Assay Buffer start->prep plate Plate Preparation (96-well black plate): - Add Assay Buffer - Add Test Compound/Control - Add DPP-IV Enzyme prep->plate incubate1 Pre-incubation (e.g., 10 minutes at 37°C) plate->incubate1 add_substrate Add Fluorogenic Substrate (Gly-Pro-AMC) incubate1->add_substrate incubate2 Incubation (e.g., 30 minutes at 37°C) add_substrate->incubate2 measure Measure Fluorescence (Ex: 360 nm, Em: 460 nm) incubate2->measure analyze Data Analysis: - Calculate % Inhibition - Determine IC50 value measure->analyze end End analyze->end

Caption: In Vitro DPP-IV Inhibition Assay Workflow.

Experimental Protocols

The following is a generalized protocol for a standard in vitro DPP-IV inhibition assay, based on commonly cited methodologies.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against human DPP-IV.

Materials:

  • Recombinant Human DPP-IV enzyme

  • Test compounds synthesized from this compound

  • Reference inhibitor (e.g., Sitagliptin)

  • DPP-IV substrate: H-Gly-Pro-AMC (Aminomethylcoumarin)

  • Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compounds and reference inhibitor in DMSO.

    • Dilute the stock solutions to various concentrations with the assay buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.

    • Prepare a working solution of recombinant human DPP-IV in the assay buffer.

    • Prepare a working solution of the H-Gly-Pro-AMC substrate in the assay buffer.

  • Assay Protocol:

    • To the wells of a 96-well plate, add the following in order:

      • Assay Buffer

      • Test compound solution or reference inhibitor solution. For the control (100% activity), add an equivalent volume of assay buffer with DMSO. For the blank (no enzyme activity), add assay buffer.

      • DPP-IV enzyme solution.

    • Mix the contents of the wells gently.

    • Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes).

    • Initiate the enzymatic reaction by adding the H-Gly-Pro-AMC substrate solution to all wells.

    • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Measurement:

    • Measure the fluorescence intensity of each well using a microplate reader with an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 460 nm.

  • Data Analysis:

    • Subtract the fluorescence of the blank wells from all other wells.

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Fluorescence of test well / Fluorescence of control well)] * 100

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of DPP-IV activity, by fitting the data to a sigmoidal dose-response curve.

Conclusion

The derivatives of this compound, particularly the 4-fluorinated analogs, have demonstrated potent in vitro inhibition of DPP-IV, with some compounds exhibiting IC50 values in the low nanomolar range, comparable to or exceeding the potency of established drugs like Sitagliptin. Furthermore, the high selectivity of these compounds against DPP-8 and DPP-9 suggests a favorable safety profile. The data presented in this guide underscores the potential of this chemical scaffold in the development of next-generation DPP-IV inhibitors for the treatment of type 2 diabetes. Further investigation into the pharmacokinetic and pharmacodynamic properties of these promising compounds is warranted.

References

comparative study of different cyanating reagents for pyrrolidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Cyanating Reagent for Pyrrolidine Ring Formation via Intramolecular Strecker Reaction.

The pyrrolidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products. Its synthesis often involves the formation of a crucial carbon-nitrogen bond, and the introduction of a cyano group can provide a versatile handle for further functionalization. The intramolecular Strecker reaction, a powerful cyclization strategy, offers an efficient route to cyanopyrrolidines, which are valuable intermediates in drug discovery. The choice of a cyanating reagent in this key transformation is critical, influencing reaction efficiency, safety, and substrate scope. This guide provides a comparative study of three commonly employed cyanating reagents: Trimethylsilyl cyanide (TMSCN), Potassium cyanide (KCN), and Acetone cyanohydrin, for the synthesis of pyrrolidines.

Performance Comparison of Cyanating Reagents

The selection of a suitable cyanating agent is a trade-off between reactivity, safety, and operational simplicity. Below is a summary of the performance of these three reagents in a model intramolecular Strecker reaction of a protected 4-aminobutanal to yield a 2-cyanopyrrolidine. The data presented is a synthesis of typical yields and conditions reported in the literature for similar transformations.

Cyanating ReagentCatalyst/PromoterTypical SolventTemperature (°C)Typical Reaction Time (h)Typical Yield (%)Key Characteristics
Trimethylsilyl cyanide (TMSCN) Lewis Acid (e.g., In(OTf)₃, Sc(OTf)₃) or Fluoride Source (e.g., TBAF)Dichloromethane (DCM), Acetonitrile (MeCN)0 to 251 - 685 - 98Mild reaction conditions, high yields, compatible with a wide range of functional groups. Moisture-sensitive and relatively expensive.
Potassium cyanide (KCN) Acidic conditions (e.g., HCl, AcOH)Water, Methanol (MeOH)25 to 6012 - 2460 - 80Inexpensive and readily available. Highly toxic, requires careful handling in a well-ventilated fume hood. Reactions can be slower and may require heating.
Acetone cyanohydrin Base (e.g., Et₃N) or Lewis AcidMethanol (MeOH), Ethanol (EtOH)25 to 508 - 1670 - 90Less acutely toxic than KCN and TMSCN, acts as an in situ source of HCN. Can be slower than TMSCN and may require a catalyst.

Experimental Protocols

Detailed methodologies for the synthesis of a 2-cyanopyrrolidine derivative via an intramolecular Strecker-type reaction using each cyanating reagent are provided below. These protocols are representative and may require optimization for specific substrates.

Protocol 1: Pyrrolidine Synthesis using Trimethylsilyl cyanide (TMSCN)

This protocol is adapted from a general procedure for the synthesis of α-aminonitriles using TMSCN.

Reaction: Intramolecular cyclization of an N-protected 4-aminobutanal.

Materials:

  • N-protected 4-aminobutanal (1.0 equiv)

  • Trimethylsilyl cyanide (TMSCN) (1.2 equiv)

  • Indium(III) trifluoromethanesulfonate (In(OTf)₃) (0.1 equiv)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a stirred solution of the N-protected 4-aminobutanal in anhydrous DCM at 0 °C under an inert atmosphere (e.g., Argon), add In(OTf)₃.

  • Stir the mixture for 10 minutes.

  • Add TMSCN dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir for 1-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the product with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-cyanopyrrolidine.

Protocol 2: Pyrrolidine Synthesis using Potassium cyanide (KCN)

This protocol is a representative procedure for a classical Strecker reaction adapted for an intramolecular cyclization.

Reaction: Intramolecular cyclization of a 4-aminobutanal hydrochloride salt.

Materials:

  • 4-Aminobutanal hydrochloride salt (1.0 equiv)

  • Potassium cyanide (KCN) (1.1 equiv)

  • Methanol (MeOH)

  • Water

Procedure:

  • Caution: KCN is highly toxic. All manipulations should be performed in a certified fume hood, and appropriate personal protective equipment must be worn.

  • Dissolve the 4-aminobutanal hydrochloride salt in a mixture of methanol and water.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of KCN in water to the stirred reaction mixture.

  • Allow the reaction to warm to room temperature and then heat to 40-60 °C for 12-24 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully neutralize with a dilute acid (e.g., 1 M HCl) in the fume hood.

  • Extract the product with a suitable organic solvent (e.g., Ethyl Acetate) (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Pyrrolidine Synthesis using Acetone cyanohydrin

This protocol provides a method using a less volatile and safer cyanide source.

Reaction: Intramolecular cyclization of an N-protected 4-aminobutanal.

Materials:

  • N-protected 4-aminobutanal (1.0 equiv)

  • Acetone cyanohydrin (1.5 equiv)

  • Triethylamine (Et₃N) (0.2 equiv)

  • Methanol (MeOH)

Procedure:

  • To a solution of the N-protected 4-aminobutanal in methanol, add triethylamine.

  • Stir the mixture at room temperature for 10 minutes.

  • Add acetone cyanohydrin dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (40-50 °C) for 8-16 hours, monitoring by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., Ethyl Acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Reaction Pathway

The intramolecular Strecker reaction proceeds through the formation of a cyclic iminium ion intermediate, which is then attacked by the cyanide nucleophile. The following diagrams illustrate the general reaction mechanism and a typical experimental workflow.

Strecker_Mechanism cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Cyanide Attack Aminoaldehyde R-NH-(CH₂)₃-CHO Protonation H⁺ Aminoaldehyde->Protonation Protonated_Aldehyde R-NH-(CH₂)₃-CH=O⁺H Protonation->Protonated_Aldehyde Cyclization Intramolecular Nucleophilic Attack Protonated_Aldehyde->Cyclization Cyclic_Intermediate Hydroxypyrrolidine Cyclization->Cyclic_Intermediate Dehydration - H₂O Cyclic_Intermediate->Dehydration Iminium_Ion Cyclic Iminium Ion Dehydration->Iminium_Ion Cyanide CN⁻ Iminium_Ion->Cyanide Cyanopyrrolidine 2-Cyanopyrrolidine Cyanide->Cyanopyrrolidine

Caption: General mechanism of the intramolecular Strecker reaction.

Experimental_Workflow Start Start: Amino Aldehyde Reaction Add Cyanating Reagent & Catalyst/Promoter in Solvent Start->Reaction Stirring Stir at appropriate temperature and time Reaction->Stirring Monitoring Monitor reaction by TLC Stirring->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Product Final Product: 2-Cyanopyrrolidine Purification->Product

Caption: A typical experimental workflow for pyrrolidine synthesis.

Conclusion

The choice of cyanating reagent for pyrrolidine synthesis via an intramolecular Strecker reaction is a critical decision that impacts the overall success of the synthesis.

  • TMSCN is often the reagent of choice for its high reactivity, mild reaction conditions, and broad functional group tolerance, making it ideal for complex molecule synthesis, despite its higher cost and moisture sensitivity.

  • KCN remains a viable, cost-effective option, particularly for large-scale synthesis where cost is a primary concern. However, its high toxicity and the often harsher reaction conditions required are significant drawbacks.

  • Acetone cyanohydrin presents a good balance between reactivity and safety, offering a less hazardous alternative to KCN and TMSCN. It is a practical choice for many applications, especially when extreme reactivity is not required.

Researchers and drug development professionals should carefully consider the specific requirements of their synthetic target, including scale, cost, and safety, to select the most appropriate cyanating reagent for their pyrrolidine synthesis.

A Comparative Guide to the Validation of Analytical Methods for Hydroxypyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The validation of analytical methods is a critical step in drug development and quality control, ensuring that measurements are accurate, reliable, and reproducible. For hydroxypyrrolidine derivatives, a class of compounds significant in medicinal chemistry, robust analytical methods are essential for purity determination, stability studies, and pharmacokinetic analysis. This guide provides a comparative overview of common analytical techniques, focusing on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), complete with experimental protocols and performance data.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of non-volatile or thermally sensitive compounds like many hydroxypyrrolidine derivatives. Its versatility allows for various modes of separation and detection.

1. Reversed-Phase HPLC with UV Detection

This is the most common HPLC mode. However, many hydroxypyrrolidine derivatives lack a strong chromophore, making direct UV detection challenging. Pre-column derivatization can be employed to overcome this limitation by introducing a UV-absorbing moiety to the analyte.[1][2]

Experimental Protocol: Pre-Column Derivatization with Boc-Anhydride

This protocol is suitable for aminopyrrolidine derivatives to enable UV detection.

  • Sample Preparation: Dissolve a known quantity of the 3-aminopyrrolidine hydrochloride sample in a suitable solvent.

  • Derivatization Reaction: React the sample with Di-tert-butyl dicarbonate (Boc-anhydride). This reaction attaches a Boc group, which has UV absorption, to the amine.[1]

  • Chromatographic Conditions:

    • Instrument: High-Performance Liquid Chromatograph with a UV detector.

    • Column: Phenomenex C18 Gemini or equivalent (e.g., 250 mm x 4.6 mm, 5 µm).[1]

    • Mobile Phase: A gradient or isocratic mixture of methanol and water. A typical composition is Methanol:Water (75:25 v/v).[1]

    • Flow Rate: 0.8 - 1.0 mL/min.[1]

    • Column Temperature: 25°C.[1]

    • Detection Wavelength: 210 nm.[1]

    • Injection Volume: 10 µL.[1]

  • Analysis: Inject the derivatized sample into the HPLC system and record the chromatogram. The resulting Boc-3-aminopyrrolidine derivative will produce a detectable peak.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis A Dissolve Hydroxypyrrolidine Derivative in Solvent B Add Derivatizing Agent (e.g., Boc-Anhydride) A->B C Incubate to Complete Reaction B->C D Inject Derivatized Sample C->D Transfer to Vial E Separation on C18 Column D->E F UV Detection (210 nm) E->F G Data Acquisition & Analysis F->G

Workflow for HPLC analysis with pre-column derivatization.

2. Chiral Separation by HPLC

Since many pharmaceutical compounds are chiral, separating enantiomers is crucial as they can have different pharmacological and toxicological profiles.[3] HPLC is the most widely used technique for this purpose.[4][5]

Direct Method: Chiral Stationary Phases (CSPs)

This approach uses a column where the stationary phase is itself chiral, allowing for differential interaction with the enantiomers.

Experimental Protocol: Enantiomeric Purity of 2-(aminomethyl)-1-ethylpyrrolidine

  • Instrument: HPLC with UV and/or Optical Rotation (OR) detector.

  • Column: Chiralcel OD-H (250 mm x 4.6 mm).[6]

  • Mobile Phase: n-hexane:ethanol (98:2, v/v) containing 0.2% triethylamine.[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 25°C.[6]

  • Detection: UV at 254 nm.[6]

  • Analysis: Inject the sample directly. The chiral stationary phase will resolve the two enantiomers into separate peaks.

Indirect Method: Chiral Derivatization

This method involves reacting the enantiomeric mixture with a pure chiral derivatizing agent to form diastereomers.[5] These diastereomers have different physical properties and can be separated on a standard achiral column (e.g., C18).[5][7]

Experimental Protocol: Derivatization with Marfey's Reagent

  • Derivatization: React the analyte (e.g., L-prolinamide) with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide). This forms two diastereomers.[8]

  • Chromatographic Conditions:

    • Column: Standard C18 reversed-phase column.

    • Detector: UV-Vis, typically at a wavelength where the derivative absorbs strongly (e.g., 335 nm for the Marfey's derivative).[8]

    • Mobile Phase: A suitable gradient of acetonitrile and water.

  • Analysis: Inject the diastereomeric mixture. The different properties of the diastereomers will lead to their separation on the achiral column.

G cluster_main Chiral HPLC Separation Strategies cluster_direct Direct Method cluster_indirect Indirect Method A Racemic Mixture of Hydroxypyrrolidine Derivative B Inject on Chiral Stationary Phase (CSP) A->B D React with Chiral Derivatizing Agent A->D C Separation of Enantiomers B->C E Formation of Diastereomers D->E F Inject on Achiral (e.g., C18) Column E->F G Separation of Diastereomers F->G

Comparison of direct and indirect chiral HPLC separation methods.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For many hydroxypyrrolidine derivatives, derivatization is necessary to increase their volatility and thermal stability for GC analysis.

Experimental Protocol: GC-MS with PFPA Derivatization

  • Sample Preparation & Derivatization:

    • Extract the analyte from its matrix if necessary.

    • Evaporate the solvent to dryness.

    • Add a derivatizing agent such as Pentafluoropropionic Anhydride (PFPA) in a suitable solvent like ethyl acetate.[9][10]

    • Heat the mixture (e.g., 65°C for 30 minutes) to form the volatile PFP derivatives.[9][10]

  • GC-MS Conditions:

    • Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium.

    • Oven Temperature Program: Start at a low temperature (e.g., 40-70°C) and ramp up to a higher temperature (e.g., 280°C) to elute the derivatives.[9]

    • Injection Mode: Split or splitless.

    • Mass Spectrometer: Typically operated in Electron Ionization (EI) mode.[11] Data can be acquired in full scan mode for identification or Selected Ion Monitoring (SIM) mode for quantification.[10]

G cluster_prep Sample Preparation cluster_gcms GC-MS Analysis A Isolate Analyte B Dry Sample A->B C Add Derivatizing Agent (e.g., PFPA) B->C D Heat to Form Volatile Derivative C->D E Inject into GC D->E Transfer to GC Vial F Separation in Capillary Column E->F G Ionization (EI) F->G H Mass Analysis (MS) G->H I Data Acquisition H->I

General workflow for GC-MS analysis involving derivatization.

Comparison of Method Validation Parameters

The performance of these analytical methods is assessed through a validation process, which evaluates several key parameters according to guidelines from the International Council for Harmonisation (ICH).[8]

Validation Parameter RP-HPLC (UV, with Derivatization) Chiral HPLC (Direct, CSP) GC-MS (SIM, with Derivatization) Alternative Method
Specificity High; dependent on chromatographic resolution from impurities.Very High; separates enantiomers and other related substances.Excellent; mass fragmentation patterns provide high structural specificity.LC-MS/MS: Superior specificity due to parent/daughter ion monitoring.
Linearity (R²) > 0.999> 0.998> 0.999> 0.999
Accuracy (% Recovery) 98.0 - 102.0%97.5 - 102.5%95.0 - 105.0%98.0 - 102.0%
Precision (% RSD) < 1.5%< 2.0%< 5.0%< 2.0%
LOD ~10-50 ng/mL~10-100 ng/mL~0.1-5 ng/mL~0.01-1 ng/mL
LOQ ~50-150 ng/mL~50-250 ng/mL~0.5-15 ng/mL~0.05-3 ng/mL
Primary Application Purity, Assay, StabilityEnantiomeric PurityTrace-level quantification, Impurity identificationBioanalysis, Metabolite ID

Table 1: Comparison of typical validation performance data for different analytical methods. Values are representative and may vary based on the specific derivative and instrumentation.

Conclusion

The choice of an analytical method for hydroxypyrrolidine derivatives depends on the specific analytical goal.

  • Reversed-Phase HPLC with pre-column derivatization is a robust and accessible method for routine quality control, including assay and purity testing.

  • Chiral HPLC is indispensable for developing stereospecific drugs, with direct CSP methods often being more straightforward than indirect derivatization approaches.

  • GC-MS offers unparalleled sensitivity and specificity, making it the method of choice for identifying unknown impurities and for trace-level quantification, particularly in complex matrices, though it requires the analyte to be volatile or rendered volatile through derivatization.

Each method must be properly validated to ensure it is fit for its intended purpose, thereby guaranteeing the quality, safety, and efficacy of the final pharmaceutical product.

References

A Comparative Guide to Assessing the Purity of Synthesized (2S,4R)-1-Boc-2-cyano-4-hydroxypyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of chiral molecules for pharmaceutical development, rigorous purity assessment is paramount. This guide provides a comprehensive comparison of analytical methodologies for determining the chemical and enantiomeric purity of the synthesized chiral building block, (2S,4R)-1-Boc-2-cyano-4-hydroxypyrrolidine. The performance of key analytical techniques is compared with that for a structurally related alternative, (2S,4S)-1-Boc-4-hydroxypyrrolidine-2-carboxylic acid, offering a clear perspective on method selection and data interpretation.

Overview of Analytical Techniques

The purity of this compound is typically assessed using a combination of chromatographic and spectroscopic methods. High-Performance Liquid Chromatography (HPLC), particularly with a chiral stationary phase (CSP), is the cornerstone for determining both chemical and enantiomeric purity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide crucial information for structural confirmation and identification of impurities.

Comparison of Primary Analytical Methods

Analytical TechniqueParameter AssessedStrengthsLimitations
Chiral HPLC Enantiomeric Purity, Chemical PurityHigh resolution of enantiomers, quantitative accuracy.Method development can be time-consuming.
Reverse-Phase HPLC Chemical PurityRobust, widely available, good for separating polar impurities.Does not resolve enantiomers.
¹H and ¹³C NMR Structural Confirmation, Chemical PurityProvides detailed structural information, can detect and quantify impurities with distinct signals.Lower sensitivity compared to HPLC for trace impurities.
Mass Spectrometry (MS) Molecular Weight Verification, Impurity IdentificationHigh sensitivity, provides molecular weight of impurities.Isomeric impurities may not be distinguishable without fragmentation analysis.
Elemental Analysis Elemental CompositionConfirms the elemental composition of the bulk material.Does not provide information on the nature of impurities.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a starting point and may require optimization based on the specific instrumentation and sample matrix.

Chiral High-Performance Liquid Chromatography (HPLC)

This method is designed to separate the (2S,4R) enantiomer from its potential (2R,4S) enantiomer and other diastereomers.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

  • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based chiral stationary phase.

  • Mobile Phase: n-Hexane:Isopropanol (85:15, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of the synthesized compound in 1 mL of the mobile phase.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used for the structural confirmation of the synthesized compound and to identify and quantify any major impurities.

  • Instrumentation: 400 MHz NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃).

  • ¹H NMR Parameters:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

  • ¹³C NMR Parameters:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

Mass Spectrometry (MS)

MS is employed to confirm the molecular weight of the target compound and to identify potential impurities based on their mass-to-charge ratio.

  • Instrumentation: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometer.

  • Ionization Mode: Positive ESI.

  • Capillary Voltage: 3500 V.

  • Fragmentor Voltage: 175 V.

  • Mass Range: 50-500 m/z.

  • Sample Infusion: Direct infusion of the sample dissolved in methanol at a flow rate of 0.2 mL/hr.

Data Presentation and Comparison

The following tables summarize the expected quantitative data for the purity assessment of this compound and a comparison with (2S,4S)-1-Boc-4-hydroxypyrrolidine-2-carboxylic acid.

Table 1: Chiral HPLC Data

CompoundRetention Time (min)Enantiomeric Purity (%)
This compound ~12.5>98%
(2R,4S)-1-Boc-2-cyano-4-hydroxypyrrolidine (potential enantiomer)~15.2<2%
(2S,4S)-1-Boc-4-hydroxypyrrolidine-2-carboxylic acid ~10.8>98%
(2R,4R)-1-Boc-4-hydroxypyrrolidine-2-carboxylic acid (potential enantiomer)~13.1<2%

Table 2: NMR Spectral Data (in CDCl₃)

Compound¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)
This compound 4.80 (d, 1H), 4.60 (m, 1H), 3.75-3.60 (m, 2H), 2.40-2.20 (m, 2H), 1.48 (s, 9H)154.2, 118.5, 81.5, 69.8, 55.4, 46.7, 39.2, 28.3
(2S,4S)-1-Boc-4-hydroxypyrrolidine-2-carboxylic acid 4.50 (m, 1H), 4.35 (t, 1H), 3.70-3.50 (m, 2H), 2.50-2.30 (m, 2H), 1.45 (s, 9H)174.8, 154.5, 81.0, 69.5, 58.0, 55.0, 38.5, 28.4

Table 3: Mass Spectrometry Data

CompoundMolecular FormulaExpected [M+H]⁺ (m/z)Key Fragment Ions (m/z)
This compound C₁₀H₁₆N₂O₃213.1234157.0815 ([M-C₄H₈+H]⁺), 113.0866 ([M-Boc+H]⁺)
(2S,4S)-1-Boc-4-hydroxypyrrolidine-2-carboxylic acid C₁₀H₁₇NO₅232.1180176.0758 ([M-C₄H₈+H]⁺), 132.0812 ([M-Boc+H]⁺)

Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of the analytical procedures for assessing the purity of the synthesized compound.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Workup cluster_analysis Purity Assessment cluster_hplc_sub HPLC Methods cluster_results Data Interpretation & Reporting Synthesized_Product Synthesized this compound HPLC HPLC Analysis Synthesized_Product->HPLC NMR NMR Spectroscopy Synthesized_Product->NMR MS Mass Spectrometry Synthesized_Product->MS Elemental Elemental Analysis Synthesized_Product->Elemental Chiral_HPLC Chiral HPLC (Enantiomeric Purity) HPLC->Chiral_HPLC RP_HPLC Reverse-Phase HPLC (Chemical Purity) HPLC->RP_HPLC Purity_Report Final Purity Report (>98% Chemical & Enantiomeric) NMR->Purity_Report MS->Purity_Report Elemental->Purity_Report Chiral_HPLC->Purity_Report RP_HPLC->Purity_Report

Caption: Overall workflow for the purity assessment of the synthesized compound.

HPLC_Method_Selection Start Need to Determine Purity Decision Is Enantiomeric Purity Required? Start->Decision Chiral_HPLC Select Chiral HPLC Method (e.g., Chiralpak AD-H) Decision->Chiral_HPLC Yes RP_HPLC Select Reverse-Phase HPLC Method (e.g., C18 column) Decision->RP_HPLC No Analysis Perform Analysis & Quantify Purity Chiral_HPLC->Analysis RP_HPLC->Analysis

Caption: Decision tree for selecting the appropriate HPLC method.

Potential Impurities and Their Identification

During the synthesis of this compound, several impurities can arise. A thorough understanding of the synthetic route is crucial for identifying and controlling these impurities.

Common Potential Impurities:

  • (2S,4S)-1-Boc-2-cyano-4-hydroxypyrrolidine (Diastereomer): This is the cis-isomer and a common process-related impurity. It can be distinguished and quantified by chiral HPLC and potentially by high-field NMR due to different spatial arrangements of the substituents.

  • Unreacted Starting Materials: Depending on the synthetic route, residual starting materials such as (2S,4R)-N-Boc-4-hydroxyproline or its activated derivatives may be present. These can be detected by HPLC and MS.

  • By-products from Side Reactions: Incomplete reactions or side reactions can lead to various by-products. Their identification often requires a combination of MS for molecular weight determination and NMR for structural elucidation.

  • Residual Solvents: Solvents used in the synthesis and purification steps (e.g., ethyl acetate, hexane, dichloromethane) can be present in the final product and are typically quantified by Gas Chromatography (GC).

Logical Relationship for Impurity Identification:

Impurity_Identification Unknown_Peak Unknown Peak in HPLC Collect_Fraction Fraction Collection Unknown_Peak->Collect_Fraction MS_Analysis LC-MS Analysis (Determine m/z) Collect_Fraction->MS_Analysis NMR_Analysis NMR Analysis (Structural Elucidation) Collect_Fraction->NMR_Analysis Identify_Impurity Identify Impurity Structure MS_Analysis->Identify_Impurity NMR_Analysis->Identify_Impurity

Caption: Workflow for the identification of an unknown impurity.

By employing a multi-technique approach as outlined in this guide, researchers can confidently assess the purity of synthesized this compound, ensuring its quality and suitability for subsequent stages of drug discovery and development.

A Comparative Guide to Structure-Activity Relationships of 2-Cyanopyrrolidine Analogues as Protease Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-cyanopyrrolidine scaffold is a cornerstone in the design of inhibitors for several key protease enzymes, primarily due to its ability to form a reversible covalent bond with the catalytic serine or cysteine residues in the enzyme's active site. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-cyanopyrrolidine analogues targeting two major classes of enzymes: Dipeptidyl Peptidase-4 (DPP-4) and Cathepsin L.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones like GLP-1. Inhibition of DPP-4 is a validated therapeutic strategy for the management of type 2 diabetes. The 2-cyanopyrrolidine moiety is a key feature of several marketed DPP-4 inhibitors, including vildagliptin.

Structure-Activity Relationship of N-Substituted-Glycyl-2-Cyanopyrrolidines

The SAR of this class of inhibitors reveals the critical importance of the substituent on the glycyl nitrogen. Modifications at this position significantly impact the inhibitory potency.

CompoundSubstituent (R)DPP-IV Inhibition IC50 (nM)
8c (NVP-DPP728) 2-(5-cyanopyridin-2-yl)amino]ethyl1.8
12a 1-Adamantyl1.7
12j (Vildagliptin) 3-hydroxy-1-adamantyl1.3

Data compiled from a study on N-substituted-glycyl-2-cyanopyrrolidines.[1][2][3]

The data indicates that bulky, lipophilic groups at the R position are well-tolerated and can lead to potent inhibition. The introduction of a hydroxyl group on the adamantyl moiety, as in vildagliptin (12j), maintains high potency. Further studies have shown that the nitrile group at the 2-position of the pyrrolidine ring is essential for maximal activity, and the (S)-configuration is preferred.[4]

Cathepsin L Inhibition

Cathepsin L is a lysosomal cysteine protease involved in various physiological and pathological processes, including cancer progression, making it an attractive target for therapeutic intervention.[5][6] Peptidomimetic 2-cyanopyrrolidines have been explored as inhibitors of this enzyme.

Structure-Activity Relationship of Peptidomimetic 2-Cyanopyrrolidines

The SAR studies on these analogues focus on modifications at the P2 and P3 positions of the peptide-like scaffold, which interact with the S2 and S3 pockets of the enzyme, respectively.

CompoundP2 MoietyP3 MoietyCathepsin L Kᵢ (µM)Cathepsin B Kᵢ (µM)
22 Isobutyl(E)-3-phenylacrylamide> 100> 100
24 Isobutyl(E)-2,3-diphenylacrylamide5.3> 100
26 Benzyl(E)-3-phenylacrylamide> 100> 100
27 Benzyl(E)-3-(4-methoxyphenyl)acrylamide> 100> 100
29 BenzylBenzamide> 100> 100

Data from a study on peptidomimetic 2-cyanopyrrolidines as cathepsin L inhibitors.[5][6]

The results highlight the importance of the P2 and P3 substituents for both potency and selectivity. Compound 24 , with an isobutyl group at the P2 position and a bulky diphenylacrylamide moiety at the P3 position, demonstrated the most promising and selective inhibition of Cathepsin L in this series.[5][6] This suggests that the S2 and S3 pockets of Cathepsin L can accommodate large, hydrophobic groups, and that selectivity over other cathepsins, such as Cathepsin B, can be achieved through careful selection of these moieties.

Signaling Pathways and Experimental Workflow

To understand the context of DPP-4 and Cathepsin L inhibition, the following diagrams illustrate their respective signaling pathways and a general workflow for SAR studies.

dpp4_pathway Food Intake Food Intake Incretin Hormones (GLP-1, GIP) Incretin Hormones (GLP-1, GIP) Food Intake->Incretin Hormones (GLP-1, GIP) Pancreatic β-cells Pancreatic β-cells Incretin Hormones (GLP-1, GIP)->Pancreatic β-cells stimulates DPP-4 DPP-4 Incretin Hormones (GLP-1, GIP)->DPP-4 inactivated by Insulin Secretion Insulin Secretion Pancreatic β-cells->Insulin Secretion Glucose Uptake Glucose Uptake Insulin Secretion->Glucose Uptake Inactive Incretins Inactive Incretins DPP-4->Inactive Incretins 2-Cyanopyrrolidine Analogues 2-Cyanopyrrolidine Analogues 2-Cyanopyrrolidine Analogues->DPP-4 inhibits

DPP-4 Signaling Pathway and Inhibition

cathepsinL_pathway cluster_APC Antigen Presenting Cell (APC) Antigen Antigen Endosome Endosome Antigen->Endosome Antigen Processing Antigen Processing Endosome->Antigen Processing Peptide Loading Peptide Loading Antigen Processing->Peptide Loading generates peptides for MHC Class II MHC Class II Invariant Chain (Ii) Invariant Chain (Ii) MHC Class II->Invariant Chain (Ii) associated with Cathepsin L Cathepsin L Invariant Chain (Ii)->Cathepsin L degraded by CLIP CLIP CLIP->Peptide Loading displaced during Antigen Presentation Antigen Presentation Peptide Loading->Antigen Presentation Cathepsin L->CLIP generates 2-Cyanopyrrolidine Analogues 2-Cyanopyrrolidine Analogues 2-Cyanopyrrolidine Analogues->Cathepsin L inhibits

Cathepsin L Role in Antigen Presentation

sar_workflow Lead Compound (2-Cyanopyrrolidine Core) Lead Compound (2-Cyanopyrrolidine Core) Analogue Design & Synthesis Analogue Design & Synthesis Lead Compound (2-Cyanopyrrolidine Core)->Analogue Design & Synthesis In Vitro Enzyme Assay In Vitro Enzyme Assay Analogue Design & Synthesis->In Vitro Enzyme Assay Data Analysis (IC50/Ki Determination) Data Analysis (IC50/Ki Determination) In Vitro Enzyme Assay->Data Analysis (IC50/Ki Determination) SAR Evaluation SAR Evaluation Data Analysis (IC50/Ki Determination)->SAR Evaluation SAR Evaluation->Analogue Design & Synthesis Iterative Process Optimized Analogue Optimized Analogue SAR Evaluation->Optimized Analogue

General Workflow for SAR Studies

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are representative protocols for DPP-4 and Cathepsin L inhibition assays.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay

This protocol is based on a fluorometric method that measures the cleavage of a synthetic substrate.

Materials:

  • Human recombinant DPP-4 enzyme

  • DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

  • Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.5)

  • Test compounds (2-cyanopyrrolidine analogues) dissolved in DMSO

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

  • In a 96-well plate, add assay buffer, the test compound at various concentrations, and human recombinant DPP-4 enzyme.

  • Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate to all wells.

  • Monitor the increase in fluorescence over time using a microplate reader. The cleavage of the substrate by DPP-4 releases the fluorescent AMC molecule.

  • The rate of reaction is determined from the linear portion of the fluorescence versus time curve.

  • The percent inhibition is calculated by comparing the reaction rate in the presence of the test compound to the rate of a control reaction without the inhibitor.

  • IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cathepsin L Inhibition Assay

This protocol also utilizes a fluorogenic substrate to measure enzyme activity.

Materials:

  • Human recombinant Cathepsin L enzyme

  • Cathepsin L substrate (e.g., Z-Phe-Arg-AMC)

  • Assay Buffer: A buffer suitable for cysteine proteases, typically at an acidic pH (e.g., sodium acetate buffer, pH 5.5) containing a reducing agent like DTT to maintain the active site cysteine in a reduced state.

  • Test compounds (2-cyanopyrrolidine analogues) dissolved in DMSO

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: ~380 nm, Emission: ~460 nm)

Procedure:

  • Activate the Cathepsin L enzyme by pre-incubating it in the assay buffer containing DTT.

  • In a 96-well plate, add the assay buffer and the test compound at various concentrations.

  • Add the activated Cathepsin L enzyme to the wells and incubate for a specific time (e.g., 10-15 minutes) at a controlled temperature (e.g., 30°C) to allow for inhibitor binding.

  • Start the reaction by adding the fluorogenic substrate Z-Phe-Arg-AMC.

  • Measure the increase in fluorescence over time. The rate of substrate cleavage is proportional to the enzyme activity.

  • Calculate the percent inhibition for each concentration of the test compound relative to a control without the inhibitor.

  • Determine the IC50 or Kᵢ values by plotting the inhibition data against the inhibitor concentration. For Kᵢ determination, varying substrate concentrations are typically used to elucidate the mechanism of inhibition.

References

Safety Operating Guide

Proper Disposal of (2S,4R)-1-Boc-2-cyano-4-hydroxypyrrolidine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of (2S,4R)-1-Boc-2-cyano-4-hydroxypyrrolidine, tailored for researchers, scientists, and drug development professionals. Due to the presence of a cyano group, specific chemical neutralization is required before disposal to mitigate the risk of releasing highly toxic hydrogen cyanide gas.

Immediate Safety and Hazard Assessment

The primary hazard associated with this compound stems from its cyano group. Acidic conditions must be strictly avoided as they can lead to the rapid generation of fatal hydrogen cyanide (HCN) gas.[1] The pyrrolidine moiety suggests potential flammability and corrosivity, while the Boc-protecting group is relatively stable but can be cleaved under acidic conditions, which are to be avoided.[2][3][4]

Recommended Personal Protective Equipment (PPE):

  • Eye/Face Protection: Chemical safety goggles and a face shield.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. Contaminated gloves should be disposed of as hazardous waste.[5]

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of any potential vapors or dust.[6] If dust generation is likely, a respirator is required.

  • Hand Washing: Always wash hands thoroughly with soap and water after handling the chemical.[7]

Quantitative Data Summary

PropertyValueSource
Molecular Formula C₁₀H₁₆N₂O₃[8]
Molecular Weight 212.25 g/mol [8]
CAS Number 483366-12-7[8]
Physical State Solid (Assumed based on similar compounds)N/A
Toxicity High (due to cyano group)[1][5]
Reactivity Reacts with acids to produce HCN gas[1]

Step-by-Step Disposal Protocol

The disposal of this compound requires a two-stage process: chemical neutralization of the cyanide waste followed by disposal through a licensed contractor. Under no circumstances should this chemical be disposed of down the drain or in regular trash .[6]

1. Waste Segregation and Collection:

  • Collect all waste containing this compound, whether solid or dissolved in a solvent, in a dedicated, clearly labeled, and sealed hazardous waste container.[9][10]

  • The container must be compatible with the chemical and kept under basic (alkaline) conditions at all times.[1]

  • Label the container with "Hazardous Waste," the full chemical name, and prominent warnings such as "Contains Cyanide" and "Do Not Mix With Acids."[5][6]

  • Store the sealed waste container in a designated, cool, well-ventilated, and secure area, away from incompatible materials, especially acids.[2][5]

2. Experimental Protocol: Chemical Neutralization of Cyanide Waste

This procedure must be performed in a certified chemical fume hood while wearing all required PPE. The goal is to oxidize the toxic cyanide (CN⁻) into the much less toxic cyanate (OCN⁻) using sodium hypochlorite (bleach) under alkaline conditions.[1]

  • Objective: To safely neutralize the reactive cyanide group prior to final disposal.

  • Materials:

    • Collected waste containing this compound.

    • Sodium hydroxide (NaOH) solution (e.g., 1 M) to adjust pH.

    • Commercial sodium hypochlorite (bleach, ~5-6% solution).

    • Stir plate and stir bar.

    • pH paper or pH meter.

    • Cyanide test strips (optional but recommended).

  • Procedure:

    • Place the container with the cyanide waste solution in the chemical fume hood. If the waste is solid, dissolve it in a suitable solvent (e.g., water or an alcohol/water mixture).

    • While stirring, slowly add sodium hydroxide solution to adjust the pH of the waste to >10. This is critical to prevent HCN gas formation.[1]

    • Slowly add an excess of sodium hypochlorite (bleach) solution to the alkaline waste mixture. A general rule is to add approximately 1.5 to 2 times the volume of bleach for the estimated volume of cyanide-containing material.

    • Continue stirring the mixture at room temperature for several hours, or preferably overnight, to ensure the complete oxidation of cyanide to cyanate.[1]

    • (Optional) After the reaction period, test for the presence of residual cyanide using commercially available cyanide test strips to confirm complete destruction.[1]

    • The treated, cyanide-free waste should still be considered hazardous. Clearly label it as "Treated Cyanide Waste" and prepare it for final disposal.

3. Final Disposal:

  • Arrange for the collection and disposal of the treated hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[11]

  • Provide the disposal contractor with all available information about the waste, including its original chemical name and the neutralization procedure that was performed.

Mandatory Visualization

The following diagram illustrates the decision-making workflow for the proper disposal of this compound.

G start Start: Waste Generation This compound collect_waste 1. Collect Waste - Dedicated, sealed container - Label: 'Hazardous Waste, Contains Cyanide' start->collect_waste check_ph 2. Is Waste pH > 10? collect_waste->check_ph adjust_ph 3. Adjust pH with NaOH Ensure pH > 10 check_ph->adjust_ph No neutralize 4. Chemical Neutralization (in Fume Hood) - Add excess bleach (NaOCl) - Stir overnight check_ph->neutralize Yes adjust_ph->neutralize verify 5. Verification (Optional) - Use cyanide test strips - Confirms [CN⁻] is negligible neutralize->verify final_disposal 6. Final Disposal - Label as 'Treated Cyanide Waste' - Contact EHS or licensed contractor verify->final_disposal end End: Safe Disposal final_disposal->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistics for Handling (2S,4R)-1-Boc-2-cyano-4-hydroxypyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research and development, the safe handling and disposal of chemical reagents are of utmost importance. This document provides critical safety protocols, personal protective equipment (PPE) requirements, and operational procedures for (2S,4R)-1-Boc-2-cyano-4-hydroxypyrrolidine. Adherence to these guidelines is essential for minimizing exposure risks and maintaining a safe laboratory environment.

Personal Protective Equipment (PPE)

To mitigate exposure during handling, wearing the following personal protective equipment is mandatory.[1][2][3]

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles in combination with a face shield.[1][4][5]Protects against potential splashes, dust particles, and aerosols.[1]
Hand Protection Double-gloving with chemically resistant gloves (e.g., nitrile or neoprene) is recommended.[1][4][6]Prevents direct skin contact with the compound.[1]
Skin and Body Protection A laboratory coat must be worn.[1][4]Prevents contamination of personal clothing and skin.[1]
Respiratory Protection Work in a well-ventilated area, preferably within a certified chemical fume hood.[1][4][6]Avoids inhalation of any dust or aerosols that may be generated.[1]

Operational Plan: Safe Handling Protocol

A systematic approach to handling this compound is crucial for both safety and procedural consistency.

  • Preparation :

    • Work should be conducted in a well-ventilated area, ideally within a certified chemical fume hood.[4][6]

    • Assemble all necessary equipment and reagents before starting the procedure.

    • Ensure that an emergency eyewash station and safety shower are readily accessible.[7]

    • Don the appropriate personal protective equipment as detailed in the table above.[1]

  • Handling :

    • Avoid generating dust when working with the solid compound.[1][8]

    • Weigh and transfer the compound within a fume hood to minimize inhalation risks.[1]

    • Keep the container tightly closed when not in use.[1][9]

    • Avoid contact with skin, eyes, and clothing.[1][9]

    • After handling, wash hands thoroughly with soap and water.[1][4][6]

  • Storage :

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1][9]

    • Keep away from incompatible materials such as strong oxidizing agents.[1]

Emergency Procedures

SituationAction
Skin Contact Immediately remove all contaminated clothing.[10] Thoroughly rinse the affected skin area with large amounts of water for at least 15 minutes.[6][11] Seek medical attention if irritation occurs or persists.[8]
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids occasionally.[4][6][8][11] Remove contact lenses if present and easy to do so.[8] Seek immediate medical attention.[8][11]
Inhalation Move the individual to fresh air immediately.[8][11] If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration and seek immediate medical attention.[10]
Ingestion Wash out the mouth with water if the person is conscious.[11] Do NOT induce vomiting.[11] Never give anything by mouth to an unconscious person.[11] Seek immediate medical attention.
Spill For small spills contained within a fume hood, they can be cleaned up while wearing appropriate PPE.[4] For small dry spills, they can be collected with a brush and dustpan.[4] Absorb liquid spills with an inert material. Collect all waste in a sealed container for proper disposal.[9]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and to comply with regulations.

  • Waste Collection : All waste material, including contaminated gloves, wipes, and containers, should be collected in a clearly labeled, sealed, and appropriate hazardous waste container.[1][6] Cyanide-containing waste should be stored in dedicated containers and labeled as "HAZARDOUS WASTE – cyanide" with the generation date and a "No Acids" warning.[6]

  • Disposal Method : Dispose of the chemical waste through a licensed hazardous waste disposal company.[1] Follow all federal, state, and local regulations for chemical waste disposal.

G Workflow for Handling this compound prep Preparation ppe Don PPE (Goggles, Face Shield, Double Gloves, Lab Coat) prep->ppe handling Handling in Fume Hood (Weighing, Transferring) ppe->handling storage Storage (Cool, Dry, Well-Ventilated, Sealed) handling->storage cleanup Post-Handling Cleanup (Wash Hands, Clean Area) handling->cleanup emergency Emergency Procedures (Spill, Exposure) handling->emergency disposal Waste Disposal (Labeled Hazardous Waste Container) cleanup->disposal

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.